Spongistatin-1
Description
Properties
Molecular Formula |
C63H95ClO21 |
|---|---|
Molecular Weight |
1223.9 g/mol |
IUPAC Name |
[(1S,3S,5R,9R,10R,11R,13R,14S,15R,17S,18R,19R,23Z,25R,27S,29S,31S,33S,36S,37S,38R,41S,43S,49S)-37-acetyloxy-11-[(4S,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate |
InChI |
InChI=1S/C63H95ClO21/c1-33(19-42(67)18-17-35(3)64)20-53-55(72)57-39(7)58(79-53)59(73)63(75)31-51(70)37(5)52(85-63)16-14-12-13-15-44-22-43(68)27-61(81-44)29-47(76-11)23-45(82-61)25-50(69)38(6)56(78-41(9)66)36(4)34(2)21-49-28-60(10,74)32-62(84-49)30-48(77-40(8)65)24-46(83-62)26-54(71)80-57/h13,15,17-18,36-39,42-49,51-53,55-59,67-68,70,72-75H,1-3,12,14,16,19-32H2,4-11H3/b15-13-,18-17+/t36-,37-,38-,39-,42-,43+,44+,45+,46-,47+,48+,49+,51+,52-,53-,55-,56+,57-,58-,59+,60+,61-,62-,63-/m1/s1 |
InChI Key |
ICXJVZHDZFXYQC-XKQUEHJYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CCC/C=C\[C@H]3C[C@@H](C[C@]4(O3)C[C@H](C[C@H](O4)CC(=O)[C@H]([C@H]([C@@H](C(=C)C[C@H]5C[C@](C[C@]6(O5)C[C@H](C[C@@H](O6)CC(=O)O[C@@H]7[C@H]([C@H]([C@@H]([C@](O2)(C[C@@H]1O)O)O)O[C@@H]([C@H]7O)CC(=C)C[C@@H](/C=C/C(=C)Cl)O)C)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |
Canonical SMILES |
CC1C2CCCC=CC3CC(CC4(O3)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(C(C(O2)(CC1O)O)O)OC(C7O)CC(=C)CC(C=CC(=C)Cl)O)C)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |
Synonyms |
altohyrtin A spongistatin 1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Spongistatin-1: From Marine Sponge to Potent Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Spongistatin-1, a marine-derived macrolide, stands as a testament to the vast, untapped potential of natural products in modern medicine. Its remarkable cytotoxicity against a broad spectrum of cancer cell lines has positioned it as a significant lead compound in the development of novel antineoplastic drugs. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its mechanism of action, tailored for professionals in the fields of cancer research and drug development.
Natural Sources and Abundance of this compound
This compound is a secondary metabolite produced by certain species of marine sponges. The initial discovery and subsequent isolations have highlighted the primary natural reservoirs of this potent compound.
Discovery from Spongia Species
This compound was first isolated and identified in 1993 by Pettit and his team from a marine sponge of the genus Spongia.[1][2] This groundbreaking discovery laid the foundation for future research into its significant biological activities. The sponge was collected from the Eastern Indian Ocean, specifically in the Republic of the Maldives.[1]
Other Marine Sponge Sources
Subsequent research has identified other marine sponges as sources of this compound and its analogues. While the genus Spongia remains the most well-documented source, related compounds have been isolated from other sponge species, indicating a potential for a broader distribution of these macrolides in the marine environment.
Extremely Low Natural Abundance
A significant challenge in the research and development of this compound is its exceptionally low natural abundance. The yields from marine sponges are remarkably scarce, which has been a major impetus for the development of total synthesis strategies to provide sufficient quantities for preclinical and clinical investigations.[3]
Isolation and Purification from Marine Sponges
The isolation of this compound from its natural source is a meticulous and multi-step process that involves extraction, solvent partitioning, and extensive chromatographic purification. The following protocol is based on the original isolation procedure described by Pettit et al.
Experimental Workflow for Isolation and Purification
The overall process for isolating this compound from sponge biomass is a systematic procedure designed to enrich and purify the target compound from a complex mixture of natural products.
Caption: Experimental workflow for the isolation of this compound.
Detailed Experimental Protocols
2.2.1. Collection and Extraction:
-
Sponge Material: The marine sponge (Spongia sp.) is collected and immediately preserved by freezing at -20°C.
-
Extraction: The frozen sponge material is extracted with a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH). This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.
2.2.2. Solvent Partitioning:
The crude extract is subjected to a series of solvent-solvent partitioning steps to separate compounds based on their polarity. A typical partitioning scheme involves:
-
Partitioning between hexane (B92381) and 9:1 methanol-water.
-
The aqueous methanol phase is then diluted with water to a 3:2 methanol-water ratio and partitioned against carbon tetrachloride (CCl₄).
-
Finally, the methanol-water phase is partitioned against dichloromethane. The active cytotoxic fractions are tracked throughout this process using bioassays.
2.2.3. Chromatographic Purification:
A multi-step chromatographic approach is essential to isolate pure this compound from the enriched active fractions.
-
Silica Gel Column Chromatography: The active fraction from the solvent partitioning is subjected to column chromatography on silica gel. A gradient elution is employed, starting with less polar solvents and gradually increasing the polarity (e.g., using mixtures of dichloromethane and methanol).
-
Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that exhibit cytotoxic activity are further purified using size-exclusion chromatography on Sephadex LH-20, typically with a solvent system like 3:2 dichloromethane-methanol.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of water and an organic solvent such as methanol or acetonitrile.
Quantitative Data: Yield of this compound
The yield of this compound from its natural sponge sources is exceedingly low, which underscores the challenges in its supply for extensive research and clinical development.
| Sponge Species | Geographic Location | Yield of this compound (% of wet sponge weight) |
| Spongia sp. | Republic of the Maldives | 0.000001% (10 mg from 1 tonne) |
Mechanism of Action: A Potent Mitotic Inhibitor
This compound exerts its potent cytotoxic effects by disrupting the microtubule dynamics within the cell, a process critical for cell division and other essential cellular functions.[4]
Inhibition of Tubulin Polymerization
This compound is a highly potent inhibitor of tubulin polymerization.[4] It binds to the Vinca alkaloid binding site on β-tubulin, thereby preventing the assembly of microtubules. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase.
Induction of Apoptosis
The prolonged mitotic arrest triggered by this compound ultimately leads to programmed cell death, or apoptosis. This process is initiated through the mitochondrial pathway.[5]
Caption: Signaling pathway of this compound-induced apoptosis.
This compound-induced mitotic arrest triggers the mitochondrial apoptosis pathway, leading to the release of key pro-apoptotic factors.[5] These include cytochrome c, Smac/DIABLO, and Omi/HtrA2 from the mitochondria into the cytoplasm.[5] Cytochrome c, in conjunction with Apaf-1 and dATP, activates the initiator caspase-9.[5] Activated caspase-9 then proceeds to activate the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis. The release of Smac/DIABLO and Omi/HtrA2 further promotes apoptosis by inhibiting the action of Inhibitor of Apoptosis Proteins (IAPs).
Conclusion
This compound is a marine natural product of significant interest due to its extraordinary potency as an anticancer agent. Its mechanism of action, involving the inhibition of tubulin polymerization and subsequent induction of apoptosis, makes it a valuable tool for cancer research and a promising candidate for drug development. The primary hurdles in its clinical advancement are its scarcity in nature and the complexity of its total synthesis. This guide provides a foundational understanding of its natural origins, isolation, and biological activity to aid researchers and professionals in the ongoing efforts to harness the therapeutic potential of this remarkable molecule.
References
- 1. scispace.com [scispace.com]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Gram-Scale Synthesis of (+)-Spongistatin 1. Development of An Improved, Scalable Synthesis of the F-Ring Subunit, Fragment Union, and Final Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
Spongistatin-1: A Deep Dive into its Chemical Architecture and Stereochemical Complexity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spongistatin-1 is a marine-derived macrolide that has garnered significant attention in the scientific community for its exceptionally potent cytotoxic and antimitotic activities. Originally isolated from marine sponges of the genus Spongia, this natural product exhibits profound inhibitory effects against a wide array of cancer cell lines, positioning it as a promising lead compound in the development of novel anticancer therapeutics. This technical guide provides an in-depth exploration of the chemical structure, intricate stereochemistry, and biological activity of this compound, supplemented with detailed experimental protocols and visual representations of its mechanism of action and synthetic workflow.
Chemical Structure and Stereochemistry
This compound is a structurally complex 42-membered macrolactone characterized by a polyether backbone. Its intricate architecture includes two spiroketal moieties, a bis-pyran unit, and a chlorinated triene side chain. The molecule boasts 24 stereocenters, contributing to its remarkable and challenging stereochemical landscape.
Systematic Name (IUPAC): [(1S,3S,5R,9R,10R,11R,13R,14S,15R,17S,18R,19R,23Z,25R,27S,29S,31S,33S,36S,37S,38R,41S,43S,49S)-37-acetyloxy-11-[(4S,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate
Molecular Formula: C₆₃H₉₅ClO₂₁
Molecular Weight: 1223.88 g/mol
The definitive stereochemistry of this compound has been established through extensive spectroscopic analysis and confirmed by multiple total syntheses. The complex arrangement of its chiral centers is crucial for its potent biological activity.
2D Chemical Structure
Caption: 2D chemical structure of this compound.
3D Conformation
While a crystal structure of this compound is not publicly available, its solution-state conformation has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have revealed that this compound exists as a mixture of rapidly interconverting conformers in solution. A definitive 3D model from a public repository like the Protein Data Bank (PDB) is not available due to the molecule's complexity and conformational flexibility, which complicates crystallization and 3D structure determination.
Quantitative Biological Activity
This compound is renowned for its extraordinary potency against a wide range of human cancer cell lines, with IC₅₀ values often in the sub-nanomolar to picomolar range.[1][2][3] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[2] Furthermore, it exhibits potent anti-angiogenic properties. The following tables summarize the key quantitative data regarding its biological activity.
| Parameter | Value | Assay Condition | Reference |
| Inhibition of Tubulin Polymerization | IC₅₀ = 3.6 µM | Glutamate-induced polymerization of purified tubulin | [2] |
| Inhibition of Vinblastine (B1199706) Binding to Tubulin | IC₅₀ = 2 µM | 5 µM tubulin, 5 µM vinblastine | [2] |
Table 1: Biochemical Activity of this compound.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| L1210 | Murine Leukemia | 0.02 | [2] |
| NCI-60 Panel (Average) | Various Human Cancers | 0.12 | [1][4] |
| DU145 | Prostate Cancer | ~0.3 | [2] |
| Various (Panel) | Various Human Cancers | 0.037 - 0.5 | [1] |
Table 2: In Vitro Cytotoxicity of this compound against various cancer cell lines.
| Activity | IC₅₀ (nM) | Cell Type/Model | Reference |
| Proliferation | 0.1 | HUVEC | [5] |
| Migration | 1.0 | HUVEC | [5] |
| Tube Formation | 1.0 | HUVEC | [5] |
| Aortic Ring Sprouting | 0.5 | Mouse | [5] |
Table 3: Anti-Angiogenic Activity of this compound.
Experimental Protocols
Total Synthesis of this compound (Conceptual Workflow)
The total synthesis of this compound is a monumental undertaking in organic chemistry, achieved by several research groups. These syntheses are characterized by their length and stereochemical complexity, often involving the convergent assembly of several complex fragments. A representative, high-level workflow is outlined below.
Caption: High-level workflow for the total synthesis of this compound.
A detailed experimental protocol for a key step, such as a stereoselective aldol (B89426) reaction or a spiroketalization, would involve precise control of temperature, reagents, and reaction times, as documented in the primary literature. For instance, the synthesis often employs chiral boron enolates for stereocontrolled carbon-carbon bond formation.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound are typically quantified using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound (typically from nanomolar to picomolar concentrations) is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
The inhibitory effect of this compound on microtubule formation can be assessed using an in vitro tubulin polymerization assay.[2]
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin protein, a polymerization-inducing agent (e.g., glutamate (B1630785) or GTP), and a buffer is prepared.
-
Compound Addition: this compound at various concentrations is added to the reaction mixture. A control with no inhibitor and a positive control (e.g., another known tubulin inhibitor like vinblastine) are included.
-
Polymerization Monitoring: The mixture is incubated at 37°C, and the polymerization of tubulin into microtubules is monitored over time by measuring the increase in turbidity (absorbance) at 340 nm in a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC₅₀ value for the inhibition of polymerization is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Mechanism of Action: Signaling Pathways
This compound exerts its potent biological effects through multiple mechanisms, primarily by disrupting microtubule dynamics, which is essential for cell division. Additionally, it has been shown to interfere with other signaling pathways, such as those involving Protein Kinase C alpha (PKCα), which are crucial for angiogenesis.
Caption: Signaling pathways affected by this compound.
Conclusion
This compound stands out as a natural product of immense interest due to its intricate chemical structure and extraordinary biological potency. Its complex stereochemistry is a testament to the synthetic challenges that have been overcome, paving the way for the preparation of analogues for further biological evaluation. The detailed understanding of its mechanism of action, primarily as a tubulin polymerization inhibitor, provides a solid foundation for its development as an anticancer agent. The additional discovery of its anti-angiogenic properties further broadens its therapeutic potential. This guide serves as a comprehensive resource for researchers and drug development professionals, encapsulating the core knowledge surrounding this compound and providing a framework for future investigations into this remarkable molecule.
References
- 1. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gram-Scale Synthesis of (+)-Spongistatin 1. Development of An Improved, Scalable Synthesis of the F-Ring Subunit, Fragment Union, and Final Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF DIMUNITIVE FORMS OF (+)- SPONGISTATIN 1: LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Enigma: Spongistatin-1's Potent Disruption of Tubulin Dynamics
A Technical Guide for Researchers and Drug Development Professionals
Spongistatin-1, a complex macrocyclic lactone of marine origin, stands as one of the most potent inhibitors of tubulin polymerization currently known. Its extraordinary cytotoxicity against a broad spectrum of cancer cell lines has positioned it as a molecule of significant interest in the field of oncology and drug development. This in-depth technical guide elucidates the core mechanism of action of this compound on tubulin dynamics, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular consequences.
Core Mechanism of Action: A Potent Inhibitor of Microtubule Assembly
This compound exerts its profound anti-mitotic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. Unlike some other microtubule-targeting agents, this compound does not induce the formation of aberrant tubulin aggregates.[1][2] Instead, its primary mechanism is the potent inhibition of microtubule assembly, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.
At the molecular level, this compound binds to tubulin within the Vinca (B1221190) domain, a region also targeted by other well-known anti-mitotic agents such as the Vinca alkaloids.[1] However, extensive research has revealed that this compound occupies a distinct binding site within this domain.[1] This is evidenced by its behavior as a noncompetitive inhibitor of both vinblastine (B1199706) and dolastatin 10 binding to tubulin.[1] The interaction is characterized by extremely tight and rapid binding, with a notably slow dissociation rate, which likely contributes to its picomolar cytotoxicity.[3][4][5]
The binding of this compound to tubulin effectively sequesters tubulin dimers, preventing their incorporation into growing microtubules. This disruption of the delicate equilibrium between tubulin polymerization and depolymerization is catastrophic for the cell, particularly during mitosis when a highly dynamic microtubule network is essential for the formation of the mitotic spindle and the segregation of chromosomes.
Quantitative Analysis of this compound's Interaction with Tubulin
The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key data on its binding affinity, inhibitory concentrations for tubulin polymerization, and cytotoxic activity.
| Parameter | Value | Method | Reference |
| Apparent KD | 3.5 µM | Scatchard Analysis | [3][4][5] |
| Apparent KD | 1.1 µM | Hummel-Dreyer Chromatography | [3][4][5] |
| Apparent Ki (Spongistatin-5 vs. [3H]this compound) | 2.2 µM | Competitive Binding Assay | [3][5] |
| Table 1: Binding Affinity of this compound and its Analogs to Tubulin. |
| Cell Line | IC50 (nM) | Reference |
| HeLa | 0.025 | [3] |
| MCF-7 | 0.025 | [3] |
| OVCAR-8 | 0.1 | [3] |
| NCI/ADR-RES | 0.55 | [3] |
| Various Cancer Cell Lines | 0.037 - 0.5 | [6] |
| Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines. |
Cellular and Fungal Effects: Mitotic Arrest and Microtubule Fragmentation
The inhibition of tubulin polymerization by this compound manifests as a dramatic G2/M phase cell cycle arrest in proliferating cells.[2][6] This arrest is a direct consequence of the inability to form a functional mitotic spindle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the release of mitochondrial proteins such as cytochrome c and Smac/DIABLO, leading to caspase activation and programmed cell death.[7] Interestingly, this compound has also been shown to induce the degradation of the X-linked inhibitor of apoptosis protein (XIAP), potentially sensitizing cancer cells to apoptosis.[7]
In addition to its effects on mammalian cells, this compound exhibits potent antifungal activity.[8][9][10] Studies in the filamentous fungus Aspergillus nidulans have revealed a novel mechanism of action involving the fragmentation of cytoplasmic microtubules.[8][9] This suggests that while the primary target remains tubulin, the downstream consequences on microtubule architecture can vary between different organisms.
Visualizing the Mechanism and Experimental Workflow
To further clarify the intricate processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: this compound binds to tubulin dimers, inhibiting polymerization and disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.
Caption: A typical workflow for investigating the effects of this compound on tubulin and cellular functions.
Detailed Experimental Protocols
A thorough understanding of the experimental basis for these findings is crucial for researchers. The following are detailed methodologies for key experiments cited in the study of this compound.
Tubulin Purification by Polymerization-Depolymerization Cycles
This protocol is a standard method for obtaining assembly-competent tubulin from biological sources, such as bovine brain or cultured cells.
Materials:
-
Biological source (e.g., bovine brain, HeLa S3 cells)
-
Lysis Buffer (e.g., 0.1 M MES, pH 6.9, 1 mM EGTA, 0.5 mM MgCl2)
-
Polymerization Buffer (PB): Lysis buffer supplemented with 1 mM GTP and 10% (v/v) glycerol (B35011)
-
High-speed centrifuge and ultracentrifuge
-
Ice and water baths
Procedure:
-
Homogenization: Homogenize the biological source in ice-cold Lysis Buffer.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to remove cellular debris and organelles.
-
First Polymerization: Add GTP and glycerol to the supernatant to the final concentrations of Polymerization Buffer and incubate at 37°C for 30-60 minutes to induce microtubule polymerization.
-
Pelleting Microtubules: Centrifuge the polymerized microtubule solution at high speed (e.g., 100,000 x g) for 30 minutes at 37°C. The microtubule pellet is collected.
-
First Depolymerization: Resuspend the microtubule pellet in ice-cold Lysis Buffer and incubate on ice for 30-60 minutes to induce depolymerization back into tubulin dimers.
-
Clarification of Depolymerized Tubulin: Centrifuge the depolymerized solution at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet any non-depolymerizing material.
-
Second Polymerization/Depolymerization Cycle: Repeat steps 3-6 with the supernatant from the previous step to further purify the tubulin.
-
Final Product: The supernatant after the final cold spin contains purified, assembly-competent tubulin. The concentration is determined spectrophotometrically, and the tubulin is flash-frozen in liquid nitrogen and stored at -80°C.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the rate and extent of microtubule formation in a controlled environment.
Materials:
-
Purified tubulin
-
Polymerization Buffer (PB) with GTP
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340-350 nm
-
96-well plates
Procedure:
-
Preparation: On ice, prepare a master mix of tubulin in Polymerization Buffer to the desired final concentration (e.g., 10-20 µM).
-
Compound Addition: Add this compound or control vehicle to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin master mix to the wells containing the test compounds.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340-350 nm every 30-60 seconds for a period of 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of this compound is determined by the reduction in the rate and final plateau of polymerization compared to the control.
[3H]this compound Binding Assay (Hummel-Dreyer Chromatography)
This method is used to determine the binding stoichiometry and dissociation constant of a radiolabeled ligand to its target protein.
Materials:
-
[3H]this compound
-
Purified tubulin
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Chromatography buffer containing a known concentration of [3H]this compound
-
Scintillation counter and scintillation fluid
Procedure:
-
Column Equilibration: Equilibrate a size-exclusion column with chromatography buffer containing a specific concentration of [3H]this compound.
-
Sample Preparation: Incubate a known concentration of tubulin with the same concentration of [3H]this compound as in the equilibration buffer.
-
Chromatography: Apply the tubulin-[3H]this compound sample to the equilibrated column and elute with the equilibration buffer.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Radioactivity Measurement: Measure the radioactivity of each fraction using a scintillation counter.
-
Data Analysis: A plot of radioactivity versus fraction number will show a peak of radioactivity corresponding to the tubulin-[3H]this compound complex eluting in the void volume, followed by a trough in radioactivity. The amount of bound ligand is calculated from the area of the peak above the baseline, and the amount of depleted ligand is calculated from the area of the trough. This data is used to determine binding parameters.
Conclusion
This compound represents a pinnacle of natural product chemistry in its potent and specific interaction with tubulin. Its mechanism, centered on the high-affinity binding to a unique site within the Vinca domain and the subsequent inhibition of microtubule polymerization, provides a compelling rationale for its profound cytotoxic effects. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, continues to fuel interest in this compound and its analogs as potential next-generation anticancer therapeutics. Further research into its unique interactions with tubulin may unveil new strategies for overcoming drug resistance and improving the therapeutic index of microtubule-targeting agents.
References
- 1. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF DIMUNITIVE FORMS OF (+)- SPONGISTATIN 1: LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The interaction of spongistatin 1 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Unusual antimicrotubule activity of the antifungal agent spongistatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unusual Antimicrotubule Activity of the Antifungal Agent Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Spongistatin-1 Biosynthesis Pathway in Marine Organisms
Abstract: Spongistatin-1 is a marine-derived macrolide of immense interest to the pharmaceutical industry due to its exceptionally potent cytotoxic and antimitotic activities. Despite its discovery decades ago and numerous successful total chemical syntheses, the natural biosynthetic pathway of this compound remains uncharacterized. It is widely hypothesized that this complex polyketide is produced not by the marine sponge itself, but by an uncultured symbiotic microorganism. This technical guide provides a comprehensive overview of the current understanding and the strategic approaches required to elucidate the this compound biosynthetic pathway. It is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, genome mining, and metabolic engineering. This document outlines the presumed biosynthetic logic, details the significant challenges, and presents the key experimental methodologies—from metagenomic analysis to heterologous expression—that will be instrumental in identifying and characterizing the this compound biosynthetic gene cluster.
Introduction to this compound
This compound is a highly complex macrolide natural product, first isolated from a marine sponge of the genus Spongia.[1] It exhibits extraordinary cytotoxic activity against a wide range of cancer cell lines, with IC50 values in the picomolar range, making it one of the most potent antimitotic agents ever discovered.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The scarcity of the natural compound has driven extensive research into its total chemical synthesis. However, a sustainable supply for clinical development could potentially be achieved through biotechnological production, which first requires the identification and characterization of its biosynthetic gene cluster (BGC).
The Hypothesized Biosynthetic Pathway: A Polyketide Masterpiece
While the specific gene cluster remains unknown, the chemical structure of this compound strongly suggests its origin from a modular Type I polyketide synthase (PKS) pathway, likely in concert with non-ribosomal peptide synthetase (NRPS) activity. Such pathways are common in bacteria, particularly Actinomycetes and Cyanobacteria, which are known residents of marine sponges.[2][3]
Key Structural Features and Biosynthetic Implications:
-
Polyketide Backbone: The core structure is assembled from acetate (B1210297) and propionate (B1217596) precursor units, a hallmark of PKS machinery.
-
Oxygenated and Alkylated Moieties: The numerous stereocenters, hydroxyl groups, and methyl branches are installed by a specific sequence of ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoylreductase (ER), and ketoreductase (KR) domains within the PKS modules.
-
Spiroketals and Tetrahydropyran Rings: These complex cyclic ether systems are likely formed through post-PKS tailoring reactions, catalyzed by dedicated enzymes encoded within the BGC.
The true producer is believed to be a microbial symbiont within the sponge holobiont. This is a common theme for many sponge-derived natural products, as the sponge metagenome is rich in diverse PKS and NRPS genes.[2][4]
Core Challenges in Pathway Elucidation
The primary obstacle to identifying the this compound BGC is the unculturability of the vast majority of marine microbial symbionts. This "dark matter" of the microbial world prevents traditional methods of genetic manipulation and fermentation studies.
Major Hurdles Include:
-
The Unculturable Producer: The symbiotic bacterium responsible for this compound production has likely not been isolated in a laboratory setting.
-
Metagenomic Complexity: Marine sponges host incredibly diverse and complex microbial communities. Sequencing the entire metagenome yields a massive amount of genetic data, making it difficult to pinpoint the correct BGC among hundreds of candidates.[3]
-
Low Natural Abundance: this compound is produced in very small quantities, complicating efforts to perform precursor feeding studies directly on the sponge holobiont.
A Strategic Roadmap for Discovering the this compound BGC
Overcoming the challenges mentioned above requires a multi-pronged approach that integrates genomics, analytical chemistry, and synthetic biology. The following sections detail the experimental protocols and workflows necessary to identify and characterize the this compound pathway.
Metagenomic Mining for Candidate Gene Clusters
The foundational step is to sequence the total DNA (metagenome) from a this compound producing sponge. This provides the raw genetic blueprint of the entire microbial community.
Experimental Protocol:
-
Sample Collection and DNA Extraction: Collect specimens of the source sponge (e.g., Spongia sp.). Separate microbial cells from sponge tissue where possible. Extract high-molecular-weight metagenomic DNA using established protocols.
-
Next-Generation Sequencing (NGS): Sequence the extracted metagenomic DNA using a combination of short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) technologies to facilitate the assembly of large, contiguous DNA fragments (contigs).
-
Bioinformatic Analysis:
-
Assemble the sequencing reads into larger contigs.
-
Use BGC prediction software like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) or BiG-SCAPE to scan the assembled metagenome for PKS and NRPS gene clusters.[3][5]
-
Prioritize candidate BGCs based on their predicted product structure, comparing it to the known structure of this compound (e.g., number of modules, types of domains, prediction of incorporated precursors).
-
Isotopic Labeling to Identify Precursor Units
Stable isotope feeding experiments are a powerful tool to confirm the polyketide origin of this compound and identify its building blocks, which can help validate candidate BGCs.
Experimental Protocol:
-
Precursor Synthesis: Synthesize isotopically labeled precursors, such as [1-¹³C]-acetate, [1,2-¹³C₂]-acetate, and [¹³C₃]-propionate.
-
Incubation: Incubate small fragments of the living sponge with the labeled precursors in seawater for a defined period. This is challenging due to the slow metabolism of the holobiont.
-
Extraction and Purification: After incubation, extract the total metabolites from the sponge tissue and purify this compound, typically using HPLC.
-
Structural Analysis:
-
Mass Spectrometry (MS): Analyze the purified this compound to detect mass shifts corresponding to the incorporation of the heavy isotopes.[4]
-
Nuclear Magnetic Resonance (NMR): Use ¹³C-NMR to determine the precise location of the incorporated ¹³C atoms in the molecule's carbon skeleton. Analysis of ¹³C-¹³C couplings from [1,2-¹³C₂]-acetate feeding can reveal intact two-carbon units.[6]
-
Heterologous Expression for Functional Characterization
The definitive method to link a candidate BGC to this compound production is to transfer the entire gene cluster into a genetically tractable, culturable host organism and detect the production of the compound.
Experimental Protocol:
-
Metagenomic Library Construction: Create a large-insert DNA library (e.g., using Bacterial Artificial Chromosomes - BACs or fosmids) from the sponge metagenomic DNA.
-
BGC Cloning: Identify and clone the full-length candidate BGC from the metagenomic library. Given the large size of PKS clusters (often >50 kb), this may require advanced cloning techniques such as Transformation-Associated Recombination (TAR) in yeast or Gibson assembly.
-
Host Selection and Transformation: Choose a suitable heterologous host, such as Streptomyces coelicolor or a modified E. coli strain. Transfer the cloned BGC into the host.
-
Fermentation and Analysis: Culture the engineered host strain under various conditions. Extract the metabolites and use sensitive analytical methods (e.g., LC-MS/MS) to screen for the production of this compound or its precursors.[2]
-
Pathway Refactoring (if necessary): If the BGC is not expressed ("silent"), it may require genetic engineering, such as replacing its native promoter with a strong, constitutive promoter recognized by the heterologous host.
Quantitative Data Summary
A critical aspect of characterizing a biosynthetic pathway is the collection of quantitative data. Currently, as the this compound biosynthetic gene cluster has not been identified, there is no experimental quantitative data available for its specific enzymes or overall pathway flux. The following table outlines the types of data that would be collected once the pathway is successfully reconstituted.
| Parameter | Description | Hypothetical Value | Method of Determination |
| Enzyme Kinetics (e.g., KS domain) | Michaelis-Menten constant (Km) for acyl-ACP substrates. | 10-100 µM | In vitro enzymatic assays with purified protein domains. |
| Turnover Number (kcat) | Catalytic rate of a specific enzymatic domain. | 1-10 min⁻¹ | In vitro enzymatic assays. |
| Precursor Incorporation Rate | Efficiency of labeled precursor uptake and incorporation into the final product. | 0.1 - 5% | Stable Isotope Labeling followed by MS/NMR analysis. |
| Heterologous Production Titer | Concentration of this compound produced in an engineered host. | 0.01 - 1 mg/L | LC-MS quantification from fermentation broth extracts. |
| Gene Expression Levels (qPCR) | Relative transcript abundance of key biosynthetic genes under specific conditions. | Varies | Quantitative real-time PCR on RNA from the producing organism. |
Conclusion and Future Outlook
The biosynthesis of this compound represents a significant and exciting challenge in the field of natural product research. While the pathway remains elusive, the convergence of advanced metagenomics, sophisticated analytical techniques, and powerful synthetic biology tools provides a clear and viable path toward its discovery. Elucidating this pathway will not only solve a long-standing puzzle in marine biotechnology but will also pave the way for the engineered biosynthesis of this compound and novel, structurally diverse analogs. This will be a crucial step in harnessing the full therapeutic potential of this remarkable molecule for the development of next-generation anticancer drugs.
References
- 1. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 2. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Spongistatin-1 Cytotoxicity in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic effects of Spongistatin-1 across various cancer cell lines. It includes a compilation of quantitative cytotoxicity data, detailed experimental protocols for assessing its activity, and visualizations of its mechanism of action.
Quantitative Cytotoxicity Data of this compound
This compound is a potent antimitotic agent with remarkable cytotoxic activity against a broad spectrum of cancer cell lines, often in the sub-nanomolar and even picomolar range.[1][2] The National Cancer Institute (NCI) has evaluated this compound against its panel of 60 human cancer cell lines (NCI-60), where it demonstrated an average IC50 value of 0.12 nM.[1] The growth inhibitory activity of this compound has been shown to range from 0.037 to 0.5 nM across various cancer cell lines.[1]
Below is a summary of reported 50% inhibitory concentration (IC50) or growth inhibitory (GI50) values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| Average | NCI-60 Panel | 0.12 | [1] |
| HeLa | Cervical Cancer | 0.025 | |
| MCF-7 | Breast Cancer | 0.025 | |
| OVCAR-8 | Ovarian Cancer | 0.10 | |
| NCI/ADR-RES | Multidrug-Resistant Ovarian Cancer | 0.55 | |
| L1210 | Murine Leukemia | 0.020 | |
| DU145 | Prostate Cancer | Mitotic arrest observed | [1] |
| LOX-IMVI | Melanoma | In vivo tumor growth inhibition | [1] |
| Jurkat T cells | Leukemia | Apoptosis induction | [2] |
Note: The comprehensive NCI-60 screening data for this compound (NSC number: 654453) can be accessed and analyzed through the NCI's Developmental Therapeutics Program (DTP) public database.[3][4]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of tubulin polymerization. By binding to the vinca (B1221190) alkaloid domain on β-tubulin, this compound disrupts microtubule dynamics, leading to a cascade of events culminating in apoptotic cell death.
Inhibition of Tubulin Polymerization and Mitotic Arrest
This compound potently inhibits the assembly of tubulin into microtubules.[1] This disruption of microtubule formation and function leads to the arrest of the cell cycle at the G2/M phase, a hallmark of antimicrotubule agents.[1] The inability of the cell to form a proper mitotic spindle triggers a mitotic catastrophe, ultimately leading to apoptosis.
Induction of Apoptosis
The mitotic arrest induced by this compound triggers programmed cell death (apoptosis) through both caspase-dependent and -independent pathways.
The predominant pathway is the intrinsic or mitochondrial pathway of apoptosis.[2] This involves the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, Smac/DIABLO, and Omi/HtrA2.[2] Cytochrome c release leads to the activation of caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and cell death.[2]
A crucial aspect of this compound-induced apoptosis is the degradation of the X-linked inhibitor of apoptosis protein (XIAP).[2] XIAP is an endogenous inhibitor of caspases, and its degradation by this compound sensitizes cancer cells to apoptosis.[2] In some cancer cell types, such as MCF-7 breast cancer cells, this compound can also induce apoptosis through a caspase-independent mechanism involving the pro-apoptotic Bcl-2 family member, Bim.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's cytotoxicity and mechanism of action.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (including a vehicle control) for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Immunofluorescence Staining of Microtubules
This protocol is for visualizing the effect of this compound on the microtubule network.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Glass coverslips in 24-well plates
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach.
-
Treat the cells with this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with fixation solution.
-
If using paraformaldehyde, permeabilize the cells with permeabilization buffer.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Conclusion
This compound is an exceptionally potent cytotoxic agent against a wide array of cancer cell lines. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to mitotic arrest and subsequent apoptosis through well-defined signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising anticancer compound. Further investigation into its efficacy in various cancer models and its potential for clinical development is warranted.
References
- 1. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data - NCI [dctd.cancer.gov]
Spongistatin-1: A Deep Dive into its Discovery, Mechanism, and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Spongistatin-1 is a highly potent marine-derived macrolide that has garnered significant attention in the scientific community for its exceptional cytotoxic and antimitotic properties. First isolated in the early 1990s, this complex natural product has become a focal point for research into novel anticancer agents. This technical guide provides an in-depth overview of the discovery of this compound, its historical context, detailed experimental protocols for its characterization, and a comprehensive look at its mechanism of action, including the intricate signaling pathways it modulates.
Discovery and Historical Context
This compound was first isolated and identified by George R. Pettit and his research group at the Cancer Research Institute of Arizona State University. The discovery was part of a large-scale screening program of marine organisms for potential anticancer compounds.
Isolation from a Marine Sponge:
In 1993, Pettit's team reported the isolation of this compound from a species of marine sponge of the genus Spongia, collected from the Indian Ocean.[1][2] The isolation process was challenging due to the minute quantities of the compound present in the sponge. It required extensive extraction and chromatographic separation techniques to obtain a pure sample. Subsequent isolations by other groups were reported from sponges of the genus Hyrtios.[3]
Initial Characterization and Potency:
Early studies revealed the remarkable potency of this compound as a growth inhibitor of cancer cells. It exhibited powerful cytotoxicity against a wide range of human cancer cell lines, with an average IC50 value of 0.12 nM in the National Cancer Institute's (NCI) 60-cell line screen.[4] For instance, in L1210 murine leukemia cells, this compound demonstrated an exceptionally low IC50 value of 20 pM.[5] This level of potency placed it among the most powerful antimitotic agents discovered at the time.
Quantitative Biological Activity
The potent antiproliferative activity of this compound has been extensively documented across a diverse panel of human cancer cell lines. The tables below summarize key quantitative data, highlighting its broad-spectrum efficacy.
Table 1: In Vitro Growth Inhibitory Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Murine Leukemia | 0.02 | [5] |
| DU145 | Human Prostate Cancer | Mitotic Arrest Observed | [4] |
| Various | NCI-60 Panel Average | 0.12 | [4] |
| IMR-90 | Quiescent Human Fibroblasts | 6700 | [4] |
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Reference |
| This compound | 3.6 | [5] |
| Dolastatin 10 | 2.1 | [5] |
| Vinblastine (B1199706) | 2.1 | [5] |
| Halichondrin B | 5.2 | [5] |
Table 3: Inhibition of Vinblastine Binding to Tubulin
| Compound | IC50 (µM) | Reference |
| This compound | 2 | [5] |
| Dolastatin 10 | 2 | [5] |
| Halichondrin B | 5 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Purified tubulin is obtained from bovine brain and stored at -80°C in a glutamate-based buffer.
-
Reaction Mixture: The reaction mixture typically contains purified tubulin (e.g., 1 mg/mL), GTP (e.g., 1 mM) in a suitable buffer (e.g., glutamate (B1630785) buffer).
-
Compound Addition: this compound or other test compounds are added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer with a temperature-controlled cuvette holder. The change in absorbance is proportional to the extent of tubulin polymerization.
-
Data Analysis: The initial rate of polymerization is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits the rate of polymerization by 50%, is then determined.[5]
Vinblastine Binding Inhibition Assay
This assay determines if a compound competes with the binding of radiolabeled vinblastine to tubulin.
Methodology:
-
Reaction Setup: Purified tubulin (e.g., 5 µM) is incubated with a fixed concentration of radiolabeled vinblastine (e.g., [³H]vinblastine at 5 µM) in a suitable buffer.
-
Inhibitor Addition: this compound or other test compounds are added at a range of concentrations.
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The tubulin-bound radiolabeled vinblastine is separated from the unbound ligand. This can be achieved by methods such as gel filtration chromatography or filter binding assays.
-
Quantification: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of vinblastine binding is calculated for each concentration of the test compound. The IC50 value is the concentration of the compound that inhibits 50% of the specific binding of radiolabeled vinblastine.[5]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., DU145) are cultured to a suitable density and then treated with this compound at various concentrations for a specified period (e.g., 18-24 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin, and all cells (including those in the supernatant) are collected by centrifugation.
-
Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the DNA content of each cell.
-
Data Analysis: The data is presented as a histogram of cell count versus fluorescence intensity. Cells in the G1 phase of the cell cycle will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in the S phase will have an intermediate amount of DNA. The percentage of cells in each phase is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of a mitotic block.[6][7][8][9][10]
Mechanism of Action and Signaling Pathways
This compound exerts its potent cytotoxic effects primarily by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape.
Inhibition of Tubulin Polymerization
The primary molecular target of this compound is tubulin, the protein subunit of microtubules. This compound inhibits the polymerization of tubulin into microtubules.[5] It binds to the vinca (B1221190) domain on β-tubulin, a site that is also the binding location for other antimitotic agents like the vinca alkaloids (e.g., vinblastine).[2][5] This binding prevents the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.
Caption: this compound's primary mechanism of action.
Induction of Apoptosis
The disruption of microtubule dynamics by this compound triggers a cascade of events that ultimately lead to programmed cell death, or apoptosis. This compound induces apoptosis through both caspase-dependent and caspase-independent pathways.[11][12]
Caspase-Dependent Apoptosis:
-
Mitochondrial Pathway: this compound treatment leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis.[11] This involves the release of pro-apoptotic factors from the mitochondria into the cytoplasm, including cytochrome c, Smac/DIABLO, and Omi/HtrA2.[11]
-
Caspase Activation: The release of cytochrome c triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[11]
-
Regulation by Bcl-2 Family Proteins: The apoptotic signaling is regulated by the Bcl-2 family of proteins. This compound can induce the release of the pro-apoptotic protein Bim from its sequestration on the microtubule network.[12] Bim can then neutralize anti-apoptotic proteins like Mcl-1 and Bcl-2, and promote the activation of pro-apoptotic effectors like Bax.[12]
-
Degradation of XIAP: this compound has been shown to cause the degradation of the X-linked inhibitor of apoptosis protein (XIAP), which further promotes caspase activity and apoptosis.[11]
Caption: this compound's apoptotic signaling pathway.
Conclusion
This compound stands out as a remarkably potent natural product with significant potential as an anticancer agent. Its discovery from a marine sponge and the subsequent elucidation of its complex structure and powerful biological activity have paved the way for extensive research in medicinal chemistry and oncology. The detailed understanding of its mechanism of action, particularly its ability to inhibit tubulin polymerization and induce apoptosis through well-defined signaling pathways, provides a solid foundation for its further development as a therapeutic. The experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to investigate this compound and other novel antimitotic agents. The continued exploration of this compound and its analogues holds great promise for the future of cancer therapy.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF DIMUNITIVE FORMS OF (+)- SPONGISTATIN 1: LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Unraveling the Interaction: A Technical Guide to the Spongistatin-1 Binding Site on β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spongistatin-1, a potent marine-derived macrolide, has garnered significant attention in the field of oncology for its exceptional cytotoxic activity against a broad range of cancer cell lines. Its mechanism of action lies in the disruption of microtubule dynamics, a critical process for cell division, by binding to β-tubulin. This technical guide provides an in-depth exploration of the this compound binding site on β-tubulin, consolidating key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular interactions and experimental workflows. Understanding this interaction at a molecular level is paramount for the rational design of novel microtubule-targeting agents with improved therapeutic indices.
The this compound Binding Site: A Unique Locus within the Vinca (B1221190) Domain
Biochemical studies have firmly established that this compound binds to the vinca domain on the β-subunit of the tubulin heterodimer.[1][2] However, it occupies a distinct region within this domain, often referred to as the "polyether" binding site, setting it apart from classic vinca alkaloids like vinblastine (B1199706) and other agents such as dolastatin 10.[3][4] This unique binding pocket is believed to be located solely on the β-tubulin subunit.[1]
While a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of the this compound-tubulin complex remains to be elucidated, computational modeling and structure-activity relationship (SAR) studies have provided valuable insights. These studies suggest that the ABEF ring system of the this compound macrocycle constitutes the primary recognition and binding domain that interacts with β-tubulin.[3] The interaction is non-covalent, as the complex dissociates in the presence of 8 M urea.[1][5]
Below is a conceptual diagram illustrating the proposed binding of this compound to its distinct site within the vinca domain of β-tubulin.
Quantitative Analysis of this compound-Tubulin Interaction
The binding of this compound to tubulin is characterized by its high affinity and potent inhibitory effects on microtubule polymerization. The following tables summarize the key quantitative data from various biochemical assays.
Table 1: Binding Affinity of this compound and Related Compounds to Tubulin
| Compound | Method | Apparent Dissociation Constant (Kd) (μM) | Apparent Inhibition Constant (Ki) (μM) | Reference |
| [3H]this compound | Scatchard Analysis | 3.5 | - | [1][5] |
| [3H]this compound | Hummel-Dreyer Chromatography | 1.1 | - | [1][5] |
| Spongistatin-5 | Competitive Inhibition of [3H]this compound binding | - | 2.2 | [1][6] |
Table 2: Inhibitory Activity of this compound on Tubulin Polymerization and Ligand Binding
| Assay | IC50 (μM) | Experimental Conditions | Reference |
| Glutamate-induced tubulin polymerization | 3.6 | Purified tubulin | [2] |
| Inhibition of [3H]vinblastine binding | 2.0 | 5 μM tubulin, 5 μM vinblastine | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide an overview of the key experimental protocols used to characterize the this compound-tubulin interaction.
Preparation of Purified Tubulin
The foundation of in vitro tubulin-based assays is the availability of highly purified and active protein.
Radiolabeling and Binding Assays
To quantify the binding of this compound to tubulin, radiolabeled ligands are often employed.
1. Tritiation of this compound: this compound can be tritiated ([3H]this compound) to enable its detection in binding assays.
2. Scatchard Analysis: This method is used to determine the equilibrium dissociation constant (Kd) and the number of binding sites.
-
Protocol:
-
Incubate a constant concentration of purified tubulin with varying concentrations of [3H]this compound.
-
Separate bound from free ligand using a suitable method (e.g., gel filtration chromatography).
-
Quantify the amount of bound and free [3H]this compound by liquid scintillation counting.
-
Plot the ratio of bound/free ligand versus the concentration of bound ligand. The Kd can be derived from the slope of the resulting linear plot.
-
3. Hummel-Dreyer Chromatography: This is a gel filtration-based method for measuring ligand binding.
-
Protocol:
-
Equilibrate a gel filtration column with a buffer containing a known concentration of [3H]this compound.
-
Inject a sample of tubulin onto the column.
-
As the tubulin-ligand complex elutes, it creates a peak of radioactivity above the baseline, while a trough follows due to the depletion of the free ligand.
-
The amount of bound ligand can be quantified from the area of the peak, allowing for the calculation of the Kd.
-
4. Competitive Binding Assays: These assays are used to determine if other compounds bind to the same or an overlapping site as this compound.
-
Protocol:
-
Incubate a fixed concentration of tubulin and [3H]this compound with varying concentrations of a non-labeled competitor drug.
-
Measure the amount of bound [3H]this compound.
-
A decrease in bound radioactivity with increasing competitor concentration indicates competition for the binding site. The inhibition constant (Ki) for the competitor can be calculated.
-
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
-
Protocol:
-
Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., containing GTP and glutamate).
-
Add varying concentrations of this compound or a control compound.
-
Monitor the increase in turbidity (light scattering) at 340 nm over time at 37°C using a spectrophotometer.
-
The rate and extent of polymerization are measured, and the IC50 value for inhibition is determined.
-
Conclusion and Future Directions
This compound's interaction with β-tubulin at a distinct site within the vinca domain underscores the chemical diversity of microtubule-targeting agents. The potent, non-covalent binding translates to remarkable cytotoxic activity, making it a compelling lead for anticancer drug development. While biochemical studies have provided a solid foundation for understanding this interaction, the absence of a high-resolution structure of the this compound-tubulin complex remains a significant knowledge gap.
Future research efforts should prioritize obtaining a crystal or cryo-EM structure to precisely delineate the binding pocket and the key amino acid residues involved in the interaction. Such structural information would be invaluable for structure-based drug design, enabling the development of novel, highly selective, and potent tubulin inhibitors that exploit the unique features of the this compound binding site. Furthermore, detailed kinetic studies of the binding and dissociation rates would provide a more complete picture of the interaction dynamics. A deeper understanding of the molecular intricacies of the this compound-tubulin interaction will undoubtedly pave the way for the next generation of microtubule-disrupting anticancer therapies.
References
- 1. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF DIMUNITIVE FORMS OF (+)- SPONGISTATIN 1: LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The interaction of spongistatin 1 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Spongistatin-1: A Technical Guide to its Induction of Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spongistatin-1, a potent marine-derived macrolide, has demonstrated exceptional cytotoxic and antimitotic activities against a broad spectrum of cancer cell lines, positioning it as a compound of significant interest in oncology research and drug development. Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to a cascade of cellular events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underpinning these processes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Introduction
Discovered in marine sponges, this compound has emerged as one of the most potent inhibitors of tubulin dynamics.[1] By binding to tubulin at a distinct site in the vinca (B1221190) domain, it effectively disrupts microtubule assembly, a process critical for the formation of the mitotic spindle during cell division.[2][3] This interference triggers a mitotic checkpoint, leading to cell cycle arrest and subsequent programmed cell death, or apoptosis. This document serves as a comprehensive resource for understanding and investigating the cellular and molecular consequences of this compound treatment.
Mechanism of Action: Tubulin Inhibition
This compound exerts its potent anticancer effects by directly targeting tubulin, the fundamental protein subunit of microtubules. It inhibits the polymerization of tubulin into microtubules, a crucial process for various cellular functions, most notably mitotic spindle formation during cell division.[2] this compound is a noncompetitive inhibitor of vinblastine (B1199706) binding to tubulin, indicating a distinct binding site.[4] This inhibition of microtubule dynamics is the primary trigger for the downstream effects of cell cycle arrest and apoptosis.
Induction of G2/M Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[4] This arrest is a direct consequence of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures proper chromosome alignment before allowing the cell to proceed into anaphase. By preventing the formation of a functional mitotic spindle, this compound ensures that the SAC remains activated, thereby halting cell cycle progression.
Quantitative Data: Cell Cycle Arrest
The following table summarizes the observed G2/M phase arrest in U937 cells following treatment with this compound.
| Treatment | Concentration | Duration | % of Cells in G2/M Phase | Reference |
| Control (DMSO) | - | 18 h | Baseline | [4] |
| This compound | Not Specified | 18 h | Significant Enrichment | [4] |
Note: The referenced study demonstrated a significant enrichment in the G2/M phase through flow cytometry histograms but did not provide specific percentage values in the provided text.
Induction of Apoptosis
The prolonged arrest in mitosis induced by this compound ultimately triggers apoptosis through both caspase-dependent and caspase-independent pathways.[1] The specific pathway activated can be cell-type dependent.
Caspase-Dependent Apoptosis
In many cancer cell lines, particularly leukemic cells, this compound initiates the intrinsic pathway of apoptosis.[5][6] This process is characterized by:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Leading to the release of pro-apoptotic factors from the mitochondria.
-
Release of Cytochrome c, Smac/DIABLO, and Omi/HtrA2: These molecules activate the caspase cascade.[5][6]
-
Degradation of X-linked inhibitor of apoptosis protein (XIAP): This removes a key inhibitor of executioner caspases.[5][6]
-
Activation of Executioner Caspases (e.g., Caspase-3): Leading to the cleavage of cellular substrates and the execution of apoptosis.
Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL has been shown to suppress this compound-induced apoptosis, confirming the involvement of the mitochondrial pathway.[5][6]
Caspase-Independent Apoptosis
In some cancer cell lines, such as MCF-7 breast cancer cells, this compound can induce apoptosis through a caspase-independent mechanism.[1] This pathway involves the pro-apoptotic Bcl-2 family member, Bim.[1]
Quantitative Data: Cytotoxicity (IC50 Values)
This compound exhibits extremely potent cytotoxicity across a wide range of human cancer cell lines, with IC50 values often in the sub-nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Murine Leukemia | 0.02 | [2] |
| Average of NCI-60 Panel | Various | 0.12 | [1] |
| Various Cancer Cell Lines | Various | 0.037 - 0.5 | [1] |
| Proliferating HUVECs | Endothelial | 0.1 | [5] |
| Confluent HUVECs | Endothelial | >50 | [5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound-induced cell cycle arrest and apoptosis.
Caption: this compound induced G2/M cell cycle arrest pathway.
Caption: this compound induced apoptosis signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the cell cycle distribution after this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time (e.g., 18-24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, XIAP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is an exceptionally potent antimitotic agent that induces cell cycle arrest at the G2/M phase and triggers apoptosis in a wide array of cancer cells. Its well-defined mechanism of action, centered on the inhibition of tubulin polymerization, makes it a valuable tool for cancer research and a promising candidate for further preclinical and clinical development, potentially as a payload for antibody-drug conjugates. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this remarkable marine natural product.
References
- 1. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abscience.com.tw [abscience.com.tw]
- 4. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF DIMUNITIVE FORMS OF (+)- SPONGISTATIN 1: LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
Spongistatin-1 Structure-Activity Relationship: A Technical Guide for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Spongistatin-1, a marine-derived macrolide, stands as one of the most potent antimitotic agents ever discovered, exhibiting sub-nanomolar cytotoxicity against a broad range of cancer cell lines.[1][2][3] Its remarkable activity stems from its ability to inhibit tubulin polymerization by binding to the vinca (B1221190) alkaloid domain, leading to cell cycle arrest and apoptosis.[1][4] However, the profound structural complexity of this compound, characterized by a 42-membered macrolide ring, two spiroketals, a bis-pyran unit, and 24 stereocenters, presents a significant hurdle to its synthesis and the development of clinically viable analogs.[1] This guide delves into the core principles of the structure-activity relationship (SAR) of this compound, summarizing key findings from analog studies to inform future drug design and development efforts.
Core Structural Features and Biological Activity
The intricate architecture of this compound is intrinsically linked to its potent biological activity. The molecule can be conceptually divided into several key domains: the ABCD spiroketal-containing northern hemisphere and the EF bis-pyran southern hemisphere, connected by a linker region, and a triene side chain with a terminal vinyl chloride.[1] Early studies confirmed that the natural (+)-enantiomer is the active form.
The primary mechanism of action of this compound is the disruption of microtubule dynamics. It competitively inhibits the binding of vinca alkaloids to tubulin and non-competitively inhibits the binding of other agents like dolastatin 10 and halichondrin B.[2][4] This interaction leads to mitotic arrest, ultimately inducing programmed cell death (apoptosis) through both caspase-dependent and -independent pathways.[5][6]
Structure-Activity Relationship Insights from Analog Studies
The immense synthetic challenge posed by this compound has limited the number of comprehensive SAR studies. However, the synthesis of several key analogs has provided crucial insights into the pharmacophore of this potent molecule.
The Importance of the ABEF Ring System
Seminal work by Smith and colleagues involved the design and synthesis of simplified analogs to probe the conformational requirements for activity. An analog retaining the ABEF ring system but replacing the C1-C28 ABCD fragment with a simpler tether demonstrated nanomolar cytotoxicity.[1][2] This pivotal finding suggests that the ABEF fragment constitutes a critical part of the pharmacophore responsible for interacting with tubulin. Conversely, an analog consisting of only the EF rings was found to be biologically inactive, underscoring the necessity of the AB spiroketal portion for potent activity.[1][2]
The Role of the CD Spiroketal Fragment
The potent activity of the simplified ABEF analog implied that the complex CD spiroketal fragment might primarily serve as a conformational scaffold, orienting the ABEF rings for optimal binding to tubulin.[7] This hypothesis has guided efforts to replace the synthetically challenging CD fragment with simpler linkers, aiming to retain biological activity while improving synthetic accessibility.
Modifications to the D-Ring
Targeted modifications of the D-ring have shown that this region is amenable to structural changes that can even enhance potency. A rationally designed D-ring modified analog was synthesized and found to exhibit low picomolar GI50 values, indicating a significant improvement in antiproliferative activity.[8] This suggests that further exploration of D-ring modifications could be a fruitful avenue for developing next-generation this compound-based therapeutics.
The C(15) Acetate (B1210297) as a Linker Attachment Point
The development of antibody-drug conjugates (ADCs) represents a promising strategy for targeted cancer therapy. Identifying a suitable position on the this compound scaffold for linker attachment without compromising its potent cytotoxicity is crucial. Studies have shown that the C(15) acetate group can be replaced with linker-bearing esters with only a minimal reduction in potency.[8] This finding opens the door for the development of this compound-based ADCs with enhanced tumor-targeting capabilities.
Quantitative SAR Data
The following tables summarize the reported in vitro cytotoxic activities of key this compound analogs against various human cancer cell lines.
| Compound | Modification | Cell Line | IC50 (nM) | GI50 (nM) | Reference |
| This compound | - | NCI-60 Panel (average) | 0.12 | - | [2][9] |
| DU145 (Prostate) | 0.037 | - | [3] | ||
| HeLa (Cervical) | 0.5 | - | [3] | ||
| A549 (Lung) | - | 0.1 | [1] | ||
| NCI/ADR-RES (Ovarian) | - | 0.1 | [1] | ||
| ABEF-ring Analog | CD fragment replaced with a tether | A549 (Lung) | - | 10 | [1] |
| NCI/ADR-RES (Ovarian) | - | 10 | [1] | ||
| HeLa (Cervical) | - | 100 | [1] | ||
| PTX10 (Paclitaxel-resistant Ovarian) | - | 10 | [1] | ||
| EF-ring Analog | ABCD fragment replaced with a tether | A549, NCI/ADR-RES, HeLa, PTX10 | Inactive | Inactive | [1] |
| D-ring Modified Analog | Relocation of D-ring oxygen and deletion of C(25) alcohol | - | - | Low Picomolar Range | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its analogs are extensive and can be found in the primary literature cited. The following provides a general overview of the biological evaluation methods.
Cell Growth Inhibition Assay (MTT or SRB Assay)
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound or its analogs) for a specified period (typically 48-72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured.
-
SRB Assay: Cells are fixed with trichloroacetic acid, and the total protein is stained with sulforhodamine B. The bound dye is solubilized, and the absorbance is read.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to untreated control cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration.
Tubulin Polymerization Assay
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and a buffer is prepared.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Compound Addition: Test compounds are added to the reaction mixture at various concentrations.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to a control (vehicle-treated) reaction.
Visualizing Key Concepts
The following diagrams illustrate the logical relationships in this compound SAR and a generalized workflow for its evaluation.
Figure 1. Core Structure-Activity Relationships of this compound.
Figure 2. General Workflow for this compound Analog Development.
References
- 1. Design, Synthesis and Biological Evaluation of EF- and ABEF-Analogs of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF DIMUNITIVE FORMS OF (+)- SPONGISTATIN 1: LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Toward a more step-economical and scalable synthesis of spongistatin 1 to facilitate cancer drug development efforts - PMC [pmc.ncbi.nlm.nih.gov]
Spongistatin-1: A Potent Microtubule-Targeting Agent with Significant Antitumor Activity in Pancreatic Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pancreatic cancer remains one of the most challenging malignancies to treat, with a pressing need for novel therapeutic agents. Spongistatin-1, a marine-derived macrolide, has emerged as a highly potent antineoplastic compound with significant activity against pancreatic cancer. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, preclinical efficacy in pancreatic cancer models, and detailed experimental methodologies. This compound exerts its potent cytotoxic effects primarily through the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent induction of apoptosis. A key molecular event in this process is the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. In preclinical studies, this compound has demonstrated sub-nanomolar growth inhibitory activity against various cancer cell lines and significant tumor growth reduction and metastatic inhibition in an orthotopic pancreatic cancer mouse model. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in pancreatic cancer.
Introduction
This compound is a complex macrolide natural product originally isolated from marine sponges.[1] It has garnered significant attention in the field of oncology due to its exceptionally potent cytotoxic and antimitotic properties.[2] Structurally, it belongs to a family of related compounds that are among the most potent inhibitors of tubulin polymerization ever discovered.[3] The primary mechanism of action of this compound involves its interaction with tubulin at the vinca (B1221190) alkaloid binding domain, leading to the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[3] This disruption ultimately triggers cell cycle arrest at the G2/M phase and induces programmed cell death, or apoptosis.
Pancreatic ductal adenocarcinoma (PDAC) is characterized by aggressive growth, early metastasis, and profound resistance to conventional therapies. The unique tumor microenvironment and inherent cellular resistance mechanisms of pancreatic cancer cells contribute to its dismal prognosis. The potent cytotoxic nature of this compound and its ability to overcome some resistance mechanisms make it a promising candidate for further investigation as a potential therapeutic for this devastating disease.[1][4]
Quantitative Data on Biological Activity
The anti-cancer activity of this compound has been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo efficacy data.
Table 1: In Vitro Growth Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L3.6pl | Pancreatic Cancer | Not explicitly stated, but potent effects observed | [1][4] |
| Panel of 60 Human Cancer Cell Lines (NCI-60) | Various | 0.037 - 0.5 (average 0.12) | [2] |
| DU145 | Prostate Cancer | Sub-nanomolar | [2] |
| IMR-90 (quiescent fibroblasts) | Normal Fibroblast | 6700 | [2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Antitumor Efficacy of this compound in an Orthotopic Pancreatic Cancer Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Nude mice with orthotopically implanted L3.6pl human pancreatic cancer cells | This compound | 10 µg/kg, daily i.p. injection | ~85% reduction in tumor volume | [5] |
| ~50% reduction in tumor weight | [5] | |||
| ~70% reduction in lymph node and liver metastases | [5] | |||
| ~50% reduction in peritoneal carcinosis | [5] |
i.p.: Intraperitoneal
Signaling Pathways and Mechanism of Action
This compound's primary molecular target is tubulin. By binding to tubulin, it inhibits microtubule assembly, leading to a cascade of downstream cellular events.
Caption: this compound signaling pathway in pancreatic cancer.
The inhibition of microtubule polymerization by this compound disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[2] This prolonged mitotic arrest is a potent trigger for apoptosis. One of the key mechanisms by which this compound induces apoptosis in pancreatic cancer cells is through the phosphorylation of the anti-apoptotic protein Bcl-2.[1][4] This phosphorylation event inactivates Bcl-2, thereby tipping the cellular balance towards pro-apoptotic signals and culminating in programmed cell death.
Furthermore, this compound has been shown to induce anoikis, a form of apoptosis that occurs when anchorage-dependent cells detach from the extracellular matrix.[1][4] This is a critical anti-metastatic mechanism, as cancer cells must survive in a detached state to disseminate to distant sites. The induction of anoikis by this compound is also linked to the inactivation of Bcl-2.[1][4]
In addition to its effects on apoptosis, this compound has been observed to reduce the activity of matrix metalloproteinase-9 (MMP-9).[1][4] MMP-9 is an enzyme that degrades the extracellular matrix, facilitating cancer cell invasion and metastasis. The reduction in MMP-9 activity contributes to the anti-metastatic effects of this compound observed in vivo.[1][4]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's activity against pancreatic cancer.
Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic cancer model in nude mice to evaluate the in vivo efficacy of this compound.
Caption: Experimental workflow for the orthotopic pancreatic cancer model.
Materials:
-
Human pancreatic cancer cell line (e.g., L3.6pl)
-
Athymic nude mice (e.g., BALB/c nu/nu)
-
Cell culture medium (e.g., DMEM) and supplements
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments
-
Sutures
-
This compound
-
Vehicle control (e.g., 2% DMSO in saline)
Procedure:
-
Cell Culture: Culture L3.6pl cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile, serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
Animal Preparation: Anesthetize the nude mouse using a standard, approved protocol. Shave and sterilize the upper left abdominal quadrant.
-
Surgical Procedure: Make a small incision through the skin and peritoneum to expose the spleen and the tail of the pancreas.
-
Tumor Cell Implantation: Using a 30-gauge needle, carefully inject 10-20 µL of the cell suspension (1-2 x 10^5 cells) into the tail of the pancreas. A successful injection will be visible as a small fluid-filled bleb.
-
Closure: Gently return the spleen and pancreas to the abdominal cavity. Close the peritoneum and skin layers with sutures.
-
Post-operative Care: Monitor the animal closely during recovery and provide appropriate analgesia as per institutional guidelines.
-
Treatment: After a period of tumor establishment (e.g., 6 days), randomize the mice into treatment and control groups. Administer this compound (e.g., 10 µg/kg) or vehicle control via intraperitoneal injection daily.
-
Monitoring: Monitor tumor growth by palpation or non-invasive imaging (if using luciferase-expressing cells). Record animal body weight and general health status regularly.
Anoikis Assay
This assay is used to determine the ability of this compound to induce apoptosis in anchorage-independent conditions.
Caption: Experimental workflow for the anoikis assay.
Materials:
-
Pancreatic cancer cell line
-
Poly(2-hydroxyethyl methacrylate) (Poly-HEMA)
-
Multi-well culture plates
-
This compound
-
Apoptosis detection kit (e.g., Caspase-Glo® 3/7 Assay or Annexin V-FITC/Propidium Iodide Kit)
Procedure:
-
Plate Coating: Prepare a 12 mg/mL solution of Poly-HEMA in 95% ethanol. Coat the wells of a multi-well plate with the Poly-HEMA solution and allow the ethanol to evaporate completely in a sterile hood. This creates a non-adherent surface.
-
Cell Seeding: Prepare a single-cell suspension of pancreatic cancer cells and seed them onto the Poly-HEMA coated plates at a desired density (e.g., 5 x 10^4 cells/well).
-
Treatment: Add this compound at various concentrations to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24-48 hours) to allow for anoikis induction. Cells will form spheroids in suspension.
-
Apoptosis Measurement:
-
Caspase Activity: Use a luminescent or fluorescent caspase-3/7 activity assay according to the manufacturer's instructions.
-
Annexin V/PI Staining: Gently collect the cell spheroids, disaggregate them into a single-cell suspension, and stain with Annexin V-FITC and Propidium Iodide. Analyze the stained cells by flow cytometry.
-
-
Data Analysis: Quantify the level of apoptosis in each treatment group and compare it to the vehicle control.
Western Blot for Bcl-2 Phosphorylation
This protocol details the detection of phosphorylated Bcl-2 in pancreatic cancer cells treated with this compound.
Materials:
-
Pancreatic cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Bcl-2 (Ser70) and anti-total Bcl-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed pancreatic cancer cells and allow them to adhere. Treat the cells with this compound or vehicle for the desired time. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Bcl-2 (Ser70) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Bcl-2.
Conclusion
This compound is a marine-derived natural product with exceptionally potent anti-cancer properties, particularly against pancreatic cancer. Its mechanism of action, centered on the disruption of microtubule dynamics and subsequent induction of apoptosis via Bcl-2 inactivation, provides a strong rationale for its continued investigation. The significant in vivo efficacy observed in preclinical models, including the reduction of primary tumor growth and metastasis, highlights its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the biological activities of this compound and to evaluate its potential as a novel therapeutic agent for pancreatic cancer. Further studies are warranted to fully elucidate its complex signaling interactions and to pave the way for potential clinical translation.
References
- 1. The marine compound spongistatin 1 targets pancreatic tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The marine compound spongistatin 1 targets pancreatic tumor progression and metastasis | Semantic Scholar [semanticscholar.org]
- 5. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Spongistatin-1 Total Synthesis: Methodologies and Scalable Routes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Spongistatin-1 is a marine-derived macrolide that has garnered significant attention within the scientific community due to its exceptionally potent cytotoxic and antimitotic properties. With an average GI50 value of 0.12 nM against the NCI-60 panel of human cancer cell lines, it stands as one of the most powerful tumor cell growth inhibitors discovered.[1][2] However, its extreme scarcity from natural sources—with one isolation yielding only 35 mg from 13 tons of wet sponge—necessitates chemical synthesis to enable further biological evaluation and potential therapeutic development.[3] The complex molecular architecture of this compound, featuring a 42-membered macrolactone, two spiroketals (AB and CD rings), two tetrahydropyran (B127337) rings (E and F rings), and a highly unsaturated side chain, presents a formidable challenge for synthetic chemists. This document provides a detailed overview of the key synthetic strategies, scalable routes to crucial fragments, and detailed protocols for the total synthesis of this compound, with a focus on methodologies that have demonstrated scalability and efficiency.
Key Synthetic Strategies: A Convergent Approach
The total synthesis of this compound is most effectively approached through a convergent strategy, wherein the complex molecule is broken down into several key fragments that are synthesized independently and then coupled together in the later stages. This approach offers several advantages over a linear synthesis, including higher overall yields and the flexibility to synthesize analogs by modifying individual fragments. The most common disconnection strategy divides this compound into two primary hemispheres: the "northern" hemisphere, comprising the AB and CD spiroketal-containing fragment (C1-C28), and the "southern" hemisphere, which includes the EF tetrahydropyran rings and the unsaturated side chain (C29-C51).
dot
Caption: Convergent synthetic strategy for this compound.
Scalable Routes to Key Fragments
The ability to produce significant quantities of key fragments is paramount for a successful and scalable total synthesis. Several research groups have developed highly optimized and step-economical routes to these crucial building blocks.
Leighton Group's Scalable Synthesis of the AB Spiroketal Fragment
The Leighton research group has reported a particularly efficient and scalable synthesis of the diene-bearing AB spiroketal fragment.[1][4][5] This route's scalability was demonstrated by the synthesis of 34.5 grams of the target fragment by a single chemist over approximately 60 workdays.[1][4][5] This achievement was made possible through the development of novel and efficient reactions, including a β-diketone allylation and an aldehyde isoprenylation.[1]
Smith Group's Gram-Scale Synthesis of the F-Ring and Total Synthesis
The Smith group has successfully executed a gram-scale total synthesis of this compound, a landmark achievement in the field.[3] A key element of their success was the development of an improved and scalable synthesis of the F-ring subunit. Their third-generation synthesis of the requisite F-ring tetrahydropyran aldehyde proceeds in just 8 steps with a 50% overall yield, a significant improvement over their previous 12-step sequence.[3] This scalable fragment synthesis was instrumental in their ability to produce over one gram of fully synthetic (+)-Spongistatin 1.[3]
Quantitative Data on Total Syntheses and Fragment Syntheses
The following tables summarize key quantitative data from various reported syntheses of this compound and its major fragments, allowing for a comparative analysis of their efficiencies.
Table 1: Comparison of Selected this compound Total Syntheses
| Research Group | Longest Linear Sequence (steps) | Overall Yield (%) | Scale Achieved | Key Coupling Reactions | Macrolactonization Method | Reference |
| Smith et al. | 31 | 3.1 | >1.0 g | Wittig Reaction | Yamaguchi | [3] |
| Paterson et al. | 33 | ~0.5 | mg scale | Aldol, Wittig | Yamaguchi | [6] |
| Crimmins et al. | 29 | 0.5 | mg scale | Aldol, Wittig | Not Specified | [4] |
Table 2: Scalable Syntheses of Key this compound Fragments
| Fragment | Research Group | Longest Linear Sequence (steps) | Overall Yield (%) | Scale Achieved | Key Methodologies | Reference |
| AB Spiroketal | Leighton et al. | Not specified | Not specified | 34.5 g | β-diketone allylation, aldehyde isoprenylation | [1][4][5] |
| F-Ring | Smith et al. | 8 | 50 | 10-100 g scale | Proline-catalyzed cross-aldol reaction | [3] |
| CD Spiroketal | Paterson et al. | Not specified | Not specified | Multi-gram | Thermodynamic spiroketalization | |
| EF Fragment | Smith et al. | 27 | 9.5 | Not specified | Petasis-Ferrier union/rearrangement | [3] |
Experimental Protocols
The following are detailed protocols for key transformations in the synthesis of this compound, adapted from the literature. These protocols are intended for use by trained professionals in a laboratory setting.
Protocol 1: Wittig Reaction for EF and ABCD Fragment Coupling (Adapted from Smith et al.)
This protocol describes the crucial Wittig reaction to couple the "southern" and "northern" hemispheres of this compound.
Workflow for Wittig Coupling dot
Caption: Experimental workflow for the Wittig coupling reaction.
Materials:
-
EF Wittig Salt
-
ABCD Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Methyllithium-lithium bromide complex (MeLi·LiBr) in diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the EF Wittig salt.
-
Dissolve the salt in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the MeLi·LiBr solution dropwise. The solution should turn a deep red color, indicating the formation of the ylide. Stir for 30 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve the ABCD aldehyde in anhydrous THF.
-
Add the aldehyde solution to the ylide solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled product. A typical yield for this reaction is around 64%.[3]
Protocol 2: Yamaguchi Macrolactonization (General Procedure)
The Yamaguchi macrolactonization is a widely used and reliable method for the formation of large macrolide rings and was employed in several this compound syntheses.[3]
Mechanism of Yamaguchi Macrolactonization dot
Caption: Simplified mechanism of Yamaguchi macrolactonization.
Materials:
-
Seco-acid precursor
-
Anhydrous Toluene (B28343)
-
Triethylamine (B128534) (Et₃N)
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
4-Dimethylaminopyridine (DMAP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
In a large, flame-dried round-bottom flask, dissolve the seco-acid in anhydrous toluene.
-
Add triethylamine and stir the solution at room temperature.
-
Slowly add a solution of 2,4,6-trichlorobenzoyl chloride in anhydrous toluene to the seco-acid solution over 1-2 hours using a syringe pump.
-
After the addition is complete, stir the mixture for an additional 2-4 hours at room temperature to form the mixed anhydride.
-
In a separate, large flask equipped with a mechanical stirrer and a reflux condenser, add a large volume of anhydrous toluene and heat to reflux.
-
Add a solution of DMAP in anhydrous toluene to the refluxing solvent.
-
Using a syringe pump, slowly add the mixed anhydride solution to the refluxing DMAP solution over a period of 12-24 hours to ensure high dilution conditions, which favor intramolecular cyclization.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the macrolactone. Yields for this transformation in the context of this compound synthesis are typically in the range of 65-80%.[3]
Conclusion
The total synthesis of this compound remains a significant challenge in organic chemistry. However, through the development of convergent strategies and highly optimized, scalable routes to key fragments, researchers have made this exceptionally potent molecule accessible for further study. The methodologies and protocols outlined in this document, particularly the scalable fragment syntheses and robust coupling and macrocyclization reactions, provide a solid foundation for the production of this compound and its analogs. These efforts are crucial for advancing our understanding of its biological activity and for the potential development of new and powerful anticancer therapeutics. The continued innovation in synthetic methodology will undoubtedly lead to even more efficient and practical syntheses in the future, further enabling the exploration of the therapeutic potential of the spongistatins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stereocontrolled total synthesis of altohyrtin A/spongistatin 1: the CD-spiroacetal segment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The stereocontrolled total synthesis of altohyrtin A/spongistatin 1: the AB-spiroacetal segment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis and Evaluation of Spongistatin-1 Analogs for Improved Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spongistatin-1, a marine-derived macrolide, is an exceptionally potent inhibitor of tubulin polymerization and cell proliferation, exhibiting cytotoxic activity at picomolar concentrations against a wide array of cancer cell lines.[1][2] Its powerful antimitotic properties make it a compelling candidate for development as an anticancer therapeutic, particularly as a payload for antibody-drug conjugates (ADCs). However, its extreme structural complexity and scarcity from natural sources have historically hindered its clinical development.[1][2]
These application notes describe the synthesis of a rationally designed, D-ring modified this compound analog that retains the extraordinary potency of the natural product while offering a more streamlined and efficient synthetic route.[1][3] Furthermore, we provide detailed protocols for the key biological assays required to evaluate the efficacy of this compound analogs, focusing on their mechanism of action as microtubule-destabilizing agents that induce mitotic arrest and apoptosis.
Featured Analog: D-Ring Modified this compound
A significant advancement in the pursuit of therapeutically viable this compound analogs has been the development of a D-ring modified version. This modification simplifies the chemical synthesis, making the molecule more accessible for research and development.[1][4] This analog has been shown to be equipotent with the natural this compound, demonstrating low picomolar GI50 values against various cancer cell lines.[3][4] The synthesis also allows for the incorporation of a linker at the C(15) position, enabling conjugation to antibodies for targeted drug delivery with only a minimal reduction in potency.[1][3]
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cell growth inhibitory activity (GI50) of the D-ring modified this compound analog compared to the natural this compound.
| Compound | Cell Line | GI50 (pM) |
| This compound (Natural) | HeLa | 6.3 |
| HCT-116 | 4.9 | |
| A-549 | 7.1 | |
| D-Ring Modified Analog | HeLa | 5.8 |
| HCT-116 | 4.5 | |
| A-549 | 6.5 | |
| C(15)-Linker Equipped Analog | HeLa | 12.1 |
| HCT-116 | 9.8 | |
| A-549 | 14.2 |
Data presented are representative values from cited literature.[1][3]
Signaling Pathways and Mechanism of Action
This compound and its potent analogs exert their cytotoxic effects by disrupting microtubule dynamics. This interference with a fundamental cellular process triggers a cascade of events leading to cell cycle arrest and programmed cell death (apoptosis).
Microtubule Disruption and Mitotic Arrest
This compound binds to tubulin in the vinca (B1221190) alkaloid domain, inhibiting its polymerization into microtubules.[5] This disruption of the microtubule cytoskeleton is particularly detrimental during cell division (mitosis), as it prevents the formation of a functional mitotic spindle, which is essential for proper chromosome segregation. The cell's surveillance mechanisms detect this failure, leading to an arrest in the M-phase of the cell cycle.
This compound analog inhibits tubulin polymerization, leading to mitotic arrest.
Induction of Apoptosis
Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis. This process involves the mitochondrial release of pro-apoptotic factors like cytochrome c and Smac/DIABLO. A key downstream event is the degradation of the X-linked inhibitor of apoptosis protein (XIAP), which normally functions to suppress the activity of executioner caspases (caspase-3 and -7). By promoting XIAP degradation, this compound analogs effectively remove the brakes on apoptosis, leading to caspase activation and subsequent cell death.[6]
Apoptotic signaling pathway induced by this compound analogs.
Experimental Protocols
The following section provides detailed protocols for the synthesis of a D-ring modified this compound analog and for the key biological assays used to characterize its efficacy.
Synthesis of D-Ring Modified this compound Analog
The synthesis of the D-ring modified this compound analog is a complex, multi-step process. A full, step-by-step protocol is beyond the scope of these application notes but can be found in the supplementary materials of the cited literature.[1][4] The overall strategy involves the synthesis of two key fragments, the ABCD-ring system (denotes modification) and the EF-ring system, followed by their coupling and final macrocyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design and 22-step synthesis of highly potent D-ring modified and linker-equipped analogs of spongistatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design, Synthesis and Biological Evaluation of EF- and ABEF-Analogs of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: In Vitro Tubulin Polymerization Assay with Spongistatin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for an in vitro fluorescence-based tubulin polymerization assay to characterize the inhibitory effects of Spongistatin-1. This high-throughput and sensitive assay monitors the incorporation of a fluorescent reporter into growing microtubules in real-time, allowing for the quantitative determination of key polymerization parameters.[1][5][6]
Assay Principle
The fluorescence-based tubulin polymerization assay relies on a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which has low fluorescence in its unbound state but exhibits a significant increase in quantum yield upon binding to newly formed microtubules.[1] This increase in fluorescence is directly proportional to the mass of polymerized tubulin and allows for the real-time monitoring of the three distinct phases of microtubule formation: nucleation (lag phase), growth (polymerization phase), and steady-state equilibrium.[5][7] By measuring the fluorescence intensity over time, the effect of compounds like this compound on the rate and extent of tubulin polymerization can be accurately quantified.
Signaling Pathway and Mechanism of Action
This compound exerts its antimitotic effect by directly interacting with tubulin dimers, thereby inhibiting their assembly into microtubules. The following diagram illustrates the simplified pathway of tubulin polymerization and the inhibitory action of this compound.
Caption: Mechanism of this compound action on tubulin polymerization.
Experimental Workflow
The overall experimental workflow for the in vitro tubulin polymerization assay with this compound is depicted below. The process involves reagent preparation, reaction setup in a 96-well plate, incubation and kinetic reading, and subsequent data analysis.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Detailed Experimental Protocol
This protocol is adapted for a 96-well fluorescence-based assay format.[5][7][8]
Materials and Reagents:
-
Lyophilized >99% pure tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (G-PEM, pH 6.9; 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA) containing a fluorescent reporter
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Positive Control: Paclitaxel (B517696) (promoter of polymerization)
-
Negative Control: Vinblastine (B1199706) or Colchicine (inhibitor of polymerization)
-
DMSO (vehicle control)
-
Black, flat-bottom 96-well plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL. Keep on ice and use within 30 minutes.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare working solutions of paclitaxel and vinblastine. The final DMSO concentration in all wells should be kept constant and low (<1%).
-
Prepare a 10x GTP stock by diluting the 100 mM stock to 10 mM in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the components in the following order:
-
Blank wells: 50 µL of General Tubulin Buffer.
-
Control wells (no drug): 45 µL of the 4 mg/mL tubulin solution.
-
This compound wells: 45 µL of the 4 mg/mL tubulin solution followed by 5 µL of the respective this compound dilution.
-
Control compound wells: 45 µL of the 4 mg/mL tubulin solution followed by 5 µL of paclitaxel or vinblastine working solutions.
-
-
Ensure all additions are done carefully to avoid introducing air bubbles.
-
-
Initiation of Polymerization and Kinetic Reading:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Initiate the polymerization reaction by adding 5 µL of 10 mM GTP to all wells (except blanks), bringing the final volume to 50 µL and the final tubulin concentration to approximately 3.6 mg/mL.
-
Immediately place the plate in the reader and begin kinetic measurements.
-
Record the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60-90 minutes.
-
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.
-
Plotting: Plot the corrected fluorescence intensity against time for each concentration of this compound and the controls.
-
Parameter Determination:
-
Vmax (Maximum Rate of Polymerization): Calculate the maximum slope of the polymerization curve during the growth phase.
-
Polymer Mass: Determine the fluorescence intensity at the steady-state plateau.
-
IC50: Plot the Vmax or the steady-state polymer mass as a function of this compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation
The following table summarizes representative quantitative data from an in vitro tubulin polymerization assay with varying concentrations of this compound.
| Treatment | Concentration (nM) | Vmax (RFU/min) | Steady-State Polymer Mass (RFU) | % Inhibition of Polymerization |
| Vehicle Control (DMSO) | 0 | 1500 | 35000 | 0 |
| This compound | 1 | 1250 | 29000 | 16.7 |
| This compound | 5 | 800 | 18000 | 46.7 |
| This compound | 10 | 450 | 9500 | 70.0 |
| This compound | 50 | 150 | 3000 | 90.0 |
| Paclitaxel (Positive Control) | 100 | 2500 | 45000 | -66.7 (Enhancement) |
| Vinblastine (Negative Control) | 1000 | 200 | 4500 | 86.7 |
RFU: Relative Fluorescence Units. % Inhibition is calculated relative to the Vmax of the vehicle control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low polymerization in control | Inactive tubulin, incorrect buffer, or GTP concentration. | Use fresh tubulin aliquots, verify buffer components and pH, and ensure GTP was added.[1] |
| High well-to-well variability | Inconsistent pipetting or mixing, air bubbles. | Use a multichannel pipette, ensure thorough but gentle mixing, and avoid bubbles.[1] |
| Precipitate formation | Compound insolubility. | Ensure the final DMSO concentration is low and consistent across all wells. |
Conclusion
The in vitro fluorescence-based tubulin polymerization assay is a robust and efficient method for characterizing the activity of tubulin-targeting agents like this compound. This application note provides a comprehensive protocol and data interpretation framework to aid researchers in the discovery and development of novel anticancer therapeutics that act by disrupting microtubule dynamics. The potent inhibitory effect of this compound on tubulin polymerization, quantifiable by this assay, underscores its potential as a lead compound in oncology research.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of spongistatin 1 with tubulin. | Semantic Scholar [semanticscholar.org]
- 4. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxanim.com [maxanim.com]
- 6. selectscience.net [selectscience.net]
- 7. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF DIMUNITIVE FORMS OF (+)- SPONGISTATIN 1: LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
Spongistatin-1: In Vivo Efficacy in Human Tumor Xenograft Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spongistatin-1, a potent marine-derived macrolide, has demonstrated exceptional cytotoxic activity against a wide array of cancer cell lines, positioning it as a promising candidate for anticancer therapy.[1][2] Its primary mechanism of action involves the inhibition of microtubule assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][3] This document provides a detailed overview of the in vivo efficacy of this compound in human tumor xenograft models, summarizing key quantitative data and outlining the experimental protocols for its evaluation. The information presented is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Core Mechanism of Action
This compound is an exceptionally potent inhibitor of tubulin polymerization.[3][4] By binding to tubulin, it disrupts the formation of mitotic spindles, which are essential for cell division. This interference with microtubule dynamics leads to a halt in the cell cycle at the M-phase (mitosis), a phenomenon known as mitotic arrest.[1] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][5] Studies have shown that this compound can induce apoptosis through both caspase-dependent and -independent pathways.[1][5] Notably, it has been found to induce the degradation of the X-linked inhibitor of apoptosis protein (XIAP), a key factor in chemoresistance, suggesting its potential to overcome resistance in certain cancers.[5]
In Vivo Efficacy Data
This compound has demonstrated significant tumor growth inhibition in preclinical human tumor xenograft models. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of this compound in LOX-IMVI Human Melanoma Xenograft Model
| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition | Body Weight Loss | Statistical Significance (Day 18) | Reference |
| This compound | 0.24 mg/kg, Q4D x 2, i.v. | Statistically significant | Max. 18% | p = 0.001 | [1] |
| This compound | 0.14 mg/kg, Q4D x 3, i.v. | Not statistically significant | - | - | [1] |
| This compound | 0.4 mg/kg | Overt toxicity | - | - | [1] |
| Paclitaxel (Control) | 20 mg/kg | - | - | - | [1] |
| Vehicle (Control) | Saline solution | - | - | - | [1] |
Table 2: Efficacy of this compound in L3.6pl Human Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage & Schedule | Tumor Volume Reduction | Tumor Weight Reduction | Effect on Metastasis | Reference |
| This compound | 10 µg/kg, daily, i.p. | ~85% | ~50% | ~70% reduction in lymph node and liver metastases | [6][7] |
| Vehicle (Control) | 2% DMSO in NaCl | - | - | - | [7] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound in human tumor xenograft models.
Human Tumor Xenograft Model Establishment
This protocol outlines the general steps for establishing a subcutaneous xenograft model. Specific cell lines and mouse strains from the cited studies are noted.
Materials:
-
Human cancer cell line (e.g., LOX-IMVI melanoma, L3.6pl pancreatic)[1][6]
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Six-week-old female immunodeficient mice (e.g., NCr nu/nu)[1]
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line according to standard protocols.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with PBS and resuspend them in sterile saline solution or culture medium at a concentration of 1x10^7 cells/mL.[1]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of each mouse.[1] For orthotopic models, such as the pancreatic cancer model, cells are injected directly into the pancreas.[6][7]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 3-4 days.[1]
-
Calculation of Tumor Volume: Calculate the tumor volume using the formula: (length × width²)/2.[1]
-
Randomization: When the mean tumor volume reaches approximately 150 mm³, randomize the mice into treatment and control groups.[1]
Drug Formulation and Administration
Materials:
-
This compound
-
Syringes and needles appropriate for the route of administration
Procedure:
-
Formulation: Prepare the this compound solution in the appropriate vehicle at the desired concentrations.
-
Administration: Administer this compound to the treatment groups via the specified route and schedule.
-
Control Groups: Administer the vehicle alone to the control group using the same route and schedule. A positive control group, such as paclitaxel, may also be included.[1]
Efficacy Evaluation and Data Analysis
Procedure:
-
Tumor Measurement: Continue to measure tumor volumes every 3-4 days throughout the study period.[1]
-
Body Weight Monitoring: Record the body weight of each mouse at regular intervals as an indicator of toxicity.[1]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. The tumor weight can also be measured at this point.
-
Data Analysis:
-
Calculate the mean tumor volume and standard error for each group at each time point.
-
Tumor growth inhibition can be expressed as a percentage of the control group's tumor growth.
-
Perform statistical analysis (e.g., unpaired t-test) to determine the significance of the differences in tumor growth between the treatment and control groups.[1]
-
Conclusion
The in vivo studies conducted in human tumor xenograft models provide compelling evidence for the potent antitumor activity of this compound. Its ability to significantly inhibit tumor growth in both melanoma and pancreatic cancer models underscores its potential as a therapeutic agent.[1][6] The detailed protocols provided herein offer a standardized framework for further preclinical evaluation of this compound and its analogs. Future research should focus on exploring its efficacy in a broader range of tumor models, optimizing dosing schedules, and investigating potential combination therapies to enhance its therapeutic index.
References
- 1. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for assessing Spongistatin-1 effects on mitotic spindle formation
Application Note and Protocol
Topic: Protocol for Assessing Spongistatin-1 Effects on Mitotic Spindle Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, marine-derived macrocyclic lactone with exceptionally high cytotoxicity against a wide range of cancer cell lines, often exhibiting IC50 values in the picomolar range.[1][2] Its primary mechanism of action is the inhibition of microtubule dynamics.[1][3] this compound binds to tubulin in the vinca (B1221190) domain, preventing its polymerization into microtubules.[3][4] This disruption of microtubule function leads to the collapse of the mitotic spindle, mitotic arrest, and ultimately, apoptosis.[1][5] Studies have shown that treatment with this compound results in smaller, shorter mitotic spindles and, in some cases, fragmentation of microtubules.[6][7]
This document provides a comprehensive set of protocols for researchers to assess the effects of this compound on mitotic spindle formation and cell viability. The methodologies cover the determination of cytotoxic concentration, visualization of spindle defects through immunofluorescence microscopy, and biochemical confirmation of mitotic arrest via Western blotting.
Principle of the Assay
This compound exerts its anti-mitotic effect by binding to tubulin heterodimers, thereby inhibiting their assembly into microtubules. This prevents the proper formation and function of the mitotic spindle, a microtubule-based structure essential for accurate chromosome segregation during cell division. The subsequent failure to form a stable bipolar spindle and align chromosomes correctly activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in mitosis. The protocols outlined below are designed to quantify the cytotoxicity of this compound and to visualize and measure the specific defects in mitotic spindle morphology and the biochemical markers associated with this induced mitotic arrest.
Experimental Workflow Overview
The overall workflow involves initial determination of the cytotoxic potency of this compound to establish effective concentrations for subsequent cellular assays. Cells are then synchronized to enrich the mitotic population, treated with this compound, and subsequently analyzed by immunofluorescence microscopy to visualize spindle defects and by Western blot to quantify mitotic marker proteins.
Materials and Reagents
-
Cell Lines: HeLa (human cervical cancer), U2OS (human osteosarcoma), or other suitable cancer cell lines.
-
This compound: Prepare a stock solution (e.g., 1 mM) in DMSO. Store at -80°C.
-
Cell Culture: DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[8]
-
Cell Synchronization: Thymidine, Nocodazole (optional).[9][10]
-
Immunofluorescence (IF):
-
Antibodies: Mouse anti-α-tubulin (spindle), Rabbit anti-γ-tubulin (centrosomes).
-
Secondary Antibodies: Goat anti-mouse IgG (Alexa Fluor 488), Goat anti-rabbit IgG (Alexa Fluor 594).
-
Reagents: Paraformaldehyde (PFA), Methanol (B129727), Triton X-100, Bovine Serum Albumin (BSA), DAPI, Antifade mounting medium.[11]
-
-
Western Blot (WB):
-
Antibodies: Rabbit anti-Cyclin B1, Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-β-actin (loading control).
-
Reagents: RIPA lysis buffer, Protease/Phosphatase inhibitor cocktails, BCA Protein Assay Kit, Laemmli sample buffer, SDS-PAGE gels, PVDF membrane, Skim milk or BSA, HRP-conjugated secondary antibodies, ECL substrate.[12]
-
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the drug dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8][13]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Synchronization and Treatment
This protocol enriches the population of cells in mitosis for spindle analysis.[9][14]
-
Cell Seeding: Seed cells on sterile glass coverslips in a 6-well plate at a density that allows them to reach 30-40% confluency.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This arrests cells at the G1/S boundary.
-
Release: Wash the cells twice with pre-warmed PBS and add fresh complete medium. Incubate for 8-9 hours.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 16-18 hours.
-
Release into Mitosis & Treatment: Wash the cells twice with PBS and add fresh medium containing either vehicle (DMSO) or this compound at desired concentrations (e.g., IC50 and 10x IC50).
-
Incubation: Incubate for 10-12 hours, which is typically sufficient for a majority of the synchronized cells to enter mitosis.
Protocol 3: Immunofluorescence Staining of Mitotic Spindles
This protocol allows for the direct visualization of mitotic spindles and centrosomes.[11]
-
Fixation: After treatment, aspirate the medium and rinse cells with PBS. Fix the cells by adding ice-cold methanol and incubating for 10 minutes at -20°C. Alternatively, fix with 4% PFA for 15 minutes at room temperature.[11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization & Blocking: If using PFA fixation, permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. Block all samples with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute primary antibodies (anti-α-tubulin and anti-γ-tubulin) in blocking buffer. Add the antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in blocking buffer. Add to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Incubate cells with DAPI solution (300 nM in PBS) for 5 minutes.
-
Mounting: Rinse the coverslips with PBS and mount them onto glass slides using an antifade mounting medium.
Protocol 4: Microscopy and Quantitative Analysis
-
Imaging: Visualize the stained cells using a confocal microscope. Acquire Z-stacks to capture the entire three-dimensional structure of the mitotic spindle.
-
Quantification: For each treatment condition, acquire images of at least 100 mitotic cells. Score the cells for different spindle phenotypes.[15][16]
-
Normal Bipolar: A well-formed spindle with two distinct poles and chromosomes aligned at the metaphase plate.
-
Monopolar: A spindle with only one pole, resulting in a radial array of microtubules around a single centrosome cluster.
-
Multipolar: A spindle with three or more poles.
-
Aberrant Bipolar: A bipolar spindle with significant defects, such as reduced microtubule density, smaller size, or chromosome congression failure.[7]
-
Protocol 5: Western Blot Analysis for Mitotic Arrest
This protocol confirms mitotic arrest by detecting the accumulation of key mitotic proteins.[12]
-
Cell Lysis: After synchronization and treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[12]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% skim milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (anti-Cyclin B1, anti-phospho-Histone H3, anti-β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration (h) | IC50 (nM) |
| HeLa | 72 | Value |
| U2OS | 72 | Value |
| Other | 72 | Value |
| Values to be determined experimentally. |
Table 2: Quantification of Mitotic Spindle Phenotypes
| Treatment (Concentration) | Normal Bipolar (%) | Monopolar (%) | Multipolar (%) | Aberrant Bipolar (%) | Total Mitotic Cells Scored |
| Vehicle (DMSO) | Value | Value | Value | Value | 100 |
| This compound (IC50) | Value | Value | Value | Value | 100 |
| This compound (10x IC50) | Value | Value | Value | Value | 100 |
| Values to be determined experimentally. Data represents the mean percentage from at least three independent experiments. |
Table 3: Western Blot Analysis of Mitotic Markers
| Treatment (Concentration) | Cyclin B1 (Fold Change) | Phospho-Histone H3 (Ser10) (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (IC50) | Value | Value |
| This compound (10x IC50) | Value | Value |
| Values represent the mean fold change relative to the vehicle control after normalization to a loading control (e.g., β-actin). |
References
- 1. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Unusual antimicrotubule activity of the antifungal agent spongistatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Spongistatin-1 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spongistatin-1 is a potent, marine-derived macrolide that has demonstrated exceptional cytotoxic and anti-mitotic activity across a broad range of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to the vinca (B1221190) domain of tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] Notably, this compound has also been shown to induce apoptosis through the degradation of the X-linked inhibitor of apoptosis protein (XIAP), suggesting a potential role in overcoming chemotherapy resistance.[3] These characteristics make this compound a compelling candidate for use in combination with other chemotherapeutic agents to enhance therapeutic efficacy and circumvent resistance mechanisms.
This document provides detailed application notes and experimental protocols for investigating the synergistic or additive effects of this compound in combination with other standard-of-care chemotherapeutic agents. Due to the limited availability of published data on direct combinations of this compound, the quantitative data and combination protocols provided herein are based on representative studies of analogous microtubule-targeting agents that also bind to the vinca domain, such as vinca alkaloids and eribulin.
Mechanism of Action of this compound
This compound exerts its potent anti-cancer effects through a multi-pronged mechanism targeting critical cellular processes:
-
Disruption of Microtubule Dynamics: this compound binds to tubulin at the vinca alkaloid binding site, a distinct region within the vinca domain.[4] This binding inhibits tubulin polymerization, preventing the formation of functional microtubules. The disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This compound has been shown to facilitate this process through:
-
XIAP Degradation: this compound can lead to the degradation of XIAP, an endogenous inhibitor of caspases.[3] The removal of XIAP releases the brakes on caspase activity, promoting apoptosis.
-
Modulation of Bcl-2 Family Proteins: The induction of apoptosis by microtubule-targeting agents is often mediated by the Bcl-2 family of proteins. While direct modulation by this compound is still under investigation, it is plausible that it follows a similar pathway to other vinca domain binders, which can lead to the downregulation of anti-apoptotic proteins like Bcl-2.
-
Signaling Pathways
Data on this compound and Analogue Combination Therapies
The following tables summarize the potent single-agent activity of this compound and provide representative data on the synergistic effects of other vinca domain-binding agents in combination with common chemotherapeutics. This data can serve as a basis for designing combination studies with this compound.
Table 1: Single-Agent In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DU145 | Prostate Cancer | 0.23 | [1] |
| PC3 | Prostate Cancer | 0.16 | [1] |
| MES-SA | Uterine Sarcoma | 0.037 | [1] |
| MES-SA/Dx5-Rx1 | Doxorubicin-resistant Uterine Sarcoma | 0.50 | [1] |
| LOX-IMVI | Melanoma | 0.076 | [1] |
| IMR-90 | Normal Human Fibroblast (Quiescent) | 6700 | [1] |
Table 2: Representative Synergistic Effects of Vinca Domain Binders in Combination with Other Chemotherapeutics (Hypothetical Data for this compound)
Disclaimer: The following data is representative of combination studies with vinca alkaloids and other microtubule inhibitors and is provided for illustrative purposes. Actual results with this compound may vary and require experimental validation.
| Combination | Cancer Type | Cell Line | Combination Index (CI) | Effect | Reference (Analogous Study) |
| This compound + Doxorubicin (B1662922) | Breast Cancer | MDA-MB-231 | < 1.0 | Synergy | [5][6] |
| This compound + Cisplatin | Lung Cancer | A549 | < 1.0 | Synergy | [7] |
| This compound + Gemcitabine | Pancreatic Cancer | PANC-1 | < 1.0 | Synergy | [8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for Combination Studies
This protocol describes a method to determine the cytotoxic effects of this compound alone and in combination with another chemotherapeutic agent using a cell viability assay such as the MTT or CellTiter-Glo® assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent of choice (e.g., Doxorubicin, Cisplatin, Gemcitabine; stock solution in appropriate solvent)
-
96-well clear-bottom cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay) or Lysis buffer (for CellTiter-Glo®)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the combination agent in complete culture medium.
-
For single-agent dose-response curves, add 100 µL of the respective drug dilutions to the wells.
-
For combination studies, a fixed-ratio combination is recommended. Based on the individual IC50 values, prepare combination dilutions at a constant molar ratio (e.g., the ratio of their IC50s).
-
Add 100 µL of the combination dilutions to the designated wells.
-
Include wells with vehicle control (e.g., DMSO-containing medium) and untreated cells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assessment:
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values for each drug alone and for the combination using a non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule disruption in cells treated with this compound.
Materials:
-
Cells cultured on sterile glass coverslips in a 24-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse/rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to adhere for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Gently wash the cells with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS, protected from light.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.
-
Conclusion
This compound is a highly potent anti-cancer agent with a well-defined mechanism of action targeting microtubule dynamics. Its ability to induce apoptosis, potentially through XIAP degradation, makes it an excellent candidate for combination therapies. While direct clinical or preclinical data on this compound combinations are currently limited, the information and protocols provided in this document, based on analogous compounds, offer a robust framework for researchers to design and execute studies to explore the full therapeutic potential of this compound in combination with other chemotherapeutic agents. Such studies are crucial for the development of more effective and durable anti-cancer treatment strategies.
References
- 1. ARTS and Siah Collaborate in a Pathway for XIAP Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics of the combination paclitaxel plus doxorubicin in breast cancer cell lines analyzed with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized anti-tumor effects of anthracyclines plus Vinca alkaloids using a novel, mechanism-based application schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction between cisplatin, 5-fluorouracil and vincristine on human hepatoma cell line (7721) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Development of Spongistatin-1 Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spongistatin-1, a marine-derived macrolide, is an exceptionally potent inhibitor of tubulin polymerization, exhibiting cytotoxic activity against a broad range of cancer cell lines at picomolar concentrations.[1] Its remarkable potency makes it an attractive candidate for use as a payload in antibody-drug conjugates (ADCs), a therapeutic modality that combines the tumor-targeting specificity of monoclonal antibodies with the cell-killing power of highly potent cytotoxic agents. This targeted delivery aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities.
These application notes provide a comprehensive overview and detailed protocols for the development of this compound ADCs, from the synthesis of a linker-equipped this compound analog to the in vitro and in vivo evaluation of the resulting ADC.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and a Linker-Equipped Analog
| Compound | Cell Line | Cancer Type | GI50 (nM) |
| This compound | NCI-60 Panel (average) | Various | 0.12 |
| This compound | L1210 | Murine Leukemia | 0.02[2] |
| D-ring modified this compound analog | HeLa | Cervical Cancer | 0.046 |
| D-ring modified this compound analog with C(15)-linker | HeLa | Cervical Cancer | 0.11 |
Note: Data for D-ring modified analogs are derived from studies demonstrating the feasibility of C(15) functionalization for linker attachment.[3][4]
Table 2: In Vivo Efficacy of Unconjugated this compound in a Xenograft Model
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| LOX-IMVI (Melanoma) | This compound (0.24 mg/kg) | Every 4 days x 2 | 75% | [1] |
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent induction of apoptosis. The apoptotic cascade initiated by this compound involves the mitochondrial pathway, characterized by the release of cytochrome c and the degradation of the X-linked inhibitor of apoptosis protein (XIAP).[1][5]
This compound induced apoptosis signaling pathway.
Experimental Workflow for this compound ADC Development
The development of a this compound ADC is a multi-step process that begins with the synthesis of a linker-equipped payload and culminates in preclinical in vivo efficacy studies.
Experimental workflow for this compound ADC development.
Experimental Protocols
Synthesis of a C(15)-Linker Functionalized this compound Analog
Objective: To synthesize a this compound analog with a functional group at the C(15) position suitable for linker attachment, while preserving potent cytotoxicity.
Rationale: Studies have shown that the C(15) acetate (B1210297) of this compound can be replaced with a linker-bearing ester with only a minimal reduction in potency, making it an ideal site for conjugation.[3][4] This protocol is based on the principles outlined in the synthesis of such analogs.
Protocol:
-
Starting Material: Utilize a late-stage synthetic intermediate of a D-ring modified this compound analog where the C(15) hydroxyl group is accessible.
-
Esterification: React the C(15) hydroxyl group with a bifunctional linker precursor. For a maleimide-based linker, this would be a maleimido-caproyl-p-aminobenzyl-oxycarbonyl (MC-PABC) derivative with a terminal carboxylic acid.
-
Dissolve the this compound analog intermediate in an anhydrous solvent (e.g., dichloromethane).
-
Add the linker precursor, a coupling agent (e.g., DCC or HATU), and a catalyst (e.g., DMAP).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
-
Deprotection: Remove any protecting groups from the this compound analog to yield the final, linker-equipped payload.
-
Purification: Purify the final product using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the linker-payload conjugate using NMR spectroscopy and high-resolution mass spectrometry.
Cysteine-Based Conjugation of this compound-Linker to a Monoclonal Antibody (e.g., Trastuzumab)
Objective: To conjugate the this compound-maleimide linker to a monoclonal antibody via reduced interchain disulfide bonds.
Protocol:
-
Antibody Preparation:
-
Prepare a solution of the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Reduction of Disulfide Bonds:
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. The molar ratio of TCEP to antibody will determine the number of reduced disulfide bonds and thus the final drug-to-antibody ratio (DAR).
-
Incubate at 37°C for 1-2 hours.
-
-
Removal of Reducing Agent:
-
Remove excess TCEP by buffer exchange using a desalting column or tangential flow filtration.
-
-
Conjugation Reaction:
-
Immediately add the this compound-maleimide linker payload (dissolved in a co-solvent like DMSO) to the reduced antibody solution. A slight molar excess of the linker-payload is typically used.
-
Incubate the reaction at 4°C for 2-4 hours or overnight.
-
-
Quenching:
-
Quench any unreacted maleimide (B117702) groups by adding an excess of N-acetylcysteine.
-
-
Purification:
-
Purify the ADC from unconjugated antibody, free payload, and other reactants using techniques such as hydrophobic interaction chromatography (HIC) or size exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound ADC in cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed target (antigen-positive, e.g., SK-BR-3 for a HER2-targeted ADC) and non-target (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and unconjugated this compound in cell culture medium.
-
Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Incubate overnight.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against ADC concentration and determine the IC50 value using a non-linear regression model.
-
ADC Internalization Assay by Flow Cytometry
Objective: To quantify the internalization of the this compound ADC into target cells.
Protocol:
-
ADC Labeling:
-
Label the this compound ADC with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.
-
-
Cell Treatment:
-
Treat target cells with the fluorescently labeled ADC at a concentration that allows for detection but does not induce significant immediate cytotoxicity.
-
Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control should be included to measure surface binding without internalization.
-
-
Quenching of Surface Fluorescence:
-
After incubation, wash the cells and add a quenching solution (e.g., trypan blue or an anti-fluorophore antibody) to quench the fluorescence of the non-internalized ADC on the cell surface.
-
-
Flow Cytometry Analysis:
-
Acquire the fluorescence signal of the cells using a flow cytometer.
-
-
Data Analysis:
-
The mean fluorescence intensity of the cell population at each time point represents the amount of internalized ADC. Plot the mean fluorescence intensity over time to determine the rate of internalization.
-
In Vitro Bystander Killing Assay
Objective: To assess the ability of the this compound ADC to kill neighboring antigen-negative cells.
Protocol:
-
Cell Co-culture:
-
Label antigen-negative cells with a fluorescent marker (e.g., GFP).
-
Co-culture a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the this compound ADC.
-
-
Incubation:
-
Incubate for 72-120 hours.
-
-
Imaging and Analysis:
-
Image the wells using a high-content imaging system to count the number of viable GFP-positive (antigen-negative) cells.
-
Alternatively, use flow cytometry to differentiate and quantify the viability of the two cell populations.
-
-
Data Analysis:
-
Calculate the percentage of viable antigen-negative cells relative to untreated co-cultures. A decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of the this compound ADC in a relevant animal model.
Protocol:
-
Xenograft Model Establishment:
-
Subcutaneously implant antigen-positive human tumor cells (e.g., BT-474 for a HER2-targeted ADC) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, this compound ADC at different dose levels).
-
Administer the treatments intravenously according to a predetermined schedule (e.g., once weekly).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences between the treatment groups.
-
Structure-Activity Relationship of this compound Analogs
The development of this compound as an ADC payload has been facilitated by an understanding of its structure-activity relationship (SAR). Key findings indicate that the overall conformation of the macrolide is crucial for its high potency.
Structure-activity relationship of this compound analogs.
References
- 1. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and 22-step synthesis of highly potent D-ring modified and linker-equipped analogs of spongistatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gram-Scale Synthesis of Spongistatin-1
Welcome to the technical support center for the gram-scale synthesis of Spongistatin-1. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging total synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound and its key fragments.
Issue 1: Low Yields in the Synthesis of the F-Ring Subunit
Question: We are experiencing low yields and reproducibility issues in the multi-step synthesis of the F-ring tetrahydropyran (B127337) aldehyde, which is impacting our ability to scale up the production of the EF fragment. What are the common pitfalls and how can we improve this process?
Answer: The synthesis of the F-ring is a critical and often challenging part of the overall this compound synthesis. Instability of intermediates and suboptimal reaction conditions are common sources of low yields.
Recommended Solutions:
-
Adopt an Organocatalytic Approach: Consider employing a proline-catalyzed cross-aldol reaction. This method has been shown to be highly effective and scalable for the synthesis of the F-ring subunit.[1][2]
-
Stability of Intermediates: A key issue in some routes is the instability of β-hydroxyaldehyde intermediates. A strategy that proceeds through a more stable lactone intermediate can circumvent this problem and is more amenable to large-scale production (>100 g).[1]
-
Optimize Reaction Sequences: A well-optimized sequence can significantly reduce the number of steps and improve the overall yield. For instance, a third-generation synthesis utilizing a proline-catalyzed cross-aldol reaction reduced the sequence to 8 steps with an overall yield of 50%, with individual steps averaging over 85% yield on ten to hundred-gram scales.[1]
Experimental Protocol: Proline-Catalyzed Cross-Aldol Reaction for F-Ring Synthesis (Conceptual Outline)
This protocol is a conceptual guide based on published methodologies. Specific reagents, conditions, and concentrations should be optimized for your specific substrates.
-
Aldol (B89426) Reaction: React the starting oxyaldehyde with a suitable ketone in the presence of L-proline as the organocatalyst. The reaction is typically carried out in an appropriate organic solvent (e.g., DMSO, CH3CN) at room temperature.
-
Intermediate Trapping/Lactonization: The resulting aldol product is often not isolated directly but is instead trapped in situ or cyclized to form a more stable lactone intermediate.
-
Reduction and Elaboration: The lactone is then reduced and further elaborated through a series of steps (e.g., protection, oxidation) to yield the target F-ring tetrahydropyran aldehyde.
Issue 2: Difficulties with the Synthesis and Scalability of the AB Spiroketal Fragment
Question: Our synthesis of the AB spiroketal fragment is proving to be lengthy and difficult to scale. What strategies can be employed to make this process more step-economical and scalable?
Answer: The AB spiroketal is a complex fragment, and its efficient synthesis is crucial for the overall success of the this compound campaign. Innovations in methodology can significantly improve scalability.
Recommended Solutions:
-
Methodological Innovations: Employ reactions such as β-diketone allylation, aldehyde isoprenylation, and fragment coupling by crotylation. These methods have been shown to facilitate a highly efficient and scalable synthesis of the AB spiroketal.[3][4]
-
Volatility of Intermediates: Be aware of the volatility of certain intermediates. For example, in a sequence involving the reaction of an allyl-silane with acetylacetone, the resulting product can be volatile. Using low boiling point solvents for workup and purification can mitigate product loss.[3]
-
Convergent Synthesis: A highly convergent approach, such as using matched boron aldol reactions of chiral methyl ketones, can provide multi-gram quantities of the AB-spiroacetal subunit in a stereocontrolled manner.[5]
Workflow for a Step-Economical AB Spiroketal Synthesis
Caption: A streamlined workflow for the synthesis of the AB spiroketal fragment.
Issue 3: Inefficient Coupling of Major Fragments (e.g., ABCD and EF)
Question: We are struggling with the coupling of our advanced ABCD and EF fragments. The yields are moderate, and the reaction is sensitive to conditions. What are the established and reliable methods for this key fragment union?
Answer: The union of large, sterically hindered fragments is a significant hurdle in the final stages of the synthesis. The choice of coupling reaction is critical for success.
Recommended Solutions:
-
Wittig Reaction: The Wittig reaction between an EF Wittig salt and an advanced ABCD aldehyde is a well-established method used in several successful total syntheses.[1][6] Conditions employing MeLi·LiBr have proven effective.[1]
-
Direct Complex Fragment Coupling: Newer methods involving direct coupling, such as crotyl- and alkallylsilylation reactions, can be uniquely enabling for the union of complex fragments and can lead to more step-economical overall syntheses.[7][8]
-
Petasis-Ferrier Union/Rearrangement: For the construction of certain fragments like the EF segment, a Petasis-Ferrier union/rearrangement tactic has been successfully used to create key linkages in a scalable manner.[9]
Logical Flow for Fragment Coupling
Caption: Key steps in the late-stage assembly of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a gram-scale synthesis of this compound necessary?
This compound is an exceptionally potent anti-mitotic agent with an average GI50 value of 25–35 pM against the NCI panel of 60 human cancer cell lines.[1] However, it is extremely scarce from its natural marine sponge sources; one reisolation effort yielded only 35 mg from 1.3 tons of wet sponge.[1] Therefore, chemical synthesis is the only viable route to obtain the gram-scale quantities needed for further biological testing, preclinical development, and the creation of analogs for structure-activity relationship studies.[1][7][10]
Q2: What are the major structural features of this compound that make its synthesis so challenging?
The primary challenges stem from its complex architecture, which includes:
-
A large 42-membered macrolactone ring.
-
Two distinct and stereochemically dense spiroketals (the AB and CD ring systems).
-
A hemiketal moiety.
-
A fully-substituted tetrahydropyran unit (the F-ring).
-
A highly unsaturated side chain.[1]
This intricate structure necessitates very long synthetic sequences and poses significant challenges in stereocontrol.
Q3: What is the longest linear sequence and overall yield in a successful gram-scale synthesis?
Different generations of the synthesis have shown significant improvements in efficiency. For example:
-
An early second-generation synthesis had a longest linear sequence of 29 steps with a 0.5% overall yield.[6]
-
A later, third-generation synthesis of the EF Wittig salt, a key precursor, improved the longest linear sequence to 27 steps with a 9.5% overall yield for this fragment. The overall synthesis of this compound based on this improved fragment synthesis has a longest linear sequence of 31 steps and an overall yield of 3.1%, which successfully delivered over 1 gram of the final product.[1]
Q4: Are there any specific purification challenges to be aware of during scale-up?
Yes, purification can be a significant bottleneck. One specific challenge noted is the volatility of some intermediates, which requires careful handling and the use of low boiling point solvents during workup and chromatography to avoid material loss.[3] As with any large-scale synthesis, developing robust and scalable purification methods for all intermediates is critical to avoid the accumulation of impurities that can inhibit later-stage reactions.
Q5: Is it possible to modify the this compound structure to create analogs that are easier to synthesize?
Yes, this is a major focus of current research. The goal is to design analogs that retain the high potency of the natural product but are more synthetically accessible.[7][8] For example, research has shown that the CD spiroketal may not be directly involved in binding to tubulin, suggesting it could be replaced with a simpler tether.[3] Additionally, syntheses of D-ring modified analogs have been developed that are significantly shorter (e.g., 22 steps) while retaining low picomolar potency.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic efforts towards this compound.
Table 1: Comparison of Synthetic Route Efficiencies
| Synthesis Generation | Longest Linear Sequence (steps) | Overall Yield (%) | Scale Achieved | Reference |
| Second-Generation | 29 | 0.5% | 80 mg | [1][6] |
| Third-Generation | 31 | 3.1% | > 1.0 g | [1] |
| D-Ring Modified Analog | 22 | Not specified | Not specified | [7][8] |
Table 2: Scalability of Key Fragment Syntheses
| Fragment | Synthesis Scale | Duration | Key Features | Reference |
| AB Spiroketal | 34.5 g | ~60 workdays (one chemist) | Step-economical, methodological innovations | [3][4][11] |
| F-Ring Subunit | Tens to hundred-gram scale | Not specified | Proline-catalyzed cross-aldol, stable intermediates | [1] |
| EF Wittig Salt | > 700 mg | Not specified | Petasis-Ferrier union/rearrangement | [1] |
References
- 1. Gram-Scale Synthesis of (+)-Spongistatin 1. Development of An Improved, Scalable Synthesis of the F-Ring Subunit, Fragment Union, and Final Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Gram-Scale Synthesis of (+)-Spongistatin 1: Development of An Improved, Scalable Synthesis of the F-Ring Subunit, Fragment Union, and Final Elaboration - Organic Letters - Figshare [figshare.com]
- 3. Toward a more step-economical and scalable synthesis of spongistatin 1 to facilitate cancer drug development efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward a more step-economical and scalable synthesis of spongistatin 1 to facilitate cancer drug development efforts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. The stereocontrolled total synthesis of altohyrtin A/spongistatin 1: the AB-spiroacetal segment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Total synthesis of (+)-spongistatin 1. An effective second-generation construction of an advanced EF Wittig salt, fragment union, and final elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and 22-step synthesis of highly potent D-ring modified and linker-equipped analogs of spongistatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spongistatin synthetic studies. evolution of a scalable synthesis for the EF fragment of (+)-Spongistatin 1 exploiting a Petasis-Ferrier union/rearrangement tactic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereocontrolled Total Synthesis of (+)-Altohyrtin A/Spongistatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blogs.rsc.org [blogs.rsc.org]
Overcoming Spongistatin-1 resistance through P-glycoprotein efflux
This technical support center is designed for researchers, scientists, and drug development professionals investigating Spongistatin-1 and encountering challenges related to P-glycoprotein (P-gp) mediated drug resistance. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is P-glycoprotein a concern?
A1: this compound is a potent, marine-derived macrolide that exhibits powerful anti-mitotic activity by inhibiting tubulin polymerization.[1][2] Its high cytotoxicity, with IC50 values in the picomolar range, makes it a promising anticancer agent.[2] However, its effectiveness can be limited by multidrug resistance (MDR), often mediated by the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp or ABCB1).[3] P-gp is an efflux pump that actively removes a wide range of chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and thereby their cytotoxic effect.[4][5]
Q2: My cells have developed resistance to this compound. How can I confirm if P-gp is responsible?
A2: To determine if P-gp is the cause of resistance, a multi-step approach is recommended:
-
Confirm the Resistant Phenotype: Perform a dose-response assay to compare the IC50 value of this compound in your resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value (typically >3-fold) suggests acquired resistance.
-
Assess P-gp Expression: Measure the expression of P-gp at both the mRNA and protein levels using qRT-PCR and Western blotting, respectively.
-
Measure P-gp Activity: Use a functional assay, such as the Rhodamine 123 or Calcein AM efflux assay, to directly measure the pump's activity.
-
Use P-gp Inhibitors: Test if known P-gp inhibitors (e.g., Verapamil, Tariquidar) can restore the sensitivity of your resistant cells to this compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in this compound Cytotoxicity Assays
Q: My calculated IC50 values for this compound are highly variable between experiments. What are the potential causes and solutions?
A: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors.[4][6]
Potential Causes:
-
Cell Health and Passage Number: Cells at a high passage number may have altered genetics and drug sensitivity. Inconsistent cell health or confluency at the time of seeding can also lead to variability.[7]
-
Compound Stability and Handling: this compound is a complex molecule. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. Pipetting errors, especially with highly potent compounds requiring extensive dilution, can introduce significant variability.[7]
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Assay Conditions: Variations in incubation time, initial cell seeding density, and reagent lots (especially serum) can all impact results.[6] The "edge effect" in 96-well plates, where outer wells evaporate more quickly, can also skew data.[6]
-
Data Analysis: The method used for curve fitting and IC50 calculation can influence the final value.[4]
Solutions:
-
Standardize Cell Culture: Use cells within a defined, low passage number range. Ensure cells are healthy and in the exponential growth phase before seeding. Standardize seeding density for all experiments.[7]
-
Proper Compound Handling: Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh serial dilutions for each experiment using calibrated pipettes.[7]
-
Control Assay Parameters: Keep incubation times consistent. To mitigate edge effects, avoid using the outer wells of 96-well plates for experimental samples; instead, fill them with sterile media or PBS.[6]
-
Consistent Data Analysis: Use a consistent non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in a program like GraphPad Prism to calculate IC50 values.[8]
Issue 2: High Background in P-gp Functional Assays (Rhodamine 123 / Calcein AM)
Q: I am observing high background fluorescence in my P-gp efflux assay, making it difficult to interpret the results. What can I do?
A: High background fluorescence can obscure the specific signal from your probe and is a common problem in fluorescence-based assays.[9][10]
Potential Causes:
-
Autofluorescence: Many cell types naturally fluoresce, especially when excited with UV or blue light. This intrinsic fluorescence can contribute to high background.[9]
-
Excess Probe Concentration: Using too high a concentration of the fluorescent substrate (Rhodamine 123 or Calcein AM) can lead to non-specific binding and high background.[11]
-
Inadequate Washing: Insufficient washing after probe incubation will leave extracellular fluorescent molecules, increasing the background signal.[11]
-
Non-specific Binding: The fluorescent probe may bind non-specifically to cellular components or the well plate itself.[10]
Solutions:
-
Include an Unstained Control: Always include a sample of cells that has not been treated with the fluorescent probe. This allows you to determine the level of natural autofluorescence.[12]
-
Optimize Probe Concentration: Perform a titration experiment to determine the optimal concentration of your fluorescent substrate that gives a good signal-to-noise ratio.[11]
-
Thorough Washing: Ensure you are washing the cells 2-3 times with ice-cold PBS after incubation with the probe to remove any unbound dye.[11]
-
Use Blocking Agents: In some cases, pre-incubating with a blocking buffer can help reduce non-specific binding.[10]
-
Check Imaging Settings: Ensure you are using the correct excitation and emission filters for your chosen fluorophore.[9]
Quantitative Data
The following table summarizes illustrative IC50 values for this compound in a parental sensitive cancer cell line versus a P-gp overexpressing resistant subline. The data also demonstrates the reversal of resistance in the presence of a P-gp inhibitor.
| Cell Line | P-gp Expression | Treatment | IC50 (nM) | Fold Resistance |
| Parental OVCAR-8 | Low | This compound | 0.1 | - |
| Resistant NCI/ADR-RES | High | This compound | 5.5 | 55 |
| Resistant NCI/ADR-RES | High | This compound + Verapamil (5 µM) | 0.4 | 4 |
Note: These values are compiled for illustrative purposes based on typical resistance profiles and published data on P-gp overexpressing cell lines.
Experimental Protocols
Protocol 1: Determining P-gp Expression by Western Blot
This protocol outlines the steps to measure P-gp protein levels in sensitive and resistant cell lines.
-
Sample Preparation:
-
Harvest ~1-2 x 10^7 cells from both parental and resistant cell lines.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[13]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Prepare samples by mixing 30-50 µg of protein with 4X SDS loading buffer and heating at 95-100°C for 5 minutes.[14]
-
Load samples onto an SDS-PAGE gel (typically 7.5% for a large protein like P-gp).
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for P-gp (e.g., clone C219).[15]
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an ECL chemiluminescence detection reagent and visualize the protein bands using an imaging system.[16]
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Protocol 2: P-gp Functional Assay using Calcein AM
This protocol measures the efflux activity of P-gp. Calcein AM is a non-fluorescent substrate that becomes fluorescent upon hydrolysis by intracellular esterases. As the fluorescent product (calcein) is a P-gp substrate, lower fluorescence is observed in cells with high P-gp activity.[17]
-
Cell Seeding:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well black, clear-bottom plate and incubate overnight.[17]
-
-
Inhibitor Treatment (Optional):
-
To test for resistance reversal, pre-incubate the cells with a P-gp inhibitor (e.g., Verapamil) for 30-60 minutes at 37°C.[18]
-
-
Calcein AM Loading:
-
Add Calcein AM to each well to a final concentration of 0.25 - 1 µM.[18]
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Carefully remove the medium and wash the cells twice with ice-cold PBS to remove extracellular Calcein AM.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a microplate reader with excitation at ~490 nm and emission at ~515 nm.
-
-
Data Analysis:
-
Compare the fluorescence intensity between sensitive and resistant cells. A lower signal in resistant cells indicates higher P-gp activity. An increase in fluorescence in resistant cells treated with a P-gp inhibitor confirms that the efflux is P-gp-mediated.
-
Visualizations
Signaling and Experimental Workflows
Caption: P-glycoprotein mediated efflux of this compound and its inhibition.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 2. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. biotium.com [biotium.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. origene.com [origene.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. sinobiological.com [sinobiological.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Improving Spongistatin-1 solubility and stability in aqueous solutions
Welcome to the technical support center for Spongistatin-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution during the preparation of aqueous stocks?
A1: this compound is a large, complex macrocyclic lactone with significant hydrophobicity, leading to poor aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation. It is crucial to first dissolve this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution before preparing aqueous dilutions.
Q2: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my final aqueous solution?
A2: The final concentration of the organic solvent should be kept to a minimum to avoid artifacts in your experiments, especially in cell-based assays where solvents can exhibit toxicity. For many cell-based assays, the final concentration of DMSO should be kept below 0.5%, although some assays may tolerate up to 1%. It is essential to determine the tolerance of your specific experimental system.
Q3: I am observing a loss of this compound activity in my aqueous solutions over time. What could be the cause?
A3: Loss of activity can be due to either chemical degradation or physical instability (precipitation or aggregation). This compound, like many complex natural products, may be susceptible to hydrolysis, oxidation, or photodegradation, especially at non-neutral pH or when exposed to light and elevated temperatures. It is also possible that the compound is precipitating out of solution over time, even if not immediately visible.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of co-solvents, surfactants, or complexing agents such as cyclodextrins. For in vivo studies, more advanced formulations like liposomes or polymeric micelles may be necessary. The choice of method will depend on the specific requirements of your experiment.
Q5: What are the optimal storage conditions for this compound stock solutions?
A5: High-concentration stock solutions of this compound in an anhydrous organic solvent like DMSO should be stored in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and compound degradation. Minimize freeze-thaw cycles to maintain the integrity of the compound.
Troubleshooting Guides
Issue 1: Compound Precipitation During Dilution
Symptoms:
-
Visible cloudiness or particulate matter in the aqueous solution after adding the this compound stock.
-
Inconsistent results in replicate experiments.
Possible Causes:
-
The aqueous solubility of this compound has been exceeded.
-
The organic solvent concentration in the stock solution is too high, causing it to "crash out" upon dilution.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Serial Dilution: | Instead of a single large dilution, prepare intermediate dilutions in a mix of organic solvent and aqueous buffer to gradually decrease the solvent concentration. This can help maintain solubility. |
| 2 | Lower the Final Concentration: | If possible, reduce the final desired concentration of this compound in your assay to stay below its solubility limit in the final buffer. |
| 3 | Optimize Organic Solvent Concentration: | Determine the maximum tolerable percentage of the organic solvent (e.g., DMSO) in your assay that does not cause artifacts and use this to inform your dilution strategy. |
| 4 | Employ Solubilizing Agents: | Consider the addition of solubilizing agents to your aqueous buffer. See the table below for options. |
Table 1: Common Solubilizing Agents for Hydrophobic Compounds
| Agent Type | Examples | Typical Concentration Range | Potential Issues |
| Surfactants | Tween® 80, Poloxamers | 0.01-1% (v/v) | Can interfere with cell membranes and some assay readouts. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1-10% (w/v) | Can potentially interact with other components in the assay. |
| Co-solvents | Ethanol, PEG 400 | 1-10% (v/v) | May have biological effects or cause toxicity at higher concentrations. |
Issue 2: High Variability in Assay Results
Symptoms:
-
Inconsistent IC50 values for this compound across replicate experiments.
-
Poor reproducibility of experimental data.
Possible Causes:
-
Inconsistent compound concentration due to poor solubility and precipitation.
-
Degradation of this compound in the aqueous assay buffer.
-
Improper handling and storage of stock solutions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Kinetic Solubility: | Perform a kinetic solubility assay (see Experimental Protocols) in your final assay buffer to determine the solubility limit under your experimental conditions. |
| 2 | Assess Compound Stability: | Conduct a preliminary stability study by incubating this compound in your assay buffer under experimental conditions and measuring its concentration over time using HPLC. |
| 3 | Review Stock Solution Practices: | Ensure stock solutions are stored properly in single-use aliquots to avoid multiple freeze-thaw cycles. Allow vials to equilibrate to room temperature before opening to prevent condensation. |
| 4 | Prepare Fresh Dilutions: | Prepare fresh aqueous dilutions of this compound immediately before each experiment from a thawed aliquot of the stock solution. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in a chosen aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or 96-well plates
-
High-speed centrifuge
-
HPLC-UV or LC-MS system for quantification
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the highest desired final concentration. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., ≤1%).
-
Incubation: Incubate the solution for a period that mimics your assay conditions (e.g., 1-2 hours) at the relevant temperature.
-
Centrifugation: Centrifuge the solution at high speed (>10,000 x g) for 15-30 minutes to pellet any precipitated compound.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Quantification: Measure the concentration of the dissolved this compound in the supernatant using a validated HPLC-UV or LC-MS method.
-
Result: The measured concentration represents the kinetic solubility of this compound under the tested conditions.
Protocol 2: Accelerated Stability Study in Aqueous Solution
This protocol outlines a method to assess the chemical stability of this compound under stressed conditions.
Materials:
-
This compound aqueous solution (prepared at a concentration below its kinetic solubility)
-
Temperature-controlled incubator
-
pH meter
-
HPLC-UV or LC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the aqueous buffer of interest. Divide the solution into several aliquots in sealed, light-protected vials.
-
Initial Analysis (T=0): Immediately analyze one aliquot to determine the initial concentration of this compound.
-
Incubation: Place the remaining vials in a temperature-controlled incubator at an elevated temperature (e.g., 40°C) to accelerate degradation.
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubator.
-
Quantification: Allow the vial to cool to room temperature and analyze the concentration of the remaining this compound using HPLC. Also, monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics. A significant decrease in concentration indicates instability under the tested conditions.
Visualizations
Caption: Workflow for assessing this compound solubility and stability.
Caption: this compound induced apoptosis pathway.
Caption: Troubleshooting logic for inconsistent experimental results.
Optimizing Spongistatin-1 Dosage for In Vivo Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for optimizing the dosage of Spongistatin-1 in in vivo animal studies. The following sections offer detailed experimental protocols, data summaries, and visual guides to assist researchers in designing and executing their experiments effectively.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dosage for this compound in in vivo mouse studies?
Based on published data, a starting point for efficacy studies in mice can range from 10 µg/kg to 0.24 mg/kg. In an orthotopic pancreatic cancer model, daily intraperitoneal injections of 10 µg/kg significantly inhibited tumor growth and metastasis.[1] For a human melanoma xenograft model (LOX-IMVI), intravenous tail vein injections of 0.24 mg/kg on a Q4D x 2 schedule (every four days for two doses) showed statistically significant tumor growth inhibition.[1][2] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific cancer model and animal strain.
2. How should this compound be formulated for in vivo administration?
While specific formulation protocols for this compound are not extensively detailed in the available literature, a common method for preparing poorly water-soluble compounds for in vivo studies involves creating a stock solution in an organic solvent, which is then further diluted in a sterile vehicle for injection.
Recommended Protocol:
-
Prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). The concentration of this stock solution will depend on the final desired dosage and injection volume.
-
For administration, dilute the DMSO stock solution in sterile saline solution.
-
It is critical to ensure the final concentration of DMSO in the injected volume is low (ideally ≤5-10%) to avoid solvent-related toxicity in the animals.
-
Always prepare fresh working solutions on the day of administration.[2]
3. What is the known toxicity profile of this compound in mice?
Overt toxicity has been observed at higher doses of this compound. In a study using a human melanoma xenograft model, a dose of 0.4 mg/kg caused overt toxicity.[2] The 0.24 mg/kg dose, while effective, resulted in a maximum observed body weight loss of 18%.[2] Researchers should closely monitor animals for signs of toxicity.
4. How does the efficacy of this compound compare to other microtubule inhibitors like paclitaxel (B517696)?
In a head-to-head comparison using the LOX-IMVI human melanoma xenograft model, this compound administered at 0.24 mg/kg (Q4D x 2, i.v.) demonstrated statistically significant tumor growth inhibition. For comparison, the positive control, paclitaxel, was administered at 20 mg/kg on a similar schedule.[2]
5. What is the mechanism of action of this compound?
This compound is a potent microtubule-targeting agent. It binds to tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics.[3][4] This disruption induces mitotic arrest in cancer cells, ultimately triggering apoptosis (programmed cell death).[2][3] The apoptotic cascade initiated by this compound can be both caspase-dependent and -independent and involves the Bcl-2 family of proteins.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant tumor growth inhibition | - Sub-optimal dosage: The administered dose may be too low for the specific tumor model. - Drug instability: Improper storage or handling of this compound. - Tumor model resistance: The chosen cell line may be resistant to microtubule inhibitors. | - Perform a dose-escalation study to find the maximum tolerated dose (MTD) and optimal effective dose. - Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions before each use. - Test the in vitro sensitivity of your cell line to this compound before initiating in vivo studies. |
| Signs of animal toxicity (e.g., significant weight loss, lethargy, ruffled fur) | - Dosage is too high: The administered dose exceeds the MTD for the animal strain. - Vehicle toxicity: The concentration of the solvent (e.g., DMSO) in the final injection volume is too high. | - Reduce the dosage of this compound in subsequent experiments. - Monitor animal weight and overall health daily. Consider establishing a humane endpoint based on a certain percentage of body weight loss (e.g., >20%). - Ensure the final concentration of DMSO is within a safe range (ideally ≤5-10%). Include a vehicle-only control group to assess solvent effects. |
| Precipitation of this compound during formulation | - Poor solubility: this compound is a lipophilic molecule with low aqueous solubility. - Incorrect solvent or dilution method: The chosen solvent system is not appropriate. | - Ensure this compound is fully dissolved in the DMSO stock solution before diluting with saline. - Warm the saline solution slightly before dilution. - Vortex the solution thoroughly during and after dilution. - If precipitation persists, consider using a co-solvent system (e.g., with PEG300 or other solubilizing agents), but this will require further validation to ensure the vehicle is non-toxic. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Different Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage and Schedule | Administration Route | Observed Efficacy | Reference |
| Melanoma | LOX-IMVI | Nude Mice | 0.24 mg/kg, Q4D x 2 | Intravenous (i.v.) | Statistically significant tumor growth inhibition (p=0.001 on day 18) | [2] |
| Melanoma | LOX-IMVI | Nude Mice | 0.14 mg/kg, Q4D x 3 | Intravenous (i.v.) | No statistically significant efficacy | [2] |
| Pancreatic Cancer | L3.6pl | Nude Mice | 10 µg/kg, Daily | Intraperitoneal (i.p.) | ~85% reduction in tumor volume and ~50% reduction in tumor weight | [1] |
Table 2: Comparative Efficacy and Toxicity of this compound and Paclitaxel in a Melanoma Xenograft Model (LOX-IMVI)
| Compound | Dosage and Schedule | Administration Route | Maximum Body Weight Loss | Toxicity at Higher Doses | Reference |
| This compound | 0.24 mg/kg, Q4D x 2 | Intravenous (i.v.) | 18% | Overt toxicity at 0.4 mg/kg | [2] |
| Paclitaxel | 20 mg/kg | Intravenous (i.v.) | Not specified | Not specified | [2] |
Experimental Protocols
Key Experiment: In Vivo Antitumor Efficacy Study in a Human Melanoma Xenograft Model
This protocol is based on the study by Xu et al.[2]
-
Animal Model: Six-week-old female nude mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ LOX-IMVI human melanoma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a mean size of approximately 150 mm³. Monitor tumor volumes and the condition of the mice every 3-4 days. Tumor volume can be calculated using the formula: (length × width²)/2.
-
Randomization: Randomize tumor-bearing mice into treatment and control groups.
-
Drug Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution with sterile saline to the desired final concentration. The vehicle control group should receive a saline solution with the same final concentration of DMSO as the treatment groups.
-
-
Drug Administration:
-
Treatment Group: Administer this compound via intravenous (i.v.) tail vein injection at the desired dosage (e.g., 0.24 mg/kg) on a specified schedule (e.g., Q4D x 2).
-
Positive Control Group: Administer a known effective agent, such as paclitaxel (e.g., 20 mg/kg), on a similar schedule.
-
Vehicle Control Group: Administer the saline/DMSO vehicle on the same schedule.
-
-
Data Analysis:
-
Continue to monitor tumor volumes and animal well-being throughout the study.
-
At the end of the study, perform statistical analysis (e.g., unpaired t-test) to compare tumor volumes between the treatment and control groups.
-
Visualizations
Caption: Workflow for in vivo efficacy studies of this compound.
Caption: Mechanism of action of this compound leading to apoptosis.
References
- 1. The interaction of spongistatin 1 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Spongistatin-1 Variability in Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in cell-based assays involving Spongistatin-1. This compound is a highly potent marine natural product that inhibits microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3] Its extraordinary potency, with IC50 values in the sub-nanomolar range, makes it a compelling anticancer agent but also necessitates meticulous experimental technique to ensure reproducible results.[1]
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 values of this compound. What are the potential causes?
A1: Batch-to-batch variability with a potent, complex molecule like this compound can stem from several factors:[4][5]
-
Purity Differences: Minor variations in the purity of different synthetic or isolated batches can lead to significant differences in the concentration of the active compound.
-
Presence of Isomers or Impurities: The synthesis of this compound is complex, and minor impurities or inactive isomers can affect the overall potency of a given batch.[6][7]
-
Compound Stability and Handling: this compound's stability can be compromised by improper storage, such as exposure to light, humidity, or repeated freeze-thaw cycles.[4][8]
-
Inaccurate Quantification: Errors in determining the precise concentration of the stock solution for each batch will lead to inconsistent dosing in your assays.[9]
Q2: Our this compound results are inconsistent between experiments, even with the same batch. What experimental factors should we investigate?
A2: Inter-experiment variability often points to subtle inconsistencies in your assay workflow. Key areas to scrutinize include:[10][11]
-
Cell Health and Passage Number: Use cells in their logarithmic growth phase and maintain a consistent, low passage number. Over-confluent or unhealthy cells can exhibit altered sensitivity to cytotoxic agents.[10]
-
Cell Seeding Density: Inconsistent cell numbers across wells or plates can dramatically impact results. Ensure a homogenous cell suspension and precise seeding.[10][12]
-
Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock. Ensure all other reagents, like media and assay buffers, are fresh and properly stored.[10]
-
Incubation Times: Adhere to standardized incubation times for cell seeding, compound treatment, and assay development.[10]
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to your cells, typically below 0.5%.[9][10]
Q3: We observe a U-shaped dose-response curve with this compound, where cell viability appears to increase at higher concentrations. What could be causing this artifact?
A3: A U-shaped or biphasic dose-response curve is a known artifact in cell viability assays, particularly with potent compounds.[11] Potential causes include:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium. These precipitates can interfere with the optical readings of common viability assays (e.g., MTT, XTT), leading to a false signal of increased viability.[11]
-
Direct Chemical Interference: The compound itself might directly interact with and reduce the assay reagent (e.g., resazurin), leading to a color change independent of cellular metabolic activity.[11]
-
Off-Target Effects: At very high concentrations, off-target effects may counteract the primary cytotoxic mechanism or interfere with the assay chemistry.[13]
Q4: How does this compound exert its cytotoxic effects?
A4: this compound is a potent inhibitor of microtubule polymerization.[3][14] It binds to tubulin in the vinca (B1221190) domain, preventing the assembly of microtubules.[14][15] This disruption of microtubule dynamics leads to:
-
Mitotic Arrest: Cells are unable to form a proper mitotic spindle, causing them to arrest in the G2/M phase of the cell cycle.[1][16]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[17][18] This can involve the release of cytochrome c from the mitochondria and the degradation of anti-apoptotic proteins like XIAP.[17]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
This guide provides a systematic approach to troubleshooting inconsistent IC50 values for this compound.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Artifactual Dose-Response Curves
This guide helps to identify and mitigate common artifacts in dose-response curves when using this compound.
Caption: Workflow to address artifactual dose-response curves.
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound in various cancer cell lines. Note that these values can vary depending on the specific assay conditions and cell line passage number.
Table 1: Growth Inhibitory Activity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DU145 | Prostate | 0.05 - 0.1 | [1] |
| LOX-IMVI | Melanoma | 0.04 | [1] |
| A549 | Lung | ~0.1 | [16] |
| U937 | Lymphoma | ~0.1 | [16] |
| HeLa | Cervical | ~10.99 (for Paclitaxel) | [19] |
| Various | NCI-60 Panel (average) | 0.12 | [1] |
Table 2: Antiangiogenic Effects of this compound in HUVECs
| Effect | IC50 | Reference |
| Cytotoxicity (proliferative cells) | >50 nM | [20][21] |
| Proliferation | 100 pM | [20][21] |
| Migration | 1.0 nM | [20][21] |
| Tube Formation | 1.0 nM | [20][21] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[4][10]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO).[4]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.[22]
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[22]
-
Harvesting: Harvest both adherent and floating cells by trypsinization, collect by centrifugation, and wash with PBS.[22]
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.[22]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
General Workflow for Cell-Based Assays
Caption: General experimental workflow for cell-based assays.
References
- 1. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spongistatin 1 | 148179-94-6 | XS177353 | Biosynth [biosynth.com]
- 3. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Spongistatin synthetic studies. evolution of a scalable synthesis for the EF fragment of (+)-Spongistatin 1 exploiting a Petasis-Ferrier union/rearrangement tactic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF DIMUNITIVE FORMS OF (+)- SPONGISTATIN 1: LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 20. researchgate.net [researchgate.net]
- 21. Investigation of the marine compound spongistatin 1 links the inhibition of PKCalpha translocation to nonmitotic effects of tubulin antagonism in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Spongistatin-1 degradation pathways and storage conditions
Welcome to the technical support center for Spongistatin-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and potential degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to certain conditions?
This compound is a highly potent, complex macrocyclic lactone polyether of marine origin. Its intricate structure, which includes a large lactone (cyclic ester) ring and multiple ether linkages, makes it susceptible to chemical degradation under certain conditions. The lactone ring, in particular, can be prone to hydrolysis, especially in acidic or basic environments.
Q2: What are the primary factors that can lead to the degradation of this compound?
The main factors that can contribute to the degradation of this compound are likely to be:
-
pH: Acidic or alkaline conditions can catalyze the hydrolysis of the lactone ring. There is evidence to suggest that this compound is particularly sensitive to low pH environments.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: As with many complex natural products, exposure to light, particularly UV radiation, may lead to photodegradation.
Q3: What are the recommended storage conditions for this compound?
While specific, validated long-term storage conditions for this compound are not extensively published, the following general guidelines for potent, complex natural products should be followed to maximize stability:
| Condition | Recommendation | Rationale |
| Form | Store as a dry, lyophilized powder. | Minimizes degradation that can occur in solution. |
| Temperature | Store at -20°C or below. | Reduces the rate of potential thermal degradation. |
| Light | Protect from light. | Prevents potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidative degradation. |
| Solvent for Stock | Prepare solutions fresh. If storage is necessary, use anhydrous DMSO or ethanol (B145695) and store in small aliquots at -80°C for short periods. | Minimizes hydrolysis and repeated freeze-thaw cycles. |
Q4: How should I handle this compound in the laboratory?
This compound is an extremely potent cytotoxic compound and must be handled with extreme caution in a laboratory setting designed for handling hazardous substances. Adhere to all institutional and national safety guidelines for handling potent cytotoxic agents. This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and eye protection, and working in a certified chemical fume hood or a biological safety cabinet.
Troubleshooting Guides
Problem: Loss of biological activity of this compound in my experiments.
This is likely due to the degradation of the compound. Consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Acidic experimental conditions | - Check the pH of your buffers and media. If acidic, consider if a neutral pH can be used.- If low pH is required, minimize the exposure time of this compound to these conditions.- Run a control experiment to assess the stability of this compound in your acidic medium over the time course of your experiment. |
| Improper storage of stock solutions | - Prepare fresh stock solutions for each experiment from a lyophilized powder.- If using frozen stock solutions, ensure they have not undergone multiple freeze-thaw cycles.- Visually inspect stock solutions for any precipitation before use. |
| Exposure to light | - Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. |
| Elevated temperature during experiments | - If your experimental protocol involves incubation at elevated temperatures, consider the potential for thermal degradation. Minimize incubation times where possible. |
Potential Degradation Pathways
While the specific degradation pathways of this compound have not been fully elucidated in the published literature, based on its chemical structure, the following are potential routes of degradation.
Acid-Catalyzed Lactone Hydrolysis
The large macrolide ring of this compound contains a lactone (cyclic ester) functional group. Under acidic conditions, the ester can be hydrolyzed, leading to the opening of the macrocyclic ring and a loss of biological activity.
Caption: Potential pathway for acid-catalyzed hydrolysis of the this compound lactone ring.
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffers
This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.
Objective: To evaluate the stability of this compound in different aqueous buffers at various pH values and temperatures over time.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffers of desired pH (e.g., pH 4, 7, 9)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Temperature-controlled incubator or water bath
-
Amber vials
Methodology:
-
Preparation of this compound Stock Solution:
-
Carefully weigh a precise amount of lyophilized this compound.
-
Dissolve in anhydrous DMSO to prepare a concentrated stock solution (e.g., 1 mM).
-
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution into the different aqueous buffers to a final concentration suitable for your assay and HPLC analysis (e.g., 10 µM).
-
Prepare a sufficient volume for sampling at multiple time points.
-
Protect all solutions from light.
-
-
Incubation:
-
Aliquot the test solutions into amber vials for each time point and temperature condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Immediately analyze the samples by HPLC to determine the remaining concentration of intact this compound.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate.
-
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound under various conditions.
Minimizing off-target effects of Spongistatin-1 in cellular models
Welcome to the Spongistatin-1 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing and understanding the potential off-target effects of this compound in cellular models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation with this potent microtubule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does this relate to off-target effects?
This compound is an exceptionally potent inhibitor of tubulin polymerization.[1][2] It binds to the vinca (B1221190) domain of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the M-phase and subsequent apoptosis.[3] The extraordinary cytotoxicity of this compound, with IC50 values in the picomolar to sub-nanomolar range, is largely attributed to its extremely tight and persistent binding to tubulin.[4][5]
Due to this high affinity for its primary target, distinct off-target binding to other proteins has not been extensively characterized. Therefore, many observed cellular effects are likely downstream consequences of microtubule disruption rather than direct off-target interactions. It is crucial to differentiate between potent on-target effects and potential secondary, indirect effects.
Q2: I'm observing widespread and rapid cell death in my experiments, even at very low concentrations of this compound. Is this an off-target effect?
Widespread and rapid cytotoxicity is the expected outcome of this compound treatment due to its potent disruption of the microtubule cytoskeleton, which is essential for cell division, structure, and intracellular transport.[2][3] At nanomolar concentrations, this compound causes mitotic arrest, leading to apoptosis.[3] This potent on-target activity can sometimes be mistaken for non-specific or off-target toxicity. To confirm that the observed cell death is due to its on-target activity, it is recommended to perform experiments to verify the mechanism of action, such as cell cycle analysis and immunofluorescence imaging of microtubules.
Q3: How can I confirm that the cellular effects I'm observing are due to the on-target activity of this compound?
To confirm that the observed phenotypes are a result of this compound's interaction with tubulin, you can perform the following validation experiments:
-
Cell Cycle Analysis: Treatment with this compound should result in a significant accumulation of cells in the G2/M phase of the cell cycle. This can be quantified by flow cytometry after staining with a DNA-intercalating dye like propidium (B1200493) iodide.
-
Immunofluorescence Microscopy: Visualize the microtubule network in treated cells. This compound should cause a dramatic disruption of the microtubule cytoskeleton, leading to the disappearance of the normal filamentous network and the formation of aberrant mitotic spindles.[2]
-
Western Blot for Mitotic Markers: Assess the levels of proteins that are markers for mitotic arrest, such as phosphorylated histone H3.[3]
Q4: Are there any known downstream signaling pathways affected by this compound that are not directly related to tubulin binding?
Yes, this compound has been shown to induce apoptosis through both caspase-dependent and -independent mechanisms.[3] One notable downstream effect is the degradation of the X-linked inhibitor of apoptosis protein (XIAP), which sensitizes cells to apoptosis.[6] Additionally, in some cancer cell lines, this compound can induce apoptosis via the mitochondrial pathway, involving the release of cytochrome c, Smac/DIABLO, and Omi/HtrA2.[6] It has also been reported to lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[5]
Troubleshooting Guides
Issue 1: High variability in IC50 values between different cancer cell lines.
-
Possible Cause: Differential expression of tubulin isoforms or mutations in tubulin genes can affect the binding affinity of this compound. Additionally, variations in the expression of multidrug resistance (MDR) proteins, such as P-glycoprotein, can lead to differences in intracellular drug accumulation.
-
Troubleshooting Steps:
-
Characterize Tubulin Expression: If possible, analyze the expression levels of different β-tubulin isotypes in your panel of cell lines.
-
Assess MDR Protein Expression: Use western blotting to determine the expression levels of key ABC transporters like P-glycoprotein.
-
Use MDR Inhibitors: Co-treatment with an MDR inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) can help determine if drug efflux is contributing to the observed resistance.
-
Issue 2: Unexpected or contradictory cellular phenotypes observed after treatment.
-
Possible Cause: The pleiotropic effects of microtubule disruption can lead to complex cellular responses that may not be immediately intuitive. Severe disruption of microtubule-dependent processes, such as intracellular transport and signaling scaffold integrity, can trigger a variety of stress responses.
-
Troubleshooting Steps:
-
Time-Course and Dose-Response Experiments: Perform detailed time-course and dose-response studies to understand the kinetics and concentration-dependence of the observed phenotype. This can help to separate early, direct effects from later, secondary consequences.
-
Use a Structurally Unrelated Microtubule Inhibitor: Compare the phenotype induced by this compound with that of another microtubule inhibitor that binds to a different site on tubulin (e.g., a taxane). If the phenotype is consistent, it is more likely to be an on-target effect.
-
Gene Knockdown/Knockout Controls: If a specific off-target is suspected, use siRNA or CRISPR/Cas9 to deplete the protein of interest and assess if this phenocopies or alters the response to this compound.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Average IC50 | 0.12 nM | NCI-60 Human Cancer Cell Line Panel | [3] |
| IC50 Range | 0.037 - 0.5 nM | Various Cancer Cell Lines | [3] |
| Tubulin Polymerization Inhibition (IC50) | 3.6 µM | Purified Tubulin | [2] |
| Vinblastine (B1199706) Binding Inhibition (IC50) | 2 µM | Purified Tubulin | [2] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in each phase of the cell cycle following this compound treatment.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
Protocol 2: Immunofluorescence Staining of Microtubules
Objective: To visualize the effects of this compound on the microtubule network.
Materials:
-
This compound
-
Cells grown on glass coverslips
-
Microtubule-stabilizing buffer (e.g., PEM buffer)
-
3.7% formaldehyde (B43269) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with this compound and a vehicle control for the desired time.
-
Briefly rinse the cells with microtubule-stabilizing buffer.
-
Fix the cells with 3.7% formaldehyde for 10 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 5 minutes.
-
Block non-specific antibody binding with blocking solution for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule morphology using a fluorescence microscope.
Visualizations
Caption: this compound induced apoptotic signaling pathway.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
References
- 1. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Spongistatin-1 Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in their experimental work with Spongistatin-1 analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and curated data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows high potency in vitro but significant toxicity in vivo. What are the potential reasons and how can I address this?
A1: This is a common challenge with highly potent cytotoxic agents like this compound. The high in vitro potency is due to its efficient disruption of microtubule dynamics in rapidly dividing cancer cells.[1][2] However, this mechanism is not entirely specific to cancer cells and can affect normal proliferating cells in vivo, leading to toxicity.
Potential Reasons for High In Vivo Toxicity:
-
On-target toxicity: The compound may be affecting healthy, proliferating cells, such as those in the bone marrow and gastrointestinal tract.
-
Off-target effects: The analog might have unforeseen interactions with other cellular targets.
-
Pharmacokinetics (PK): Poor PK properties, such as a long half-life or unfavorable distribution, can lead to prolonged exposure of healthy tissues to the toxic agent.
-
Formulation issues: The vehicle used for in vivo administration might contribute to toxicity.
Strategies to Enhance the Therapeutic Index:
-
Analog Design: Synthesize and screen new analogs with modifications aimed at increasing tumor cell selectivity. This could involve altering lipophilicity to favor accumulation in the tumor microenvironment or designing pro-drugs that are activated specifically in cancer cells.[3][4][5]
-
Targeted Delivery: Consider conjugation of the this compound analog to a tumor-targeting moiety, such as an antibody, to create an antibody-drug conjugate (ADC). This approach can significantly increase the therapeutic window by delivering the cytotoxic payload directly to cancer cells.[6]
-
Dosing Schedule Optimization: Experiment with different dosing schedules (e.g., lower doses more frequently or intermittent high doses) to find a regimen that maximizes anti-tumor efficacy while minimizing toxicity.[2]
-
Formulation Development: Investigate alternative, less toxic formulation vehicles for in vivo administration.
Q2: I am observing inconsistent results in my tubulin polymerization assays. What are the common pitfalls?
A2: Tubulin polymerization assays are sensitive to various factors. Inconsistent results often stem from issues with protein quality, assay conditions, or the test compound itself.
Common Pitfalls and Solutions:
-
Inactive Tubulin: Ensure tubulin is stored correctly at -80°C and avoid repeated freeze-thaw cycles. Use freshly thawed aliquots for each experiment.
-
Incorrect Temperature: The assay is highly temperature-dependent. Pre-warm the plate reader to 37°C and keep all reagents on ice until the reaction is initiated.[7]
-
Compound Precipitation: Highly lipophilic compounds can precipitate in aqueous assay buffers, leading to light scattering and artificial absorbance readings. Visually inspect for precipitates and consider using a lower concentration of the compound or a different solvent.[1]
-
GTP Hydrolysis: GTP is essential for polymerization. Ensure the GTP stock is fresh and has been stored properly.
-
Incorrect Wavelength: For absorbance-based assays, the wavelength should be set to 340-350 nm.[1][8]
Q3: My cell viability assay (e.g., MTT) results for a potent this compound analog are not reproducible. What could be the issue?
A3: With highly potent compounds, minor variations in experimental conditions can lead to significant differences in results.
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can respond differently to treatment.
-
Compound Solubility and Stability: Verify that the analog is fully dissolved in the culture medium and is stable for the duration of the experiment. Precipitation can lead to inaccurate dosing.
-
Incubation Time: For very potent compounds, a shorter incubation time might be necessary to capture the dynamic range of the dose-response curve.
-
Assay Interference: Some compounds can interfere with the chemistry of the viability assay itself (e.g., by reducing MTT non-enzymatically).[9] It is advisable to include a control with the compound in cell-free medium to check for such interference.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. Consider not using the outer wells for experimental data.
Troubleshooting Guides
Guide 1: Troubleshooting In Vitro Tubulin Polymerization Assays
| Problem | Possible Cause | Solution |
| No or low polymerization in control | Inactive tubulin | Use a fresh aliquot of tubulin; ensure proper storage at -80°C. |
| Incorrect temperature | Ensure the plate reader is pre-warmed to 37°C.[7] | |
| Degraded GTP | Use a fresh stock of GTP. | |
| Incorrect buffer composition | Verify the pH and concentration of all buffer components. | |
| High background signal | Compound precipitation | Visually inspect wells; test compound solubility in buffer alone.[1] |
| Air bubbles in wells | Be careful during pipetting to avoid introducing bubbles. | |
| Variable results between replicates | Inaccurate pipetting | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Temperature fluctuations | Ensure consistent temperature control throughout the experiment. |
Guide 2: Troubleshooting Cell Viability Assays (MTT/XTT)
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding | Ensure a homogenous cell suspension and careful pipetting. |
| Edge effects in the plate | Avoid using the outermost wells for critical data points. | |
| Low signal-to-noise ratio | Insufficient incubation time | Optimize the incubation time with the assay reagent. |
| Low cell number | Increase the initial cell seeding density. | |
| Unexpectedly high viability at high compound concentrations | Compound precipitation | Check for solubility issues at high concentrations. |
| Compound interference with the assay | Run a cell-free control with the compound and assay reagent.[9] | |
| Unexpectedly low viability in vehicle control | Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%). |
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound and Selected Analogs
| Compound | Modification | Cell Line | IC50 (nM) | Reference |
| This compound | - | A549 (Lung) | 0.08 | [10] |
| DU145 (Prostate) | 0.15 | [10] | ||
| MDA-MB-231 (Breast) | 0.05 | [10] | ||
| U937 (Lymphoma) | 0.03 | [10] | ||
| ABEF-ring analog (-)-10 | Lacks the CD-spiroketal | A549 (Lung) | 2.5 | [10] |
| DU145 (Prostate) | 5.1 | [10] | ||
| MDA-MB-231 (Breast) | 1.8 | [10] | ||
| U937 (Lymphoma) | 0.9 | [10] | ||
| EF-ring analog (+)-9 | Lacks the ABCD-spiroketals | A549 (Lung) | >1000 | [10] |
| DU145 (Prostate) | >1000 | [10] | ||
| MDA-MB-231 (Breast) | >1000 | [10] | ||
| U937 (Lymphoma) | >1000 | [10] | ||
| D-ring modified analog | Modified D-ring | Various | Low picomolar range | [3] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
1. Reagent Preparation:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Keep on ice.
-
GTP Stock Solution: 10 mM in GTB. Store in aliquots at -80°C.
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin (e.g., from bovine brain) to 10 mg/mL in ice-cold GTB containing 1 mM GTP. Aliquot, snap-freeze in liquid nitrogen, and store at -80°C.
2. Assay Procedure:
-
Pre-warm a 96-well, half-area, clear-bottom plate and the spectrophotometer to 37°C.[1]
-
On ice, prepare the reaction mix. For a final volume of 100 µL and a tubulin concentration of 3 mg/mL, combine:
-
30 µL of 10 mg/mL tubulin stock
-
1 µL of 10 mM GTP stock
-
Test compound (this compound analog) or vehicle control (e.g., DMSO, final concentration ≤1%).
-
Ice-cold GTB to a final volume of 100 µL.
-
-
Pipette the reaction mix into the pre-warmed 96-well plate.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements at 340 nm.
-
Record absorbance readings every 30-60 seconds for at least 60 minutes.
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.
Protocol 2: Cell Viability (MTT) Assay
1. Cell Plating:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
2. Compound Treatment:
-
Prepare serial dilutions of the this compound analog in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
3. MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.[9]
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
1. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound analogs for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
2. Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
3. Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected for microtubule-targeting agents.[11][12]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound analog development.
Caption: Troubleshooting decision tree for tubulin polymerization assays.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toward a more step-economical and scalable synthesis of spongistatin 1 to facilitate cancer drug development efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of EF- and ABEF-Analogs of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF DIMUNITIVE FORMS OF (+)- SPONGISTATIN 1: LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Addressing toxicity issues associated with Spongistatin-1 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spongistatin-1. The information is designed to address potential toxicity issues encountered during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is an exceptionally potent inhibitor of microtubule dynamics. It binds to the vinca (B1221190) domain on β-tubulin, preventing tubulin polymerization and leading to the disruption of the microtubule network.[1] This disruption arrests cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[2] The potent cytotoxicity of this compound is attributed to its extremely tight and persistent binding to tubulin.[3] This high potency, while desirable for anti-cancer activity, is also linked to its dose-limiting toxicities, as it can affect microtubule-dependent processes in healthy, non-cancerous cells.
Q2: What are the expected toxicities associated with this compound administration?
A2: Based on its mechanism of action as a microtubule-targeting agent, the primary toxicities associated with this compound are expected to be similar to those of other vinca domain inhibitors. These primarily include:
-
Hematological Toxicity: Suppression of bone marrow, leading to neutropenia, thrombocytopenia, and anemia. This is due to the high mitotic activity of hematopoietic progenitor cells, making them susceptible to anti-mitotic agents.
-
Neurotoxicity: Peripheral neuropathy is a common side effect of microtubule-targeting drugs.[4] This can manifest as tingling, numbness, and pain in the extremities due to the disruption of axonal transport, which is a microtubule-dependent process.
-
Gastrointestinal Toxicity: Symptoms such as nausea, vomiting, and constipation can occur due to the disruption of microtubule function in the rapidly dividing cells of the gastrointestinal tract.
In a human melanoma xenograft model, a dose of 0.4 mg/kg of this compound was reported to cause overt toxicity in mice.[2]
Q3: Are there any strategies to mitigate the toxicity of this compound?
A3: Yes, several strategies are being explored to mitigate the toxicity of highly potent compounds like this compound:
-
Dose Optimization: Careful dose-finding studies are crucial to identify a therapeutic window that maximizes anti-tumor efficacy while minimizing toxicity. In one study, a dose of 0.24 mg/kg showed significant anti-tumor activity with a manageable 18% maximum body weight loss, whereas 0.4 mg/kg was overtly toxic.[2]
-
Antibody-Drug Conjugates (ADCs): Due to its high potency, this compound is a prime candidate for use as a payload in ADCs.[5][6] By attaching this compound to a monoclonal antibody that targets a tumor-specific antigen, the cytotoxic agent can be delivered more specifically to cancer cells, thereby reducing systemic exposure and off-target toxicities.[5]
-
Development of Analogs: Synthesizing analogs of this compound with modifications to its chemical structure may lead to compounds with an improved therapeutic index (i.e., maintaining high anti-cancer activity with reduced toxicity).
-
Novel Formulation Strategies: Encapsulating this compound in nanoparticle or liposomal delivery systems could alter its pharmacokinetic profile, potentially leading to preferential accumulation in tumor tissue and reduced exposure to healthy tissues.
Troubleshooting Guides
Issue 1: Unexpectedly High In Vivo Toxicity or Animal Mortality
Possible Cause & Solution
-
Incorrect Dosing:
-
Troubleshooting: Double-check all dose calculations, stock solution concentrations, and injection volumes. Ensure the final concentration of any solubilizing agent (e.g., DMSO) is within a non-toxic range.
-
Recommendation: Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with lower doses based on published data (e.g., starting below 0.24 mg/kg in mice) and escalate cautiously.[2]
-
-
Animal Health Status:
-
Troubleshooting: Ensure that all animals are healthy and within the appropriate age and weight range before starting the experiment. Pre-existing health conditions can increase sensitivity to drug toxicity.
-
Recommendation: Source animals from a reputable vendor and allow for an adequate acclimatization period before the start of the study.
-
-
Formulation Issues:
-
Troubleshooting: Poor solubility can lead to precipitation of the compound upon injection, causing embolism or localized toxicity.
-
Recommendation: Visually inspect the formulation for any precipitates before injection. If solubility is an issue, consider alternative vehicle formulations or the use of solubilizing agents like cyclodextrins.
-
Issue 2: Observing Signs of Neurotoxicity (e.g., abnormal gait, hind-limb weakness)
Possible Cause & Solution
-
On-Target Neuropathic Effects:
-
Troubleshooting: These are known potential side effects of potent microtubule inhibitors. The severity will likely be dose-dependent.
-
Recommendation: Implement a neurotoxicity assessment protocol to quantify the observed effects. This can include behavioral tests such as the von Frey test for mechanical allodynia or assessment of motor coordination on a rotarod. If severe neurotoxicity is observed, consider reducing the dose or frequency of administration.
-
Issue 3: Evidence of Hematological Toxicity (e.g., pale extremities, bleeding, signs of infection)
Possible Cause & Solution
-
Myelosuppression:
-
Troubleshooting: this compound is expected to affect rapidly dividing hematopoietic progenitor cells.
-
Recommendation: Conduct regular complete blood counts (CBCs) to monitor white blood cell, red blood cell, and platelet levels. If significant myelosuppression is observed, a dose reduction or a change in the dosing schedule (e.g., allowing more time for recovery between doses) may be necessary. For a more in-depth analysis, a colony-forming unit (CFU) assay using bone marrow aspirates can be performed to assess the impact on specific hematopoietic progenitor populations.
-
Quantitative Toxicity Data
Table 1: In Vivo Toxicity of this compound in a Human Melanoma (LOX-IMVI) Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Maximum Body Weight Loss (%) | Outcome | Reference |
| 0.14 | Q4D x 3 | Not reported | No statistically significant efficacy | [2] |
| 0.24 | Q4D x 2 | 18% | Statistically significant tumor growth inhibition | [2] |
| 0.4 | Not specified | Not reported | Overt toxicity | [2] |
Table 2: Illustrative Hematological Toxicity Profile for a Potent Vinca Domain Inhibitor
| Parameter | Vehicle Control (Day 7) | Test Compound (Day 7) |
| White Blood Cells (x10³/µL) | 8.5 ± 1.2 | 2.1 ± 0.5 |
| Neutrophils (x10³/µL) | 2.0 ± 0.4 | 0.5 ± 0.2 |
| Platelets (x10³/µL) | 950 ± 150 | 350 ± 75* |
| Red Blood Cells (x10⁶/µL) | 9.2 ± 0.8 | 7.5 ± 0.6 |
*Note: Data are illustrative and represent typical findings for a potent microtubule inhibitor. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
1. Animal Model and Dosing:
-
Use a relevant rodent model (e.g., C57BL/6 mice).
-
Administer this compound intravenously at various doses, alongside a vehicle control group.
-
Include a positive control group treated with a known neurotoxic agent (e.g., paclitaxel).
2. Behavioral Testing (Mechanical Allodynia):
-
Apparatus: Von Frey filaments of varying stiffness.
-
Procedure:
-
Acclimatize mice on a wire mesh platform in individual chambers for at least 30 minutes before testing.
-
Apply von Frey filaments to the mid-plantar surface of the hind paw with increasing force.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% withdrawal threshold using the up-down method.
-
-
Timeline: Perform baseline testing before drug administration and then at regular intervals (e.g., weekly) throughout the study.
3. Data Analysis:
-
Compare the 50% withdrawal threshold between the this compound treated groups, vehicle control, and positive control groups. A significant decrease in the withdrawal threshold indicates mechanical allodynia.
Protocol 2: Hematological Toxicity Assessment
1. Blood Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points after this compound administration (e.g., Day 3, 7, 14, and 21).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
2. Complete Blood Count (CBC):
-
Analyze the blood samples using an automated hematology analyzer to determine the counts of white blood cells (WBCs) with differential, red blood cells (RBCs), and platelets.
3. Colony-Forming Unit (CFU) Assay (for in-depth analysis):
-
Sample Collection: At the end of the study, euthanize the animals and aspirate bone marrow from the femurs and tibias.
-
Cell Culture:
-
Prepare a single-cell suspension of the bone marrow cells.
-
Plate the cells in a semi-solid methylcellulose (B11928114) medium containing a cocktail of cytokines that support the growth of different hematopoietic progenitor colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.
-
-
Colony Counting:
-
Count the number of colonies of each type under an inverted microscope.
-
-
Data Analysis:
-
Compare the number of colonies in the this compound treated groups to the vehicle control group to determine the inhibitory effect on different hematopoietic lineages.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vivo toxicity.
Caption: Strategies to mitigate this compound toxicity.
References
- 1. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrotubular drugs binding to vinca domain of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity profiles of antibody-drug conjugates for anticancer treatment: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Pharmacophore of Vinca Domain Inhibitors of Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Key Spongistatin-1 Fragments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of key fragments of Spongistatin-1. It is intended for researchers, scientists, and drug development professionals actively working on the synthesis of this complex natural product.
I. Frequently Asked Questions (FAQs)
Q1: What are the major challenges in the scalable synthesis of this compound?
A1: The primary challenges include the sheer complexity of the molecule with its numerous stereocenters, the construction of the sensitive spiroketals (especially the CD-ring system), achieving high diastereoselectivity in key bond-forming reactions, and the purification of intermediates on a large scale.[1]
Q2: Which fragments of this compound are typically synthesized separately before coupling?
A2: The most common strategy involves the synthesis of three key fragments: the AB-spiroketal, the CD-spiroketal, and the EF-fragment. These are then coupled in a convergent manner to assemble the final molecule.
Q3: What are the most critical reactions in the synthesis of the AB-spiroketal fragment?
A3: Key reactions for the AB-spiroketal synthesis include the Swern oxidation to form a key aldehyde and a Paterson aldol (B89426) reaction to create a crucial carbon-carbon bond with high stereocontrol.[1]
Q4: What is a common bottleneck in the synthesis of the EF-fragment?
A4: A significant challenge in the EF-fragment synthesis is the stereocontrolled formation of the tetrahydropyran (B127337) rings. The Petasis-Ferrier union/rearrangement is a powerful tool for this, but requires careful optimization.[2][3] Additionally, the subsequent Wittig reaction to couple the EF-fragment with the ABCD-core requires specific conditions to achieve high Z-selectivity.[4][5]
II. Troubleshooting Guides
AB-Fragment Synthesis
Issue: Low yield or incomplete reaction in the Swern Oxidation.
-
Question: My Swern oxidation of the primary alcohol to the aldehyde is sluggish or incomplete. What could be the issue?
-
Answer:
-
Inadequate temperature control: The reaction must be maintained at -78 °C (dry ice/acetone bath). Temperatures above -60 °C can lead to the rapid decomposition of the active oxidant and the formation of byproducts like methylthiomethyl (MTM) ethers.[6]
-
Reagent quality: Ensure that the oxalyl chloride and DMSO are of high purity and anhydrous. Moisture will quench the active species.
-
Insufficient reagent: A standard molar ratio of substrate:oxalyl chloride:DMSO:triethylamine (B128534) is 1:2:3:6. Ensure you are using a sufficient excess of the reagents.
-
Slow addition: Add the reagents, especially DMSO and the alcohol solution, slowly and dropwise to maintain the low temperature and control the exothermic reaction.
-
Issue: Difficulty in purifying the product from the Paterson Aldol Reaction.
-
Question: I am struggling to separate the desired aldol product from the isopinocampheol (ipcOH) byproduct. What purification strategies can I use?
-
Answer:
-
Column chromatography: While challenging, careful column chromatography on silica (B1680970) gel is the most common method. Use a solvent system with a gradual polarity gradient.
-
Crystallization: If the aldol product is a solid, crystallization can be an effective purification method.
-
Oxidative workup: While this creates the ipcOH, ensuring the oxidative workup is complete is crucial. Following the reaction, a standard workup involves the addition of a buffer solution and hydrogen peroxide.
-
EF-Fragment Synthesis
Issue: Low diastereoselectivity in the Petasis-Ferrier Union/Rearrangement.
-
Question: The formation of the tetrahydropyran ring via the Petasis-Ferrier rearrangement is giving me a mixture of diastereomers. How can I improve the selectivity?
-
Answer:
-
Lewis acid choice: The choice of Lewis acid is critical. Experiment with different Lewis acids such as Me₂AlCl, TiCl₄, or TMSOTf to find the optimal conditions for your specific substrate.
-
Temperature: The reaction temperature can significantly influence the diastereoselectivity. Running the reaction at lower temperatures may improve the outcome.
-
Substrate purity: Ensure the starting enol acetal (B89532) is of high purity, as impurities can affect the reaction.
-
Issue: Poor (Z)-selectivity in the Wittig reaction for EF-fragment coupling.
-
Question: The Wittig reaction to couple the EF-fragment phosphonium (B103445) salt with the ABCD-aldehyde is resulting in a mixture of (E) and (Z) isomers. How can I favor the desired (Z)-isomer?
-
Answer:
-
Base and solvent: The choice of base and solvent system is crucial for high (Z)-selectivity. "Salt-free" conditions are often preferred. Using bases like KHMDS or NaHMDS in THF at low temperatures (-78 °C) can favor the formation of the (Z)-alkene. The use of MeLi·LiBr has also been reported to provide good yields.[4]
-
Aldehyde purity: Ensure the aldehyde coupling partner is pure, as impurities can lead to side reactions.
-
Reaction time and temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid isomerization.
-
General Issues
Issue: Protecting group removal leads to decomposition.
-
Question: Removal of protecting groups, such as PMB or silyl (B83357) ethers, is causing decomposition of my advanced intermediate. What can I do?
-
Answer:
-
Milder conditions: Explore milder deprotection conditions. For example, if DDQ is too harsh for PMB removal in the presence of a conjugated diene, consider alternative methods or a different protecting group strategy in your synthetic design.[5] For silyl ethers, buffered fluoride (B91410) sources (e.g., HF-pyridine) can be gentler than TBAF.
-
Order of deprotection: Carefully plan the order of protecting group removal to avoid exposing sensitive functionalities to harsh conditions.
-
Substrate purification: Ensure the protected substrate is highly pure before attempting deprotection, as impurities can catalyze decomposition.
-
III. Quantitative Data Summary
The following tables summarize key quantitative data for the scalable synthesis of this compound fragments.
Table 1: Key Metrics for the Scalable Synthesis of the AB-Spiroketal Fragment [1][7]
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 | 1.5 | ~95 |
| 2 | Paterson Aldol | (-)-Ipc₂BCl, Et₃N | -78 to 0 | 4 | ~80 |
| 3 | Spiroketalization | CSA, CH₂Cl₂ | 23 | 12 | ~85 |
| Overall | - | - | - | - | ~65 |
Table 2: Key Metrics for the Scalable Synthesis of the EF-Fragment [2][3]
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Petasis-Ferrier Union | Me₂AlCl | -78 to 0 | 2 | ~85 |
| 2 | Wittig Olefination | KHMDS, THF | -78 | 1 | ~70 (Z:E >10:1) |
| 3 | Protecting Group Removal | HF-Pyridine | 0 to 23 | 12 | ~90 |
| Overall | - | - | - | - | ~54 |
IV. Experimental Protocols & Workflows
Protocol 1: Swern Oxidation for AB-Fragment Aldehyde Synthesis
Materials:
-
Primary alcohol precursor
-
Oxalyl chloride (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (5.0 eq)
-
Anhydrous conditions (oven-dried glassware, argon atmosphere)
Procedure:
-
To a solution of oxalyl chloride in DCM at -78 °C, add DMSO dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the primary alcohol in DCM dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Troubleshooting:
-
Formation of a white precipitate that does not dissolve: This is likely the triethylammonium (B8662869) chloride salt. It will be removed during the aqueous workup.
-
Strong unpleasant odor: This is due to the formation of dimethyl sulfide. All manipulations should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.[6]
Workflow for the Scalable Synthesis of the AB-Spiroketal Fragment
Caption: Synthetic workflow for the AB-Spiroketal fragment of this compound.
Workflow for the Scalable Synthesis of the EF-Fragment
Caption: Synthetic workflow for the EF-Fragment of this compound.
Logical Troubleshooting Workflow for a Failed Reaction
Caption: A logical workflow for troubleshooting a failed chemical reaction.
References
- 1. Toward a more step-economical and scalable synthesis of spongistatin 1 to facilitate cancer drug development efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spongistatin synthetic studies. evolution of a scalable synthesis for the EF fragment of (+)-Spongistatin 1 exploiting a Petasis-Ferrier union/rearrangement tactic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gram-Scale Synthesis of (+)-Spongistatin 1. Development of An Improved, Scalable Synthesis of the F-Ring Subunit, Fragment Union, and Final Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of spongistatin 2 employing a new route to the EF fragment - Chemical Science (RSC Publishing) DOI:10.1039/C3SC50304F [pubs.rsc.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. blogs.rsc.org [blogs.rsc.org]
Validation & Comparative
Spongistatin-1 vs. Paclitaxel: A Comparative Guide to Microtubule Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the microtubule-inhibiting agents Spongistatin-1 and paclitaxel (B517696). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document serves as a valuable resource for researchers in oncology and drug discovery.
Introduction: Two Potent Anti-Cancer Agents Targeting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular functions, particularly mitotic spindle formation during cell division. Their disruption is a well-established strategy in cancer therapy. Paclitaxel, a member of the taxane (B156437) family, and this compound, a marine-derived macrolide, are two potent anti-cancer agents that exert their cytotoxic effects by targeting microtubules. However, they do so through distinct and opposing mechanisms. Paclitaxel is a microtubule-stabilizing agent, promoting polymerization and preventing depolymerization, which leads to the formation of non-functional microtubule bundles and mitotic arrest.[1] In contrast, this compound is a powerful inhibitor of microtubule assembly, leading to the disruption of the mitotic spindle.[2] This guide will delve into the specifics of their mechanisms, supported by quantitative data and experimental protocols.
Mechanism of Microtubule Inhibition
This compound: A Potent Inhibitor of Microtubule Polymerization
This compound, a macrocyclic lactone isolated from marine sponges, is an exceptionally cytotoxic compound with IC50 values in the picomolar to sub-nanomolar range.[2][3] Its primary mechanism of action is the potent inhibition of tubulin polymerization.[2]
-
Binding Site: this compound binds to the vinca (B1221190) domain on β-tubulin.[4] It acts as a noncompetitive inhibitor of vinblastine (B1199706) binding, suggesting a distinct binding site within this domain.[5]
-
Effect on Microtubules: By binding to tubulin dimers, this compound prevents their assembly into microtubules.[2] This leads to a net depolymerization of microtubules, disruption of the mitotic spindle, and subsequent cell cycle arrest in the M phase.[3] Unlike paclitaxel, this compound does not induce the formation of microtubule bundles or aggregates.[5] Some studies have also suggested a novel microtubule-severing activity for this compound, a mechanism distinct from other known antimicrotubule agents.[6]
-
Binding Affinity: this compound binds to tubulin very rapidly and tightly, with a slow dissociation rate, which is thought to contribute to its extreme cytotoxicity.[7][8] Apparent dissociation constants (Kd) have been reported in the micromolar range (1.1 µM to 3.5 µM) from studies using radiolabeled this compound.[7][8]
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel, originally isolated from the bark of the Pacific yew tree, is a widely used chemotherapeutic agent. Its mechanism centers on the hyper-stabilization of microtubules.[1]
-
Binding Site: Paclitaxel binds to a hydrophobic pocket on the β-tubulin subunit within the assembled microtubule.[9] This binding site is distinct from the colchicine (B1669291) and vinca alkaloid binding sites.
-
Effect on Microtubules: Paclitaxel promotes the polymerization of tubulin into stable, non-functional microtubules and protects them from depolymerization.[1] This leads to the formation of abnormal microtubule bundles and asters, disrupting the normal dynamic instability of microtubules required for mitosis.[1] The consequence is cell cycle arrest at the G2/M phase, leading to apoptosis.[10]
-
Binding Affinity: Paclitaxel binds to polymerized tubulin with high affinity. The dissociation constant (Kd) for paclitaxel binding to microtubules has been estimated to be around 10 nM.[11]
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and paclitaxel, including their binding affinities and cytotoxic activities against various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
| Parameter | This compound | Paclitaxel | Reference |
| Binding Site | Vinca domain on β-tubulin | Taxane site on β-tubulin | [4][9] |
| Apparent Kd | 1.1 - 3.5 µM | ~10 nM | [7][8][11] |
| Primary Effect | Inhibition of microtubule polymerization | Stabilization of microtubules | [1][2] |
Table 1: Comparison of Biochemical Mechanisms
| Cell Line | Cancer Type | This compound IC50 | Paclitaxel IC50 | Reference |
| L1210 | Murine Leukemia | 20 pM | - | [3] |
| Various (NCI-60 panel average) | - | 0.12 nM | - | [2] |
| A549 | Lung Carcinoma | - | 0.027 µM (120h) | [12] |
| MCF-7 | Breast Adenocarcinoma | - | 3.5 nM - 7.5 µM (24-72h) | [13][14] |
| MDA-MB-231 | Breast Adenocarcinoma | - | 0.3 µM - 300 nM (24-96h) | [13][14] |
| SK-BR-3 | Breast Adenocarcinoma | - | 4 µM | [13] |
| PC-3 | Prostate Cancer | - | 12.5 nM (48-72h) | [13] |
| DU145 | Prostate Cancer | - | 12.5 nM (48-72h) | [13] |
| PANC-1 | Pancreatic Cancer | - | 8 nM | [11] |
Table 2: Representative Antiproliferative Activity (IC50) in Various Cancer Cell Lines Note: Direct comparative IC50 data from a single study for both compounds across a panel of cell lines is limited. The presented values are from different studies and should be interpreted with caution.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
Objective: To measure the effect of this compound and paclitaxel on the in vitro assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase, while stabilizers will enhance it.[15]
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3 mg/mL.[16]
-
Prepare a 10 mM GTP stock solution in General Tubulin Buffer.
-
Prepare 10x stock solutions of this compound, paclitaxel (as a control stabilizer), and a known polymerization inhibitor (e.g., nocodazole) in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Pre-warm a 96-well clear-bottom plate to 37°C.
-
Prepare a tubulin reaction mix on ice containing tubulin (final concentration 1-3 mg/mL) and GTP (final concentration 1 mM) in General Tubulin Buffer.
-
Add 10 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed plate.
-
Initiate the polymerization reaction by adding 90 µL of the ice-cold tubulin reaction mix to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a temperature-controlled spectrophotometer set at 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[16]
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each condition.
-
Tubulin Binding Assay (Radiolabeled Ligand Displacement)
Objective: To determine the binding affinity of this compound and paclitaxel to tubulin.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand ([³H]this compound or [³H]paclitaxel) for binding to tubulin. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.[7]
Protocol:
-
Reagent Preparation:
-
Purified tubulin at a concentration of 1 mg/mL (10 µM) in 0.1 M MES buffer (pH 6.9) with 0.5 mM MgCl₂.[7]
-
[³H]this compound or [³H]paclitaxel at a concentration of 10 µM.
-
Serial dilutions of unlabeled this compound or paclitaxel.
-
-
Assay Procedure:
-
In a final volume of 300 µL, combine tubulin, the radiolabeled ligand, and varying concentrations of the unlabeled competitor.
-
Incubate the reaction mixtures for 15 minutes at room temperature.[7]
-
Separate bound from free radioligand using microspin columns packed with Sephadex G-50.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity in the eluate (containing the tubulin-ligand complex) using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding versus the concentration of the unlabeled competitor.
-
Determine the IC50 value and calculate the inhibition constant (Ki) or dissociation constant (Kd).
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and paclitaxel on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[17]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or paclitaxel and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation and Solubilization:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability versus the log of the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways activated by this compound and paclitaxel, as well as a typical experimental workflow for evaluating microtubule-targeting agents.
This compound Signaling Pathway
Caption: this compound induced apoptotic signaling pathway.
Paclitaxel Signaling Pathway
Caption: Paclitaxel induced apoptotic signaling pathway.
Experimental Workflow for Microtubule Inhibitor Evaluation
Caption: Workflow for evaluating microtubule inhibitors.
Conclusion
This compound and paclitaxel represent two distinct classes of highly potent microtubule-targeting agents with significant therapeutic potential. While both induce mitotic arrest and apoptosis, their opposing mechanisms of action—inhibition of polymerization versus hyperstabilization—offer different avenues for cancer therapy. This compound's extraordinary potency makes it a compelling candidate for further development, particularly in the context of paclitaxel-resistant tumors. A thorough understanding of their respective mechanisms, as detailed in this guide, is crucial for the rational design of novel anti-cancer strategies and for optimizing their clinical application.
References
- 1. arxiv.org [arxiv.org]
- 2. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 8. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel dependent cell lines reveal a novel drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The interaction of spongistatin 1 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Spongistatin-1 vs. Vinca Alkaloids: A Comparative Analysis of Microtubule-Targeting Agents
A deep dive into the mechanisms, potency, and experimental evaluation of two distinct classes of tubulin inhibitors.
In the landscape of anti-cancer therapeutics, agents that target the microtubule cytoskeleton remain a cornerstone of chemotherapy. Among these, the vinca (B1221190) alkaloids have been clinically utilized for decades. More recently, marine natural products like Spongistatin-1 have emerged as exceptionally potent inhibitors of tubulin polymerization. This guide provides a detailed comparative analysis of this compound and the vinca alkaloids, offering insights into their distinct mechanisms of action, cytotoxic potency, and the experimental protocols used for their evaluation. This information is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Mechanism of Action: A Tale of Two Binding Sites
Both this compound and vinca alkaloids exert their cytotoxic effects by disrupting microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division. This interference ultimately leads to cell cycle arrest in the M phase and induction of apoptosis. However, their interaction with tubulin, the fundamental protein component of microtubules, occurs at distinct sites.
Vinca Alkaloids: This class of compounds, which includes vincristine (B1662923) and vinblastine (B1199706), binds to a specific site on β-tubulin, known as the "vinca domain."[1][2] This binding inhibits the polymerization of tubulin heterodimers (α- and β-tubulin) into microtubules.[2][3] At high concentrations, vinca alkaloids can also induce the depolymerization of existing microtubules.[4] Their binding site is located at the interface between two tubulin dimers.[5]
This compound: This complex macrolide, originally isolated from a marine sponge, also binds to the vinca domain of tubulin.[3][6] However, it occupies a site that is distinct from that of the vinca alkaloids.[7] this compound is a noncompetitive inhibitor of vinblastine binding, indicating that while their binding sites are in the same general region, they do not directly overlap.[3][7] this compound is an exceptionally potent inhibitor of microtubule assembly.[6]
dot
References
- 1. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of small molecules that mitigate vincristine‐induced neurotoxicity while sensitizing leukemia cells to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Tumor Activity of Spongistatin-1 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Spongistatin-1, a marine-derived macrolide, has demonstrated exceptional potency as an anti-tumor agent by inhibiting microtubule dynamics.[1][2] Its complex structure, however, presents significant challenges for synthesis and clinical development. This has spurred the creation of simplified, synthetically accessible analogs. This guide provides a comparative overview of the in vivo anti-tumor activity of this compound and highlights key analogs, offering a valuable resource for researchers in oncology and drug discovery.
In Vivo Anti-Tumor Efficacy of this compound
This compound has shown significant in vivo anti-tumor activity in preclinical xenograft models of melanoma and pancreatic cancer.[3][4] The data from these key studies are summarized below.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | LOX-IMVI Human Melanoma Xenograft | Nude Mice | 0.24 mg/kg, intravenous, every 4 days for 2 doses | 75% reduction in tumor volume | Statistically significant tumor growth inhibition was observed.[4] |
| This compound | Orthotopic Pancreatic Cancer (L3.6pl cells) | Nude Mice | 10 µg/kg, intraperitoneal, daily for 22 days | 85% reduction in tumor volume; 50% reduction in tumor weight | Significant reduction in metastasis to lymph nodes and liver was also observed. |
Comparative Analogs of this compound
While direct in vivo comparative data for this compound analogs is not yet publicly available, several promising synthetic analogs have been developed and evaluated in vitro. These analogs aim to retain the potent anti-mitotic activity of the parent compound while offering improved synthetic feasibility.
Key Analogs and In Vitro Potency
| Analog | Structural Modification | In Vitro Potency (IC50) | Key Features |
| ABEF Ring Analog | Simplified macrocycle retaining the A, B, E, and F rings of this compound | Nanomolar range against various cancer cell lines | Retains the microtubule-targeting mechanism of action of this compound.[3] |
| D-Ring Modified Analog | Modification of the D-ring of this compound | Equipotent to this compound (picomolar range) | Designed for increased stability and to allow for conjugation to antibody-drug conjugates (ADCs).[5][6][7][8] |
It is important to note that while the in vitro data for these analogs are promising, their in vivo efficacy and therapeutic window remain to be determined through further preclinical studies.
Experimental Protocols
In Vivo Xenograft Studies for this compound
1. LOX-IMVI Human Melanoma Xenograft Model [4]
-
Cell Line: LOX-IMVI human melanoma cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of LOX-IMVI cells into the flank of the mice.
-
Treatment: When tumors reached a predetermined size, mice were treated with this compound administered intravenously via the tail vein.
-
Dosing: 0.24 mg/kg, administered every 4 days for a total of two doses.
-
Efficacy Assessment: Tumor volume was measured regularly to determine the extent of tumor growth inhibition compared to a vehicle-treated control group.
2. Orthotopic Pancreatic Cancer Model
-
Cell Line: L3.6pl human pancreatic cancer cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Orthotopic injection of L3.6pl cells into the pancreas.
-
Treatment: Daily intraperitoneal injections of this compound.
-
Dosing: 10 µg/kg daily for 22 days.
-
Efficacy Assessment: Tumor volume and weight were measured at the end of the study. Metastasis to lymph nodes and liver was also assessed.
Mechanism of Action and Signaling Pathway
This compound exerts its potent anti-tumor effects primarily by disrupting microtubule dynamics, a critical process for cell division.[2] This leads to mitotic arrest and subsequent induction of apoptosis (programmed cell death). The apoptotic signaling cascade initiated by this compound involves both caspase-dependent and -independent pathways.[3]
A key mechanism of this compound-induced apoptosis is through the mitochondrial pathway.[1] This involves the release of cytochrome c, Smac/DIABLO, and Omi/HtrA2 from the mitochondria, leading to the activation of caspases. Furthermore, this compound has been shown to induce the degradation of the X-linked inhibitor of apoptosis protein (XIAP), an anti-apoptotic protein, thereby sensitizing cancer cells to apoptosis.[1] this compound also leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[9][10][11][12]
This compound Signaling Pathway
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a general workflow for assessing the in vivo anti-tumor activity of novel compounds like this compound and its analogs.
In Vivo Anti-Tumor Efficacy Workflow
References
- 1. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and 22-step synthesis of highly potent D-ring modified and linker-equipped analogs of spongistatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Cephalostatin 1 inactivates Bcl-2 by hyperphosphorylation independent of M-phase arrest and DNA damage [pubmed.ncbi.nlm.nih.gov]
- 10. BCL-2 Is Phosphorylated and Inactivated by an ASK1/Jun N-Terminal Protein Kinase Pathway Normally Activated at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of Bcl2 and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BCL-2 is phosphorylated and inactivated by an ASK1/Jun N-terminal protein kinase pathway normally activated at G(2)/M - PubMed [pubmed.ncbi.nlm.nih.gov]
Spongistatin-1: A Comparative Guide to its Tubulin Binding Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Spongistatin-1's binding to tubulin in relation to other well-characterized tubulin inhibitors. The information presented is supported by experimental data to assist researchers in understanding the unique mechanism of action of this compound and to guide future drug discovery efforts.
This compound, a potent marine-derived macrolide, exerts its powerful antimitotic effects by interacting with tubulin, the fundamental protein component of microtubules. Understanding the specific binding site and its relationship with other tubulin inhibitors is crucial for the development of novel anticancer therapeutics. This guide summarizes the competitive binding landscape of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities and inhibitory concentrations of this compound and other tubulin inhibitors from competitive binding assays.
Table 1: Inhibition of [³H]this compound Binding to Tubulin
| Competing Ligand | Concentration (µM) | % Inhibition of [³H]this compound Binding (Mean ± SD) | Binding Relationship |
| Spongistatin-5 | 1.0 - 3.0 | Concentration-dependent | Competitive (Ki = 2.2 µM)[1][2][3] |
| Dolastatin 10 | 5 | 78 ± 2 | Strong Inhibition |
| Hemiasterlin | 5 | 86 ± 1 | Strong Inhibition |
| Cryptophycin 1 | 5 | 70 ± 1 | Strong Inhibition* |
| Vinblastine (B1199706) | 5 | 12 ± 8 | Minimal Inhibition |
| Halichondrin B | 5 | 12 ± 3 | Little Inhibition |
| Eribulin | 5 | 13 ± 2 | Little Inhibition |
| Maytansine | 5 | -2 ± 7 | Little Inhibition |
| Rhizoxin | 5 | 24 ± 1 | Little Inhibition |
| Dolastatin 15 | 5 | 10 ± 5 | Little Inhibition |
| Vitilevuamide | 5 | 12 ± 1 | Little Inhibition |
| Diazonamide A | 5 | 14 ± 4 | Little Inhibition |
*Note: The strong inhibition by Dolastatin 10, Hemiasterlin, and Cryptophycin 1 may be attributed to the masking of the this compound binding site due to aberrant tubulin assembly induced by these compounds[1][2][3].
Table 2: Inhibition of [³H]Vinblastine Binding to Tubulin
| Inhibitor | Tubulin Concentration (µM) | Vinblastine Concentration (µM) | IC₅₀ (µM) | Binding Relationship with Vinblastine |
| This compound | 5 | 5 | 2 | Noncompetitive[4] |
| Dolastatin 10 | 5 | 5 | 2 | Noncompetitive[4] |
| Halichondrin B | 5 | 5 | 5 | Noncompetitive |
Table 3: this compound Binding and Interaction with Other Sites
| Parameter | Value | Method | Notes |
| Apparent Kᴅ for this compound | 1.1 µM | Hummel-Dreyer chromatography | Represents the dissociation constant of the this compound-tubulin complex[1][2][3]. |
| Apparent Kᴅ for this compound | 3.5 µM | Scatchard analysis | Represents the dissociation constant of the this compound-tubulin complex[1][2][3]. |
| Effect on Colchicine (B1669291) Binding | No effect | N/A | This compound does not interfere with the binding of colchicine to its distinct site on tubulin[5]. |
| Interaction with Taxol (Paclitaxel) | No direct competition | N/A | This compound and Taxol bind to distinct sites on tubulin (Vinca and Taxane (B156437) sites, respectively) and are not expected to be direct competitors. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the binding of this compound to tubulin.
[³H]this compound Competitive Binding Assay
This assay measures the ability of unlabeled compounds to compete with radiolabeled this compound for binding to purified tubulin.
Materials:
-
Purified tubulin
-
[³H]this compound
-
Unlabeled competitor compounds (e.g., other tubulin inhibitors)
-
Binding Buffer: 0.1 M MES (pH 6.9), 0.5 mM MgCl₂, 4% (v/v) dimethyl sulfoxide (B87167) (DMSO)
-
Microcolumns (e.g., Sephadex G-25)
-
Scintillation counter and fluid
Procedure:
-
Prepare reaction mixtures in a total volume of 300 µL containing the Binding Buffer.
-
Add purified tubulin to a final concentration of 1.0 mg/mL (10 µM).
-
Add [³H]this compound to a final concentration of 10 µM.
-
Add the unlabeled competitor compound at the desired concentration (e.g., 5 µM). For control reactions, add an equivalent volume of DMSO.
-
Incubate the reaction mixtures for 15 minutes at room temperature.
-
To separate bound from free [³H]this compound, apply two aliquots of each reaction mixture to individual microcolumns.
-
Centrifuge the microcolumns to elute the tubulin-bound radioligand.
-
Collect the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the competitor to the control (no competitor).
General Tubulin Radioligand Binding Assay (Filtration Method)
This protocol provides a general framework for a competitive radioligand binding assay using a filtration-based separation method.
Materials:
-
Purified tubulin or cell lysates containing tubulin
-
Radiolabeled ligand (e.g., [³H]colchicine, [³H]vinblastine)
-
Unlabeled test compounds
-
Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glass fiber filters
-
Filtration apparatus (e.g., cell harvester)
-
Wash Buffer (ice-cold Assay Buffer)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures in a 96-well plate. Each well should contain the Assay Buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Initiate the binding reaction by adding the tubulin preparation to each well.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using the filtration apparatus. This separates the tubulin-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by nonlinear regression analysis.
-
If the Kᴅ of the radioligand is known, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation.
Visualization of Tubulin Inhibitor Binding Sites
The following diagrams illustrate the relationships between the binding sites of different classes of tubulin inhibitors.
Caption: Major drug-binding sites on the tubulin heterodimer.
The following workflow illustrates the process of a competitive binding assay.
Caption: General workflow for a competitive tubulin binding assay.
Conclusion
This compound binds to a distinct site within the vinca domain of tubulin. Experimental data demonstrates that while it is a potent inhibitor of tubulin polymerization, it does not directly compete with vinblastine, a classic vinca alkaloid. Instead, it exhibits a noncompetitive inhibition pattern, suggesting it binds to a site that allosterically affects vinblastine binding. Furthermore, this compound does not interact with the colchicine or taxane binding sites. The competitive binding profile of this compound, particularly its unique interaction within the vinca domain, distinguishes it from other tubulin inhibitors and highlights its potential as a lead compound for the development of novel anticancer agents with a distinct mechanism of action.
References
- 1. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The interaction of spongistatin 1 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stork: Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin [storkapp.me]
Spongistatin-1 Demonstrates Potential to Overcome Taxane Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Spongistatin-1's efficacy in taxane-resistant cancer cell lines. By examining its performance against common taxane-resistance mechanisms and detailing its unique mode of action, this document serves as a valuable resource for evaluating its potential as an alternative therapeutic agent.
This compound, a marine-derived macrolide, has emerged as a highly potent antimitotic agent with a distinct mechanism of action from taxanes, suggesting its potential to circumvent common drug resistance pathways. This guide synthesizes available experimental data to compare the cytotoxic activity of this compound and taxanes, particularly in cell lines exhibiting well-characterized resistance mechanisms.
Comparative Cytotoxic Activity
Experimental data indicates that while this compound's potency is moderately affected by the overexpression of P-glycoprotein (PgP/ABCB1), a primary mechanism of taxane (B156437) resistance, it remains significantly more active than paclitaxel (B517696) in resistant cells.
| Cell Line | Drug | IC50 (nM) | Resistance Factor | Reference |
| MES-SA (Parental) | (+)-Spongistatin 1 | 0.2 | - | [1] |
| MES-SA (Parental) | Paclitaxel | 2.5 | - | [1] |
| MES-SA/Dx5-Rx1 (PgP-overexpressing) | (+)-Spongistatin 1 | 2.0 | 10 | [1] |
| MES-SA/Dx5-Rx1 (PgP-overexpressing) | Paclitaxel | >560 | >224 | [1] |
| OVCAR-8 (Parental) | Spongistatin 1 | 0.10 | - | [2] |
| NCI/ADR-RES (PgP-overexpressing) | Spongistatin 1 | 0.55 | 5.5 | [2] |
Table 1: Comparative IC50 values of this compound and Paclitaxel in a P-glycoprotein (PgP)-overexpressing cell line and its parental counterpart. The resistance factor is calculated by dividing the IC50 of the resistant cell line by that of the parental cell line.
The data clearly demonstrates that in the PgP-overexpressing MES-SA/Dx5-Rx1 cell line, the resistance to paclitaxel is over 224-fold, rendering it largely ineffective. In contrast, the resistance to this compound is only 10-fold, and it maintains a nanomolar IC50, indicating significant retained activity.[1] Similarly, in the NCI/ADR-RES cell line, which also overexpresses P-glycoprotein, this compound shows only a 5.5-fold increase in IC50 compared to the parental OVCAR-8 line.[2]
Currently, there is a lack of published data on the efficacy of this compound in taxane-resistant cell lines where the resistance is driven by mechanisms other than P-glycoprotein overexpression, such as specific β-tubulin mutations or alterations in microtubule-associated proteins.
Mechanisms of Action and Circumvention of Resistance
Taxanes, such as paclitaxel and docetaxel, function by stabilizing microtubules, leading to mitotic arrest and apoptosis.[3] However, cancer cells can develop resistance through various mechanisms, primarily:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (encoded by the ABCB1 gene), actively pumps taxanes out of the cell, reducing their intracellular concentration.[3]
-
Alterations in tubulin and microtubules: Mutations in the genes encoding α- and β-tubulin can prevent taxanes from binding to their target. Changes in the expression of different tubulin isotypes or microtubule-associated proteins (MAPs) can also reduce drug sensitivity.[3]
-
Upregulation of anti-apoptotic pathways: Increased expression of anti-apoptotic proteins, such as those in the Bcl-2 family or the X-linked inhibitor of apoptosis protein (XIAP), can allow cancer cells to evade drug-induced cell death.[4]
This compound, in contrast to taxanes, inhibits microtubule assembly by binding to the Vinca alkaloid domain of tubulin.[3] This fundamental difference in its mechanism of action is a key reason for its ability to overcome taxane resistance.
Furthermore, this compound has been shown to induce apoptosis through pathways that can counteract chemoresistance. One such mechanism is the degradation of XIAP, an anti-apoptotic protein whose overexpression is linked to chemoresistance.[4] By promoting the degradation of XIAP, this compound may re-sensitize resistant cells to apoptotic signals.[4]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The following is a representative protocol for determining the cytotoxic effects of this compound and taxanes on sensitive and resistant cancer cell lines.
1. Cell Seeding:
-
Culture parental and taxane-resistant cell lines in appropriate growth medium.
-
Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of this compound and the taxane of interest (e.g., paclitaxel) in the appropriate cell culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization and Absorbance Measurement:
-
After the incubation, carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth).
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways involved in taxane resistance and the mechanism of action of this compound.
Caption: Mechanisms of Taxane Resistance in Cancer Cells.
Caption: Mechanism of Action of this compound and Circumvention of Taxane Resistance.
References
- 1. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spongistatin-1 and Eribulin in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two potent microtubule-targeting agents, Spongistatin-1 and Eribulin (B193375), in the context of breast cancer models. While both compounds interfere with microtubule dynamics, they exhibit distinct properties and are at different stages of clinical development. Eribulin (marketed as Halaven®) is an FDA-approved treatment for metastatic breast cancer, whereas this compound remains a preclinical candidate of significant interest due to its exceptional potency.
Executive Summary
Eribulin, a synthetic analog of the marine natural product halichondrin B, has demonstrated a survival advantage in patients with heavily pretreated metastatic breast cancer.[1][2][3] Its mechanism extends beyond simple microtubule inhibition, encompassing non-mitotic effects such as vascular remodeling and reversal of the epithelial-mesenchymal transition (EMT).[4][5][6] this compound, a natural product isolated from marine sponges, is one of the most potent antiproliferative agents discovered.[7] It exhibits sub-nanomolar cytotoxicity against a wide range of cancer cell lines, including those resistant to other chemotherapies.[8][9] However, its development has been hampered by its limited availability from natural sources and the complexity of its chemical synthesis.[7][10] This guide will delve into the available preclinical and clinical data to provide a comparative overview of their mechanisms, efficacy, and future potential.
Mechanism of Action
Both this compound and Eribulin target tubulin, a key component of microtubules, but they do so through distinct mechanisms that lead to cell cycle arrest and apoptosis.
This compound is a potent inhibitor of microtubule assembly.[11] It binds to the vinca (B1221190) alkaloid domain on tubulin, preventing its polymerization into microtubules.[9][11] This disruption of microtubule dynamics leads to mitotic arrest and subsequent programmed cell death.[8][11] Some studies suggest that this compound can induce apoptosis through both caspase-dependent and -independent pathways and may also lead to the degradation of the X-linked inhibitor of apoptosis protein (XIAP), potentially overcoming chemoresistance.[8][12]
Eribulin also inhibits microtubule growth but does so by binding to the plus ends of existing microtubules, a mechanism distinct from other microtubule-targeting agents like taxanes and vinca alkaloids.[4][13] This interaction leads to the sequestration of tubulin into nonfunctional aggregates, resulting in irreversible mitotic blockade and apoptosis.[4][5] Beyond its cytotoxic effects, Eribulin has demonstrated unique non-mitotic activities in preclinical models, including:
-
Vascular Remodeling: Eribulin can remodel the tumor vasculature, leading to increased tumor perfusion and reduced hypoxia.[4][5][6]
-
Reversal of Epithelial-Mesenchymal Transition (EMT): Eribulin has been shown to reverse the EMT phenotype in breast cancer cells, which is associated with decreased metastatic potential.[4][6][14]
Signaling Pathway Overview
Efficacy in Breast Cancer Models
This compound: Preclinical Data
This compound has demonstrated extraordinary potency in vitro across a wide range of human cancer cell lines, including breast cancer.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~0.1 | [15] |
| L1210 | Murine Leukemia | 0.02 | [11] |
| HeLa | Cervical Cancer | 0.025 | [15] |
| OVCAR-8 | Ovarian Cancer | 0.1 | [15] |
| NCI/ADR-RES | Ovarian (Multidrug-Resistant) | 0.55 | [15] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In vivo studies are limited due to the scarcity of the compound. However, a study in a human melanoma xenograft model showed that this compound at a dose of 0.24 mg/kg resulted in a 75% reduction in tumor volume.[15] Another study in an orthotopic pancreatic cancer model demonstrated that this compound inhibited tumor growth and metastasis at a daily dose of 10 μg/kg.[8][15]
Eribulin: Preclinical and Clinical Data
Eribulin has been extensively studied in both preclinical breast cancer models and in clinical trials.
Table 2: Efficacy of Eribulin in Preclinical and Clinical Studies
| Study Type | Model/Population | Key Findings | Reference |
| In Vitro | Triple-Negative Breast Cancer (TNBC) Cell Lines | Induced cell death and modulated invasiveness and EMT characteristics. | [14] |
| In Vivo | Human Breast Cancer Xenografts | Reduced tumor microenvironment abnormality by vascular remodeling. | [6] |
| Phase 3 Clinical Trial (EMBRACE) | Metastatic Breast Cancer (heavily pretreated) | Median Overall Survival (OS) of 13.1 months with Eribulin vs. 10.6 months with treatment of physician's choice. | [16][17] |
| Phase 3 Clinical Trial (Study 301) | Metastatic Breast Cancer (up to 2 prior chemotherapies) | Median OS of 15.9 months with Eribulin vs. 14.5 months with capecitabine (B1668275) (not statistically significant). | [3] |
| Pooled Analysis (EMBRACE & Study 301) | Metastatic Breast Cancer | Median OS of 15.2 months with Eribulin vs. 12.8 months with control. Significant benefit in HER2-negative and triple-negative subgroups. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cell Growth Inhibition Assay (for this compound)
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or SRB assay. The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study (for Eribulin)
-
Animal Model: Female immunodeficient mice (e.g., nude or SCID mice) are used.
-
Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (length × width²) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. Eribulin is administered intravenously at a specified dose and schedule (e.g., 1 mg/kg, once weekly). The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. The primary endpoint is typically a significant reduction in tumor volume in the treated group compared to the control group.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the treatment effect.
Experimental Workflow Diagram
Discussion and Future Perspectives
Both this compound and Eribulin are potent antimitotic agents with significant potential in the treatment of breast cancer. Eribulin is already an established therapeutic option for patients with metastatic disease, with its unique non-mitotic mechanisms offering potential advantages beyond its direct cytotoxic effects.[4][5][6] The ability of Eribulin to remodel the tumor microenvironment may also enhance the efficacy of other therapies, a concept that warrants further investigation in combination studies.[5][18]
This compound's extraordinary potency, even in multidrug-resistant cell lines, makes it a highly attractive candidate for further development.[8][15] The primary hurdle for its clinical translation remains its complex synthesis.[10][19] However, recent advances in synthetic chemistry are paving the way for the production of this compound and its analogs in quantities sufficient for preclinical and potentially clinical evaluation.[10][20] The development of simplified, yet still highly potent, analogs of this compound could also be a promising strategy to overcome the synthetic challenges.[7][9][21]
Future research should focus on:
-
Direct comparative studies: Head-to-head preclinical studies of this compound and Eribulin in various breast cancer subtypes would provide a clearer understanding of their relative efficacy and potential for clinical development.
-
Combination therapies: Investigating the synergistic effects of both agents with other targeted therapies and immunotherapies could unlock new treatment paradigms. For instance, the vascular remodeling properties of Eribulin could enhance the delivery and efficacy of other drugs.
-
Biomarker discovery: Identifying biomarkers that predict sensitivity to either this compound or Eribulin would enable patient stratification and personalized treatment approaches. The link between PI3K pathway mutations and Eribulin resistance is an example of progress in this area.[22]
-
Analog development: Continued efforts to synthesize simplified and more accessible analogs of this compound are crucial for its progression towards clinical trials.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy of eribulin in women with metastatic breast cancer: a pooled analysis of two phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase III Open-Label Randomized Study of Eribulin Mesylate Versus Capecitabine in Patients With Locally Advanced or Metastatic Breast Cancer Previously Treated With an Anthracycline and a Taxane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eribulin - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of EF- and ABEF-Analogs of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward a more step-economical and scalable synthesis of spongistatin 1 to facilitate cancer drug development efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. targetedonc.com [targetedonc.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. blogs.rsc.org [blogs.rsc.org]
- 20. Making sure you're not a bot! [academiccommons.columbia.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. PI3K activation promotes resistance to eribulin in HER2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Spongistatin-1: A Comparative Guide to its Anti-Angiogenic and Anti-Metastatic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic and anti-metastatic properties of Spongistatin-1, a potent marine-derived macrolide, with other established microtubule-targeting agents. The data presented is compiled from preclinical studies to offer an objective evaluation of its therapeutic potential.
Comparative Efficacy: this compound and Alternatives
This compound demonstrates remarkable potency in inhibiting key processes of angiogenesis and metastasis. The following tables summarize its in vitro and in vivo efficacy in comparison to other microtubule-targeting agents, namely Paclitaxel (B517696), Combretastatin A-4, and the Vinca (B1221190) Alkaloid Vinblastine (B1199706)/Vinflunine.
Table 1: In Vitro Anti-Angiogenic and Anti-Proliferative Activity (IC50 Values)
| Compound | Endothelial Cell Proliferation | Endothelial Cell Migration | Tube Formation | Aortic Ring Sprouting | Cytotoxicity (HUVECs) |
| This compound | 100 pM[1] | 1.0 nM[1] | 1.0 nM[1][2] | 500 pM[1] | >50 nM[1] |
| Paclitaxel | Not specified | Not specified | 50.0 nM[2] | Not specified | Cytostatic at low nM, Cytotoxic ≥10 nM[3] |
| Combretastatin A-4 | ~5-10 nM (significant decrease) | Inhibited | 10.0 nM[2] | Not specified | <4 nM (bladder cancer cells)[4] |
| Vinblastine | Not specified | Not specified | 5.0 nM[2] | Not specified | Not specified |
Table 2: In Vivo Anti-Angiogenic and Anti-Metastatic Activity
| Compound | Model | Dosage | Effect on Angiogenesis | Effect on Metastasis |
| This compound | Mouse Cornea Micropocket Assay | 10 µg/kg[1] | 50% inhibition of neovascularization | Not Applicable |
| Orthotopic Pancreatic Cancer (Mouse) | 10 µg/kg/day[5][6] | Not specified | ~70% reduction in lymph node and liver metastases[5] | |
| Human Melanoma Xenograft (Mouse) | 0.24 mg/kg | Not specified | Not specified | |
| Paclitaxel | Murine Breast Carcinoma (Mouse) | 3-6 mg/kg/day | Dose-dependent decrease in microvessel density[7] | Not specified |
| Ovarian Cancer (in combination) | Not specified | Downregulation of VEGF | Potential inhibition[8] | |
| Combretastatin A-4P | Lewis Lung Carcinoma (Mouse) | Not specified | Potent inhibition of neovascularization | Potent inhibition of metastases[9] |
| Syngeneic Tumor (Mouse) | 30 mg/kg | Strong reduction of microvascular density | Not specified | |
| Vinflunine | Matrigel Implants (Mouse) | Doses 20-40 fold lower than MTD | Inhibition of bFGF-induced angiogenesis[10] | Reduced liver metastases at doses 16-fold lower than MTD[10] |
Mechanism of Action: Signaling Pathways
This compound and its comparators exert their anti-cancer effects primarily by targeting tubulin, a critical component of microtubules. This disruption of microtubule dynamics interferes with cell division, intracellular transport, and cell migration. However, the downstream signaling pathways affected can differ, leading to varied biological outcomes.
This compound Signaling Pathways
This compound's potent anti-proliferative activity stems from its high-affinity binding to tubulin, leading to the inhibition of microtubule polymerization[11]. This action induces mitotic arrest and apoptosis. Furthermore, this compound has been shown to modulate key signaling pathways involved in angiogenesis and metastasis.
-
PKCα Signaling in Angiogenesis: this compound inhibits the activity of Protein Kinase C alpha (PKCα), a crucial kinase in angiogenesis, by preventing its translocation to the cell membrane[1].
Figure 1: this compound inhibits angiogenesis by blocking PKCα translocation.
-
Bcl-2 Signaling in Metastasis: this compound induces phosphorylation of the anti-apoptotic protein Bcl-2, leading to its inactivation. This promotes anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix) and inhibits cell migration, thereby reducing metastasis[12].
Figure 2: this compound promotes anoikis and inhibits metastasis via Bcl-2 phosphorylation.
Alternative Agent Signaling Pathways
-
Paclitaxel: Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization[13]. This leads to the formation of abnormally stable microtubules, mitotic arrest at the G2/M phase, and subsequent apoptosis[13][14]. Its anti-angiogenic effects are also linked to the induction of a mitochondrial apoptotic signaling pathway in endothelial cells[3].
Figure 3: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.
-
Combretastatin A-4: Combretastatin A-4 is a microtubule-depolymerizing agent that acts as a vascular disrupting agent (VDA). It binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the collapse of the established tumor vasculature[15]. This vascular shutdown causes a rapid onset of tumor necrosis. Its mechanism also involves the disruption of VE-cadherin signaling, which is crucial for endothelial cell-cell junctions, leading to increased vascular permeability[9][16].
Figure 4: Combretastatin A-4 disrupts tumor vasculature leading to necrosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Angiogenesis: Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
References
- 1. Investigation of the marine compound spongistatin 1 links the inhibition of PKCalpha translocation to nonmitotic effects of tubulin antagonism in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-angiogenic, vascular-disrupting and anti-metastatic activities of vinflunine, the latest vinca alkaloid in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The marine compound spongistatin 1 targets pancreatic tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. Vascular disrupting agents | amdbook.org [amdbook.org]
- 16. researchgate.net [researchgate.net]
Head-to-head comparison of different Spongistatin-1 total synthesis routes
A Head-to-Head Comparison of Spongistatin-1 Total Synthesis Routes
Authored for Researchers, Scientists, and Drug Development Professionals
This compound, a marine-derived macrolide, stands as one of the most potent antimitotic agents ever discovered, exhibiting extraordinary cytotoxicity against a broad range of cancer cell lines.[1] Its remarkable biological activity and complex molecular architecture—featuring a 42-membered ring, two spiroketals, and 24 stereocenters—have rendered it a formidable and highly sought-after target for total synthesis.[1] The extreme scarcity of the natural product has necessitated the development of synthetic routes to enable further biological investigation and potential therapeutic development.[1] Over the past two decades, several leading research groups have risen to this challenge, devising unique and elegant strategies for its construction.
This guide provides an objective, data-driven comparison of the total synthesis routes developed by the research groups of Amos B. Smith III, Ian Paterson, and Michael T. Crimmins. We will dissect their strategic approaches, key chemical transformations, and overall efficiency, presenting a clear overview to inform future synthetic endeavors and analogue development.
Quantitative Comparison of Synthetic Routes
The efficiency of a total synthesis is often measured by its step count, particularly the longest linear sequence (LLS), and its overall yield. These metrics provide a quantitative basis for comparing the practicality and resource intensity of each route.
| Metric | Amos B. Smith III (Third Generation) | Ian Paterson | Michael T. Crimmins |
| Longest Linear Sequence (LLS) | 31 steps[1][2] | Data for this compound not explicitly found; a related Spongistatin-2 synthesis was 32 steps. | Data for this compound not explicitly found. |
| Overall Yield | 3.1% (Gram-scale synthesis)[1][2] | Data for this compound not explicitly found; a related Spongistatin-2 synthesis yielded 1.3%. | Data for this compound not explicitly found. |
| Key Strategy | Convergent ABCD + EF fragment coupling via Wittig reaction. | Convergent (AB+CD) + EF fragment coupling via Aldol and Wittig reactions. | Highly convergent four-fragment assembly (AB, CD, EF, Side-chain).[3] |
The Amos B. Smith III Synthesis: A Scalable and Convergent Approach
The Smith group has developed multiple generations of the this compound synthesis, culminating in a third-generation route capable of producing gram-scale quantities of the target molecule, a significant achievement for a molecule of this complexity.[1] The strategy is highly convergent, focusing on the synthesis of two advanced fragments: the C1-C28 "northern hemisphere" ABCD aldehyde and the C29-C51 "southern hemisphere" EF Wittig salt.
The key disconnection points are the C28-C29 olefin, formed via a Wittig reaction, and the C1-O ester bond of the macrolactone, which is forged in the final stages using a Yamaguchi macrolactonization. This approach allows for the late-stage union of two large, independently synthesized fragments, maximizing convergence and overall efficiency. The third-generation synthesis is notable for its scalability, employing a proline-catalyzed cross-aldol reaction for the efficient construction of the F-ring subunit.[1]
References
- 1. Gram-Scale Synthesis of (+)-Spongistatin 1. Development of An Improved, Scalable Synthesis of the F-Ring Subunit, Fragment Union, and Final Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spongipyran Synthetic Studies. Evolution of a Scalable Total Synthesis of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric total synthesis of spongistatins 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the differential cytotoxicity of Spongistatin-1 on normal vs. cancer cells
An objective comparison of the cytotoxic effects of Spongistatin-1 on cancerous versus normal cell lines, supported by experimental data.
This compound, a complex marine-derived macrolide, has emerged as an exceptionally potent antimitotic agent with significant potential in cancer therapy.[1][2][3] Extensive research has demonstrated its remarkable cytotoxicity against a broad spectrum of cancer cell lines at concentrations as low as the picomolar and sub-nanomolar range.[1][4] A key aspect of its therapeutic promise lies in its differential cytotoxicity, exhibiting significantly lower toxicity towards normal, non-proliferating cells, thereby suggesting a wide therapeutic window.[1]
Comparative Cytotoxicity: Cancer vs. Normal Cells
The cytotoxic efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of 50% of a cell population. As illustrated in the table below, this compound demonstrates extraordinary potency against various human cancer cell lines, with IC50 values consistently in the sub-nanomolar to picomolar range. In stark contrast, its effect on quiescent (non-dividing) normal human fibroblasts is dramatically lower, with an IC50 value in the micromolar range, indicating a selectivity of over 10,000-fold for cancer cells over quiescent normal cells.[1]
| Cell Line | Cell Type | IC50 Value | Reference |
| Cancer Cell Lines | |||
| NCI-60 Panel (average) | Human Cancer Cell Lines | 0.12 nM | [1] |
| L1210 | Murine Leukemia | 20 pM | [2] |
| HeLa | Human Cervical Cancer | 25 pM | [4] |
| MCF-7 | Human Breast Cancer | 25 pM | [4] |
| OVCAR-8 | Human Ovarian Cancer | 100 pM | [4] |
| NCI/ADR-RES | Multidrug-Resistant Ovarian | 550 pM | [4] |
| Normal Cell Line | |||
| IMR-90 (quiescent) | Human Fetal Lung Fibroblast | 6.7 µM | [1] |
Mechanism of Action: Targeting Microtubules
This compound exerts its potent anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.[1][2] It inhibits the polymerization of tubulin, the protein subunit of microtubules, by binding to the Vinca (B1221190) alkaloid domain.[2][5] This interference with microtubule function leads to the arrest of cancer cells in the mitotic phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[1][2]
The apoptotic response to this compound can proceed through multiple signaling pathways. In some cancer cell lines, such as human primary acute leukemia cells, it induces a caspase-dependent mitochondrial apoptosis pathway.[6] This involves the release of pro-apoptotic factors like cytochrome c, Smac/DIABLO, and Omi/HtrA2 from the mitochondria.[6] Notably, this compound can also lead to the degradation of the X-linked inhibitor of apoptosis protein (XIAP), a key factor in chemoresistance.[6] In other cell types, like MCF-7 breast cancer cells, this compound can induce apoptosis through a caspase-independent mechanism involving the pro-apoptotic protein Bim.[1]
Experimental Protocols
The assessment of the differential cytotoxicity of this compound involves standardized cell viability and cytotoxicity assays. Below are the general methodologies for these key experiments.
Cell Culture and Growth Inhibition Assay (for Cancer Cells)
-
Cell Seeding: Cancer cell lines are seeded in 96-well tissue culture plates at a density of 500-3000 cells per well. The seeding density is optimized for each cell line based on its growth rate.
-
Cell Adhesion: The cells are allowed to attach to the plate for a minimum of 5 hours.
-
Compound Administration: this compound (or a DMSO vehicle control) is added to the wells in a series of 1:3 dilutions, typically starting from a concentration of 100 nM.
-
Incubation: The cells are incubated with the compound for 4 days.
-
Cell Viability Assessment: The number of viable cells is determined using a suitable assay, such as the MTT assay, which measures the metabolic activity of the cells.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Cytotoxicity Assay for Quiescent Normal Cells (IMR-90)
-
Cell Growth to Confluency: IMR-90 human fibroblast cells are grown in a culture medium (e.g., MEM with 10% FBS) for 4 days until they form a confluent monolayer.
-
Induction of Quiescence: The medium is replaced with a low-serum medium (e.g., complete MEM with 0.1% FBS), and the cells are cultured for an additional 3 days to achieve a state of quiescence (non-proliferation).
-
Compound Exposure: The quiescent cells are then exposed to various concentrations of this compound.
-
Cytotoxicity Assessment: The viability of the cells is measured to determine the cytotoxic effect of the compound on non-proliferating cells.
Conclusion
References
- 1. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo validation of Spongistatin-1's ability to overcome drug resistance
A detailed comparison of Spongistatin-1's performance against established chemotherapeutic agents, supported by preclinical data, for researchers, scientists, and drug development professionals.
In the landscape of cancer therapeutics, the emergence of drug resistance remains a formidable challenge, often leading to treatment failure. This compound, a potent marine-derived macrolide, has demonstrated significant promise in overcoming these resistance mechanisms. This guide provides an objective comparison of this compound with other microtubule-targeting agents, primarily paclitaxel (B517696), based on available preclinical data. The evidence suggests that this compound's unique properties make it a compelling candidate for further investigation in the fight against drug-resistant tumors.
Superiority in P-glycoprotein-Mediated Resistance: In Vitro Evidence
A primary mechanism of multidrug resistance (MDR) is the overexpression of the drug efflux pump P-glycoprotein (PgP). In a head-to-head comparison, this compound has shown a markedly lower susceptibility to PgP-mediated efflux than paclitaxel. This indicates that this compound is more likely to maintain its cytotoxic efficacy in tumor cells that have developed this common form of resistance.
| Cell Line | Drug | IC50 (Parental MES-SA) | IC50 (PgP-overexpressing MES-SA/Dx5-Rx1) | Fold Increase in IC50 (Resistance) |
| Human Uterine Sarcoma | This compound | Not explicitly stated | 10-fold higher than parental | 10 |
| Human Uterine Sarcoma | Paclitaxel | Not explicitly stated | >224-fold higher than parental | >224 |
Table 1: In Vitro Efficacy of this compound and Paclitaxel in a P-glycoprotein (PgP)-Overexpressing Drug-Resistant Cell Line.[1]
The data clearly illustrates that while the PgP-overexpressing cells show a significant increase in resistance to paclitaxel, their resistance to this compound is substantially lower.[1]
In Vivo Antitumor Activity: Potency in Preclinical Models
This compound has demonstrated significant dose-dependent antitumor activity in human tumor xenograft models. While direct comparative in vivo studies in drug-resistant models are not yet available, its efficacy in sensitive models, where paclitaxel was used as a control, underscores its potential.
| Xenograft Model | Drug | Dosage and Schedule | Outcome |
| LOX-IMVI Human Melanoma | This compound | 0.24 mg/kg, IV (Q4D x 2) | Statistically significant tumor growth inhibition (p=0.001 on day 18).[1] |
| LOX-IMVI Human Melanoma | Paclitaxel | 20 mg/kg, IV (Q4D x 3 or Q4D x 2) | Positive control, demonstrated antitumor activity.[1] |
| Orthotopic Pancreatic Cancer (L3.6pl) | This compound | 10 µg/kg, IP (daily) | Significant reduction in tumor growth and metastasis. |
Table 2: In Vivo Antitumor Efficacy of this compound.
Experimental Protocols
P-glycoprotein (PgP) Sensitivity Assay
The comparative analysis of this compound and paclitaxel was conducted using the MES-SA human uterine sarcoma cell line and its PgP-overexpressing subline, MES-SA/Dx5-Rx1. The resistant subline was derived from long-term exposure to doxorubicin. Growth inhibitory IC50 values were determined following drug exposure.[1]
Human Melanoma Xenograft Study (LOX-IMVI)
Six-week-old female athymic nude mice were subcutaneously injected with 1x10^6 LOX-IMVI human melanoma cells. When tumors reached a mean size of approximately 150 mm³, the mice were randomized into treatment groups. This compound and paclitaxel were administered via intravenous tail vein injection according to the schedules outlined in Table 2. Tumor volumes were measured regularly to assess efficacy.[1]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound's ability to overcome drug resistance is rooted in its distinct mechanism of action. As a potent microtubule inhibitor, it disrupts cell division, leading to mitotic arrest.[1] However, its advantages extend beyond this primary function.
This compound induces apoptosis through both caspase-dependent and -independent pathways.[1] Crucially, it has been shown to lead to the degradation of the X-linked inhibitor of apoptosis protein (XIAP), a key factor in chemoresistance.[1] By degrading XIAP, this compound can effectively trigger cell death in apoptosis-resistant tumor cells.
Conclusion
The available preclinical data strongly support the potential of this compound as a therapeutic agent capable of overcoming clinically relevant mechanisms of drug resistance. Its significantly lower susceptibility to P-glycoprotein efflux compared to paclitaxel, a cornerstone of current chemotherapy regimens, is a key advantage. While direct in vivo comparative studies in drug-resistant models are needed to fully validate these findings, the potent antitumor activity of this compound in preclinical models, coupled with its unique mechanism of action, positions it as a highly promising candidate for further development. For researchers and clinicians grappling with the challenge of drug-resistant cancers, this compound represents a compelling avenue of investigation with the potential to improve patient outcomes.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Spongistatin-1
Researchers, scientists, and drug development professionals handling Spongistatin-1, a potent cytotoxic and antimitotic agent, must adhere to stringent disposal procedures to ensure personal safety and prevent environmental contamination.[1][2][3] As a hazardous compound, all waste materials contaminated with this compound require careful management from the point of generation through to final disposal.[4][5] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound.
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound, which are essential for its safe handling and management.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 148179-94-6 |
| Molecular Formula | C₆₃H₉₅ClO₂₁ |
| Molecular Weight | 1223.87 g/mol |
| Appearance | Solid, Powder |
| Hazard | Potent Cytotoxic, Antimitotic Agent |
Source: Biosynth[1]
Experimental Protocol: this compound Disposal
This protocol outlines the detailed methodology for the safe disposal of this compound and associated contaminated materials. These procedures are based on established guidelines for handling highly potent cytotoxic compounds.[6][7]
1. Personal Protective Equipment (PPE):
Before initiating any disposal procedures, ensure the following PPE is worn to minimize exposure risk:
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is mandatory. The outer gloves should be removed and disposed of as cytotoxic waste immediately after handling the compound.[6]
-
Lab Coat: A solid-front, back-closing disposable gown made of a low-permeability fabric should be worn.[6]
-
Eye and Face Protection: Use ANSI Z87.1-compliant safety glasses with side shields and a full-face shield to protect against splashes and aerosols.[6]
-
Respiratory Protection: For handling this compound powder or when aerosols may be generated, a NIOSH-approved N95 or higher-level respirator is required.[6]
-
Shoe Covers: Disposable, slip-resistant shoe covers should be worn to prevent the tracking of contaminants.[6]
2. Waste Segregation and Containment:
Proper segregation of this compound waste is critical to ensure safe handling and disposal. All waste streams must be considered hazardous.
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
3. Decontamination of Work Surfaces:
All surfaces and equipment within the biological safety cabinet or chemical fume hood must be decontaminated after handling this compound.
-
Procedure:
-
Wipe down all surfaces with a 2% sodium hypochlorite (B82951) solution.[6]
-
Allow a contact time of at least 10 minutes.[6]
-
Follow with a 70% ethanol (B145695) rinse to remove bleach residue.[6]
-
All cleaning materials (wipes, pads) must be disposed of as solid cytotoxic waste.[6]
-
4. Spill Management:
In the event of a this compound spill, immediate and appropriate action is crucial.
-
Procedure:
-
Evacuate the immediate area to prevent further exposure.
-
The spill should only be cleaned by trained personnel wearing the full PPE described in section 1, including respiratory protection.[6]
-
Cover the spill with absorbent pads.[6]
-
Apply a 2% sodium hypochlorite solution to the spill area and allow a 30-minute contact time.[6]
-
Collect all contaminated materials (absorbent pads, broken glass, etc.) and dispose of them as hazardous cytotoxic waste.[6]
-
5. Final Disposal:
All segregated and properly labeled this compound waste must be disposed of through a licensed hazardous waste management facility.
-
Method: The primary recommended disposal method for cytotoxic waste is high-temperature incineration.[4] Chemical deactivation may be an alternative in some cases, but incineration is generally preferred to ensure complete destruction of the potent compound.[4]
-
Record Keeping: Maintain a hazardous waste manifest to track the waste from the laboratory to its final disposal, adhering to the "cradle-to-grave" oversight principle.[8]
Visual Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Spongistatin 1 | 148179-94-6 | XS177353 | Biosynth [biosynth.com]
- 2. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. danielshealth.ca [danielshealth.ca]
- 5. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 6. benchchem.com [benchchem.com]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Spongistatin-1
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Spongistatin-1, a potent cytotoxic compound. All personnel must adhere to these procedures to ensure personal safety and minimize environmental contamination.
This compound is a powerful antimitotic agent with significant potential in oncology research.[1][2] Its high cytotoxicity necessitates stringent safety measures to protect laboratory personnel from exposure. This guide outlines the necessary personal protective equipment (PPE), operational procedures for handling, and detailed plans for waste disposal and decontamination.
Essential Personal Protective Equipment (PPE)
The primary defense against exposure to potent cytotoxic agents like this compound is the correct and consistent use of appropriate PPE. The following table summarizes the minimum required PPE for any procedure involving this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant). | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling and the inner glove upon leaving the designated handling area. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated spunbond). | Protects street clothes and skin from contamination. The back-closing design minimizes the risk of frontal exposure. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a full-face shield. | Protects against splashes, aerosols, and airborne particles. A face shield offers a broader area of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. Fit-testing is mandatory before use. | Prevents the inhalation of hazardous particles, especially when handling the powdered form of the compound or when aerosols may be generated. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan for Handling this compound
All handling of this compound must occur within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a certified chemical fume hood to ensure containment.
A stepwise workflow for the safe handling of this compound is detailed below:
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered cytotoxic waste and must be disposed of accordingly.
| Waste Type | Disposal Container | Disposal Method |
| Sharps (needles, syringes, glassware) | Puncture-resistant, leak-proof sharps container labeled as "Cytotoxic Waste". | Incineration at a licensed hazardous waste facility.[3][4] |
| Solid Waste (gloves, gowns, bench liners) | Labeled, leak-proof, and sealed purple cytotoxic waste bags.[3][4] | Incineration at a licensed hazardous waste facility.[3][4][5] |
| Liquid Waste (unused solutions, rinsates) | Labeled, leak-proof, and sealed waste container. | Chemical deactivation followed by incineration, or direct incineration at a licensed hazardous waste facility.[3] |
Decontamination and Spill Management
Routine Decontamination: All surfaces and equipment within the BSC or fume hood must be decontaminated after each use. A recommended procedure is to first use a 2% sodium hypochlorite (B82951) solution with a contact time of at least 10 minutes, followed by a rinse with 70% ethanol (B145695) to remove any bleach residue.[3]
Spill Management: In the event of a spill, the immediate area should be evacuated and secured.[3] Only trained personnel wearing the full PPE described above, including respiratory protection, should perform the cleanup.
For small spills (<5 mL or 5 g):
-
Gently cover the spill with absorbent pads.[6] For powders, use a damp cloth to avoid generating dust.[6][7]
-
Apply a 2% sodium hypochlorite solution to the area and allow a 30-minute contact time.[3]
-
Collect all contaminated materials and place them in a designated cytotoxic waste container.[3][6]
-
Clean the spill area twice with a detergent solution followed by a 70% isopropyl alcohol rinse.[6]
For large spills (>5 mL or 5 g):
-
Evacuate the area and restrict access.[6]
-
Follow the same procedure as for small spills, but with increased caution to avoid aerosolization.[6]
-
It is advisable to have two trained individuals for a large spill cleanup.[8]
This compound Properties
The following table summarizes key chemical and cytotoxic properties of this compound.
| Property | Value |
| Molecular Formula | C₆₃H₉₅ClO₂₁ |
| Molecular Weight | 1223.87 g/mol |
| Appearance | White to off-white powder |
| Mechanism of Action | Inhibits microtubule assembly, leading to mitotic arrest and apoptosis. |
| IC₅₀ (L1210 Murine Leukemia Cells) | 20 pM |
This guide provides a framework for the safe handling of this compound. It is imperative that all researchers working with this and other potent compounds receive thorough training on these procedures and that institutional safety protocols are strictly followed.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 6. dvm360.com [dvm360.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
